molecular formula C13H20N2O2 B1592799 1-(4-(2-Methoxyethoxy)phenyl)piperazine CAS No. 515160-72-2

1-(4-(2-Methoxyethoxy)phenyl)piperazine

Cat. No.: B1592799
CAS No.: 515160-72-2
M. Wt: 236.31 g/mol
InChI Key: NTVPCGYHMHFTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Methoxyethoxy)phenyl)piperazine is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVPCGYHMHFTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621666
Record name 1-[4-(2-Methoxyethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515160-72-2
Record name 1-[4-(2-Methoxyethoxy)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515160-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Methoxyethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-(2-Methoxyethoxy)phenyl)piperazine, a key intermediate in contemporary pharmaceutical development. The arylpiperazine motif is a privileged scaffold in medicinal chemistry, and understanding its efficient synthesis is critical for drug discovery and process chemistry professionals. This document delves into the primary synthetic strategies, with a focus on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings, explain the rationale behind experimental choices, and provide detailed, field-proven protocols. The guide is designed to serve as a practical resource for researchers, chemists, and drug development scientists engaged in the synthesis of complex molecules incorporating the arylpiperazine core.

Introduction: The Significance of the Arylpiperazine Scaffold

The N-arylpiperazine moiety is a cornerstone in modern pharmacology, found in a multitude of FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1] Its prevalence is due to its unique physicochemical properties: the piperazine ring can be a basic and hydrophilic group to optimize pharmacokinetic profiles, or it can act as a rigid scaffold to correctly orient pharmacophoric elements for optimal target engagement.[2] The title compound, this compound, serves as a valuable building block, incorporating both the N-arylpiperazine core and a flexible, polar methoxyethoxy side chain, making its efficient and scalable synthesis a topic of significant interest.

This guide moves beyond a simple recitation of steps to provide a causal analysis of the synthetic pathways, emphasizing why certain reagents and conditions are chosen to ensure a robust and reproducible outcome.

Primary Synthetic Pathways: A Comparative Analysis

The central challenge in synthesizing this compound is the formation of the carbon-nitrogen (C-N) bond between the phenyl ring and the piperazine nitrogen. Two principal strategies dominate this transformation: the modern, catalytic Buchwald-Hartwig amination and the classical, stepwise approach involving Nucleophilic Aromatic Substitution (SNAr).

Pathway I: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[3] It allows for the direct coupling of an aryl halide (or sulfonate) with an amine, offering a highly efficient and versatile route to the target molecule.[4] This method is often the preferred industrial and laboratory approach due to its high functional group tolerance, generally high yields, and directness.[5]

Core Principle: A Pd(0) catalyst, stabilized by a phosphine ligand, facilitates the coupling of piperazine with an appropriately substituted aryl halide, such as 1-bromo-4-(2-methoxyethoxy)benzene.

Key Components & Rationale:

  • Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They serve as precursors to the active Pd(0) catalytic species.

  • Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, or specialized biaryl phosphines) are essential.[4] They stabilize the Pd(0) center, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination to release the product and regenerate the catalyst.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required.[4] Its role is to deprotonate the piperazine nitrogen, increasing its nucleophilicity and facilitating its coordination to the palladium complex.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard, as they are compatible with the sensitive catalyst system.[4]

G

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Pathway II: Multi-Step Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a more classical approach. For it to be efficient, the aromatic ring must be "activated" by a potent electron-withdrawing group (EWG), typically a nitro group, positioned ortho or para to a leaving group (like a halogen).[6][7] The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[8] Since the target molecule contains an electron-donating methoxyethoxy group, a direct SNAr is not feasible. Therefore, a multi-step sequence is required, starting with an activated precursor.

Core Principle: An activated aryl halide undergoes nucleophilic attack by piperazine. The activating group is then chemically converted in subsequent steps to the desired methoxyethoxy functionality.

Illustrative Workflow:

  • SNAr Reaction: React 1-fluoro-4-nitrobenzene with piperazine. The nitro group strongly activates the ring for nucleophilic attack, and fluoride is an excellent leaving group for this reaction.

  • Reduction: Reduce the nitro group of the resulting 1-(4-nitrophenyl)piperazine to an aniline (1-(4-aminophenyl)piperazine) using a standard reducing agent like H₂/Pd-C or SnCl₂.

  • Diazotization & Hydrolysis: Convert the aniline to a diazonium salt using sodium nitrite and acid, followed by hydrolysis to yield 1-(4-hydroxyphenyl)piperazine.

  • Williamson Ether Synthesis: Alkylate the phenol with a 2-methoxyethoxy halide (e.g., 1-bromo-2-methoxyethane) or tosylate in the presence of a base (e.g., K₂CO₃) to form the final ether linkage.

G Start 1-Fluoro-4-nitrobenzene + Piperazine Step1 Step 1: SNAr Reaction Start->Step1 Intermediate1 1-(4-Nitrophenyl)piperazine Step1->Intermediate1 Step2 Step 2: Nitro Reduction Intermediate1->Step2 Intermediate2 1-(4-Aminophenyl)piperazine Step2->Intermediate2 Step3 Step 3: Diazotization & Hydrolysis Intermediate2->Step3 Intermediate3 1-(4-Hydroxyphenyl)piperazine Step3->Intermediate3 Step4 Step 4: Williamson Ether Synthesis Intermediate3->Step4 End Final Product: This compound Step4->End

Figure 2: Workflow for the multi-step SNAr synthesis pathway.
Comparative Summary
FeatureBuchwald-Hartwig AminationMulti-step SNAr Approach
Number of Steps 1-2 (depending on precursor availability)4+
Atom Economy HighLow
Typical Yields Good to Excellent (70-95%)Moderate overall yield due to multiple steps
Substrate Scope Very Broad[3]Limited to activated systems
Reagents Expensive/sensitive catalyst & ligandsInexpensive, classical reagents
Key Challenges Catalyst sensitivity, ligand selection, purification from metal residuesMultiple intermediate purifications, handling of potentially hazardous intermediates (diazonium salts)

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a representative, self-validating protocol for the synthesis of this compound via Buchwald-Hartwig amination. The quantities are illustrative for a laboratory scale.

Materials and Reagents
  • Starting Materials: 1-Bromo-4-(2-methoxyethoxy)benzene, Piperazine (anhydrous)

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Toluene (anhydrous)

  • Workup Reagents: Deionized water, Brine (saturated NaCl solution), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel (230-400 mesh)

Step-by-Step Methodology
  • Reaction Setup (Self-Validation: Inert Atmosphere):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

    • Causality: The apparatus is flame-dried to remove moisture, which can deactivate the catalyst and base. The reaction is assembled under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the sensitive Pd(0) catalyst and the phosphine ligand.[4]

  • Reagent Addition:

    • Seal the flask, and evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add 1-bromo-4-(2-methoxyethoxy)benzene (1.0 eq.), piperazine (1.2 eq.), and anhydrous toluene.

    • Causality: A slight excess of piperazine is used to ensure complete consumption of the limiting aryl bromide. Toluene is used as it is an anhydrous, aprotic solvent that effectively solubilizes the reactants at elevated temperatures.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).

    • Causality: Elevated temperature is necessary to overcome the activation energy for the catalytic cycle, particularly the oxidative addition step.[4]

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous wash removes the inorganic base (NaOt-Bu) and its byproducts. The brine wash helps to break any emulsions and further removes water from the organic layer.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of methanol (containing 1% triethylamine) in dichloromethane or ethyl acetate.

    • Causality: The addition of a small amount of triethylamine to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the basic piperazine product from tailing or irreversibly adsorbing to the column, thereby ensuring a high-purity recovery.

    • Combine the product-containing fractions and evaporate the solvent to yield this compound as a pure solid or oil.

Conclusion

The synthesis of this compound is most efficiently achieved via the Buchwald-Hartwig amination. This pathway offers a direct, high-yielding, and versatile route that is amenable to a wide range of substrates, making it the superior choice for both discovery and process chemistry. While the multi-step SNAr approach is mechanistically instructive, its lower overall efficiency and greater number of steps render it less practical. The detailed protocol provided herein serves as a robust starting point for researchers, emphasizing the critical parameters and the scientific rationale that underpin a successful synthesis. Mastery of these techniques is essential for professionals dedicated to the advancement of pharmaceutical sciences.

References

An In-depth Technical Guide to 1-(4-(2-Methoxyethoxy)phenyl)piperazine: Molecular Structure and Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The arylpiperazine scaffold represents a "privileged" structural motif in medicinal chemistry, consistently appearing in a multitude of clinically significant therapeutic agents. This guide provides a detailed exploration of a specific analog, 1-(4-(2-methoxyethoxy)phenyl)piperazine, focusing on its molecular architecture and the nuanced structure-activity relationships (SAR) that dictate its biological function. We will delve into its potential as a modulator of key central nervous system (CNS) targets, such as dopamine and serotonin receptors, and its emerging role in oncology. This document synthesizes foundational knowledge with actionable experimental protocols, offering a comprehensive resource for researchers engaged in the design and development of novel arylpiperazine-based therapeutics.

Introduction: The Prominence of the Arylpiperazine Scaffold

Arylpiperazine derivatives have garnered significant attention in drug discovery due to their remarkable versatility and ability to interact with a wide array of biological targets.[1][2] This structural class is a cornerstone in the development of drugs targeting the central nervous system, with applications in treating schizophrenia, depression, and anxiety.[2] The modular nature of the arylpiperazine core allows for systematic chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Beyond the CNS, recent research has highlighted the potential of arylpiperazines as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][3][4]

This guide focuses on this compound, a representative member of this class. By examining its structure and the effects of chemical modifications, we can elucidate the key determinants of its pharmacological profile.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by three key components: the aryl group (a phenyl ring substituted with a 2-methoxyethoxy group at the para position), the central piperazine ring, and the unsubstituted secondary amine on the piperazine ring.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 515160-72-2[5]
Molecular Formula C13H20N2O2Inferred
Molecular Weight 236.31 g/mol Inferred

Diagram of the Molecular Structure of this compound:

Synthesis_Workflow Reactant1 1-Bromo-4-(2-methoxyethoxy)benzene Reaction Buchwald-Hartwig Amination Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Binding_Assay_Workflow Preparation Prepare cell membranes expressing dopamine receptors Incubation Incubate membranes with radioligand (e.g., [3H]spiperone) and test compound Preparation->Incubation Filtration Rapidly filter through GF/B filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity on filters using a scintillation counter Washing->Counting Analysis Calculate Ki values from competition binding data Counting->Analysis MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation in viable cells MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure the absorbance at 570 nm using a plate reader Solubilization->Absorbance_Reading IC50_Determination Calculate the IC50 value Absorbance_Reading->IC50_Determination

References

An In-depth Technical Guide to the Discovery and History of 1-(4-(2-Methoxyethoxy)phenyl)piperazine: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and historical significance of 1-(4-(2-methoxyethoxy)phenyl)piperazine. While not a therapeutic agent in itself, this molecule represents a critical structural motif and a key synthetic intermediate in the development of pharmacologically active compounds. This guide will delve into the broader context of arylpiperazine derivatives in medicinal chemistry, detail the synthetic pathways to this compound, and explore its relevance in the discovery of pioneering drugs, using the development of the antianginal agent Ranolazine as a primary case study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of chemical building blocks in modern pharmacotherapy.

Introduction: The Prominence of the Arylpiperazine Scaffold

The arylpiperazine moiety is a recurring and highly valued structural motif in medicinal chemistry, often referred to as a "privileged scaffold".[1] Its prevalence is due to a combination of favorable physicochemical properties, synthetic accessibility, and the ability to interact with a wide range of biological targets. Arylpiperazine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including central nervous system (CNS) disorders, oncology, and cardiovascular diseases.[2][3] Their versatility allows for fine-tuning of pharmacological activity through modifications of the aryl ring, the piperazine core, and the substituent on the second nitrogen atom.[4] This modularity makes the arylpiperazine scaffold a cornerstone in the design of novel therapeutic agents.[2]

Synthesis and Physicochemical Properties of this compound

The "discovery" of a synthetic intermediate like this compound is intrinsically linked to the first successful synthesis that made it available for further chemical exploration. The synthesis of N-arylpiperazines can be accomplished through several established methods, with one of the most common being the nucleophilic aromatic substitution or cross-coupling reactions.

General Synthetic Protocol

A plausible and efficient synthesis of this compound involves the reaction of 4-(2-methoxyethoxy)aniline with bis(2-chloroethyl)amine. This method, a variation of the classic N-arylation of piperazine, provides a direct route to the desired product.

Step-by-Step Protocol:

  • Preparation of the Arylating Agent: 4-(2-methoxyethoxy)aniline is prepared by the Williamson ether synthesis between 4-aminophenol and 2-bromoethyl methyl ether in the presence of a suitable base like potassium carbonate.

  • Cyclization with Bis(2-chloroethyl)amine: The resulting 4-(2-methoxyethoxy)aniline is then reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as 1-butanol, with sodium carbonate serving as a base. The reaction is heated under reflux for an extended period to facilitate the cyclization and formation of the piperazine ring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Piperazine Ring Formation A 4-Aminophenol D 4-(2-Methoxyethoxy)aniline A->D B 2-Bromoethyl methyl ether B->D C K2CO3 C->D G This compound D->G E Bis(2-chloroethyl)amine HCl E->G F Na2CO3 F->G

Caption: Synthetic workflow for this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 515160-72-2[5]
Molecular Formula C13H20N2O2Calculated
Molecular Weight 236.31 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Soluble in organic solventsInferred

Historical Context and Application in Drug Discovery: The Case of Ranolazine

The true significance of an intermediate like this compound is revealed in its application as a building block for a successful therapeutic agent. While a direct lineage for this specific molecule is not prominently documented, its structural motifs are present in the antianginal drug Ranolazine, providing an excellent case study of its historical and scientific relevance.

Ranolazine was first developed by Syntex Inc. in the mid-1980s.[2] After a series of clinical trials and formulation adjustments to achieve a sustained-release profile, it was approved by the FDA in 2006 for the treatment of chronic angina.[2][6]

Synthesis of Ranolazine

The synthesis of Ranolazine showcases the strategic use of a piperazine derivative. One common synthetic route involves the reaction of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with a custom-synthesized epoxide, 2-((2-methoxyphenoxy)methyl)oxirane.[7][8] The piperazine nitrogen acts as a nucleophile, opening the epoxide ring to form the final Ranolazine molecule.[9]

cluster_0 Intermediate Synthesis cluster_1 Final Coupling Reaction A N-(2,6-dimethylphenyl)- 2-(piperazin-1-yl)acetamide C Ranolazine A->C B 2-((2-methoxyphenoxy)methyl)oxirane B->C

Caption: Key coupling step in the synthesis of Ranolazine.

The "4-(2-methoxyethoxy)phenyl" group of our title compound is structurally and electronically similar to the "2-methoxyphenoxy" group in Ranolazine. Both provide a polar, hydrogen bond-accepting ether functionality, which is often crucial for target engagement. The development of Ranolazine analogs or other novel therapeutics could very well employ this compound to introduce this specific pharmacophoric feature.

Timeline of Ranolazine Development
  • 1985: Syntex Inc. begins the development of Ranolazine.[2]

  • 1994: Roche acquires Syntex.[2]

  • 1996: CV Therapeutics licenses the rights to Ranolazine from Syntex.[2]

  • 2006: The FDA approves Ranolazine for the treatment of chronic angina.[2][6]

  • 2008: Ranolazine is approved for use in angina by the European Medicines Agency (EMEA).[2]

Pharmacological Profile: Mechanism of Action of Ranolazine

The pharmacological effect of drugs derived from arylpiperazine intermediates is diverse. In the case of Ranolazine, the mechanism of action is unique among antianginal agents.[6] It does not significantly affect heart rate or blood pressure.[3] Instead, its primary mechanism is the inhibition of the late inward sodium current (INa) in cardiac myocytes.[3][4]

During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration.[1] This, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in intracellular calcium overload.[10] This calcium overload contributes to increased myocardial wall tension and oxygen consumption.[3] By inhibiting the late INa, Ranolazine reduces intracellular sodium and calcium levels, thereby decreasing myocardial oxygen demand without altering hemodynamics.[1][4]

cluster_0 Myocardial Ischemia cluster_1 Ranolazine Intervention A Enhanced Late Inward Sodium Current (INa) B Increased Intracellular Sodium (Na+) A->B C Increased Na+/Ca2+ Exchanger Activity B->C D Intracellular Calcium (Ca2+) Overload C->D E Increased Myocardial Wall Tension & O2 Demand D->E F Ranolazine G Inhibition of Late INa F->G G->A BLOCKS

Caption: Mechanism of action of Ranolazine.

Conclusion

This compound stands as a testament to the importance of chemical intermediates in the landscape of drug discovery and development. While it may not be a household name, its structural features are representative of a class of molecules that have given rise to significant therapeutic advancements. The arylpiperazine core, combined with the specific 4-(2-methoxyethoxy)phenyl substitution, provides a versatile platform for the synthesis of novel compounds with tailored pharmacological profiles. The story of Ranolazine serves as a powerful illustration of how such building blocks are integral to the creation of innovative medicines that address unmet clinical needs. As medicinal chemistry continues to evolve, the strategic design and synthesis of such key intermediates will remain a critical component in the quest for safer and more effective therapies.

References

Foreword: The Phenylpiperazine Scaffold as a Nexus for Pharmacological Diversity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a multitude of clinically successful drugs.[1][2] Its unique combination of a six-membered heterocyclic structure with two basic nitrogen atoms allows for precise modulation of physicochemical properties such as solubility and bioavailability, while also providing key pharmacophoric features for target interaction.[1][2] When coupled with a phenyl group, the resulting arylpiperazine moiety becomes a powerful tool for targeting the central nervous system (CNS), with derivatives exhibiting antipsychotic, antidepressant, and anxiolytic properties through interactions with monoamine pathways.[3]

This guide focuses on a specific, yet underexplored, derivative: This compound . The core arylpiperazine structure suggests a high probability of activity at aminergic G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The N4-substituent, a methoxyethoxy group, introduces a flexible, polar, and hydrogen bond-accepting tail. This modification could profoundly influence the compound's selectivity profile, distinguishing it from more classical arylpiperazines and potentially conferring novel pharmacology.

This document outlines a systematic, multi-tiered strategy for the comprehensive biological activity screening of this compound. It is designed for drug discovery researchers and scientists, moving beyond a simple list of protocols to explain the causal logic behind the experimental cascade—from broad, initial profiling to specific, mechanistic deconvolution.

Part 1: Strategic Framework for Biological Activity Screening

A hierarchical screening approach is the most efficient method to characterize a novel compound. It begins with broad, high-throughput methods to identify potential targets and progressively narrows the focus to more complex, physiologically relevant assays to confirm and detail the mechanism of action.

The proposed workflow is designed to maximize data acquisition while conserving resources, ensuring that each experimental stage provides a clear "Go/No-Go" decision point for subsequent, more intensive investigations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Validation cluster_2 Tier 3: In Vitro Profiling cluster_3 Tier 4: Advanced Mechanistic Studies T1 Broad Target Binding Panel (GPCRs, Transporters, Ion Channels) T2_Func Functional Assays (e.g., cAMP, Ca2+ Flux, Neurotransmitter Uptake) T1->T2_Func Identified 'Hits' (e.g., >50% Inhibition) T2_Select Selectivity & Potency Determination (EC50 / IC50) T2_Func->T2_Select Confirmed Activity T3_ADME Early ADME (Metabolic Stability, Permeability) T2_Select->T3_ADME Potent & Selective Hits T3_Tox Early Cytotoxicity (e.g., MTT, LDH Assay) T3_ADME->T3_Tox T4 Advanced In Vitro / Ex Vivo Models (e.g., Electrophysiology, Primary Neurons) T3_Tox->T4 Favorable Profile

Caption: Tiered screening cascade for novel compound characterization.

Part 2: Tier 1 - Primary Screening: Casting a Wide Net

Directive: The initial goal is to rapidly and cost-effectively survey a wide range of potential biological targets to generate hypotheses about the compound's primary mechanism(s) of action. Given the arylpiperazine scaffold, the panel should be enriched with CNS targets.[1][3]

Methodology: Radioligand Binding Assay Panel

Radioligand binding assays are the gold standard for primary screening. They are highly sensitive, reproducible, and amenable to high-throughput formats. The principle involves assessing the ability of the test compound to displace a specific, high-affinity radioligand from its receptor, transporter, or ion channel binding site.

Experimental Protocol: General Radioligand Binding Assay

  • Preparation of Membranes:

    • Utilize commercially available cell membranes or tissue homogenates expressing the target of interest (e.g., CHO or HEK293 cells stably expressing human 5-HT1A receptors).

    • Thaw membranes on ice and dilute to the desired concentration (typically 5-20 µg protein per well) in the appropriate binding buffer. Buffer composition is target-specific but generally contains a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Assay Plate Setup:

    • Use a 96-well microplate.

    • Add 25 µL of binding buffer to "Total Binding" and "Non-Specific Binding (NSB)" wells.

    • Add 25 µL of a high concentration of a known, non-radiolabeled ligand (the "displacer") to the NSB wells.

    • Add 25 µL of this compound at a fixed, high concentration (e.g., 10 µM) to the test wells. A vehicle control (e.g., DMSO) is run in parallel.

  • Radioligand Addition:

    • Add 25 µL of the target-specific radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) at a concentration near its Kd (dissociation constant) to all wells.

  • Membrane Addition & Incubation:

    • Initiate the binding reaction by adding 150 µL of the prepared membrane suspension to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C). The exact conditions are optimized for each target to ensure equilibrium is reached.

  • Termination and Harvesting:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add liquid scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Interpretation

The primary output is the percent inhibition of specific binding, calculated as follows:

% Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)])

A "hit" is typically defined as a compound that produces ≥50% inhibition at the screening concentration (e.g., 10 µM).

Table 1: Hypothetical Primary Screening Results (10 µM Concentration)

TargetClassRadioligand% InhibitionHit?
5-HT1A GPCR (Serotonin)[3H]-8-OH-DPAT95%Yes
5-HT2A GPCR (Serotonin)[3H]-Ketanserin62%Yes
5-HT2C GPCR (Serotonin)[3H]-Mesulergine45%No
D2 GPCR (Dopamine)[3H]-Spiperone78%Yes
D3 GPCR (Dopamine)[3H]-7-OH-DPAT55%Yes
SERT Transporter[3H]-Citalopram15%No
DAT Transporter[3H]-WIN 35,4288%No
α1A Adrenergic GPCR (Adrenergic)[3H]-Prazosin85%Yes
H1 GPCR (Histamine)[3H]-Pyrilamine3%No

From this hypothetical data, the compound is a multi-target ligand with strong affinity for serotonergic, dopaminergic, and adrenergic receptors. The next step is to validate these interactions in functional assays.

Part 3: Tier 2 - Functional Validation and Potency

Directive: Binding does not equate to function. This tier aims to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets and to quantify its potency (EC50 or IC50).

Methodology: Target-Appropriate Functional Assays

The choice of functional assay depends on the G-protein coupling of the target GPCR.

  • Gi/o-coupled receptors (e.g., 5-HT1A, D2): Inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Gq/11-coupled receptors (e.g., 5-HT2A, α1A): Activate phospholipase C, leading to an increase in intracellular Ca2+.

G cluster_Gi Gi/o Pathway (e.g., 5-HT1A) cluster_Gq Gq/11 Pathway (e.g., 5-HT2A) Compound_Gi Test Compound (Agonist) GPCR_Gi 5-HT1A Receptor Compound_Gi->GPCR_Gi Binds G_alpha_i Gαi GPCR_Gi->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Cellular Response cAMP->Downstream Result: ↓ cAMP Compound_Gq Test Compound (Agonist) GPCR_Gq 5-HT2A Receptor Compound_Gq->GPCR_Gq Binds G_alpha_q Gαq GPCR_Gq->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to Ca_release Ca2+ Release from ER IP3->Ca_release Binds to ER Receptor Downstream_Gq Cellular Response Ca_release->Downstream_Gq Result: ↑ [Ca2+]i

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[3][4] This guide focuses on a specific, yet under-researched, derivative: 1-(4-(2-Methoxyethoxy)phenyl)piperazine. While direct research on this exact molecule is sparse, a comprehensive analysis of its structural components—the phenylpiperazine core and the 4-(2-methoxyethoxy) substituent—allows for a robust, evidence-based prediction of its potential therapeutic targets and mechanisms of action. This document will serve as a technical roadmap for researchers and drug development professionals, outlining hypothesized targets, the rationale behind these predictions, and a detailed experimental framework for their validation.

Core Scaffold Analysis: The Phenylpiperazine Moiety

The phenylpiperazine moiety is a privileged scaffold, renowned for its interaction with various G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[3] Its rigid cyclic structure, combined with the basicity of the distal nitrogen atom, facilitates key interactions, such as salt bridges, with acidic residues like aspartate in the binding pockets of aminergic receptors.[5] This scaffold is a common feature in drugs targeting serotonergic, dopaminergic, and adrenergic systems.[3][6]

Substituent Effect Analysis: The 4-(2-Methoxyethoxy) Group

The substitution pattern on the phenyl ring is a critical determinant of a ligand's affinity and selectivity for its target. The 4-(2-methoxyethoxy) group on the subject molecule is of particular interest. The oxygen atoms in this chain can act as hydrogen bond acceptors, potentially forming strong interactions within a receptor's binding site. The overall polarity and size of this substituent will significantly influence the molecule's binding kinetics and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, similar methoxy-substituted phenylpiperazine compounds have shown high affinity for dopamine D3 receptors.[7]

Hypothesized Therapeutic Targets

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to primarily target the following receptor families:

  • Serotonin (5-HT) Receptors: The phenylpiperazine core is a classic pharmacophore for serotonin receptors. Specific subtypes of interest include:

    • 5-HT1A Receptors: Many phenylpiperazine derivatives act as partial agonists at this receptor, a mechanism associated with anxiolytic and antidepressant effects.[5]

    • 5-HT2A/2C Receptors: Antagonism at these receptors is a key feature of atypical antipsychotics and can also contribute to antidepressant and anxiolytic properties.[5]

    • 5-HT3 Receptors: While less common, some arylpiperazines exhibit antagonist activity at this ligand-gated ion channel, which is a target for antiemetic drugs.[8]

  • Dopamine (D) Receptors: Phenylpiperazine derivatives are well-documented ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[9][10]

    • D2/D3 Receptors: The affinity and intrinsic activity (agonist vs. antagonist) at these receptors will determine the potential for antipsychotic (antagonism) or anti-Parkinsonian (agonism) effects.[11][12] High selectivity for the D3 receptor over the D2 receptor is a sought-after property to minimize the side effects associated with D2 antagonism, such as extrapyramidal symptoms.[7][11]

  • Adrenergic (α) Receptors: Cross-reactivity with adrenergic receptors is common for phenylpiperazine-based ligands.[6]

    • α1-Adrenergic Receptors: Antagonism at these receptors can contribute to the sedative and hypotensive side effects of some CNS drugs but is also a therapeutic target for conditions like benign prostatic hyperplasia.[13]

  • Sigma (σ) Receptors: These receptors are not classical GPCRs but are implicated in a variety of CNS functions and diseases. Certain phenylpiperazine derivatives have shown high affinity for sigma receptors, suggesting potential neuroprotective applications.[14]

Predicted Therapeutic Indications

Given the likely multi-target profile of this compound, it could be investigated for a range of neuropsychiatric disorders:

  • Depression and Anxiety Disorders: A combined 5-HT1A partial agonism and 5-HT2A/2C antagonism is a clinically validated approach for treating these conditions.[5]

  • Schizophrenia: D2 and 5-HT2A receptor antagonism are the cornerstone of atypical antipsychotic efficacy.

  • Parkinson's Disease: Selective D3 receptor agonism or partial agonism could offer therapeutic benefits in managing motor symptoms and levodopa-induced dyskinesia.[11]

  • Substance Abuse Disorders: D3 receptor antagonists have shown promise in modulating cocaine self-administration in preclinical models.[7]

Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate the hypothesized targets and elucidate the pharmacological profile of this compound.

  • Receptor Binding Assays: The initial step is to determine the binding affinity (Ki) of the compound for a panel of relevant receptors. This is typically done using radioligand binding assays.

    Table 1: Suggested Primary and Secondary Screening Panels

Primary Screening PanelSecondary Screening Panel
5-HT1A, 5-HT2A, 5-HT2C5-HT1B, 5-HT1D, 5-HT3, 5-HT6, 5-HT7
D1, D2, D3, D4Dopamine Transporter (DAT)
α1A, α1B, α1D, α2A, α2B, α2CSerotonin Transporter (SERT)
Sigma-1, Sigma-2Norepinephrine Transporter (NET)
  • Functional Assays: For receptors where significant binding affinity is observed, functional assays are crucial to determine the intrinsic activity of the compound (agonist, antagonist, partial agonist, or inverse agonist).

    Table 2: Recommended Functional Assays

ReceptorAssay TypeMeasured Output
5-HT1AcAMP AssayInhibition of forskolin-stimulated cAMP
5-HT2A/2CCalcium Flux AssayIncrease in intracellular calcium
D2/D3cAMP AssayInhibition of forskolin-stimulated cAMP
α1Calcium Flux AssayIncrease in intracellular calcium
  • Neurotransmitter Release/Uptake Assays: To assess activity at monoamine transporters (DAT, SERT, NET), synaptosome-based assays measuring the uptake or release of radiolabeled neurotransmitters are employed.[15][16]

  • Electrophysiology: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to measure the compound's effect on receptor-mediated ion channel activity and neuronal excitability.

Based on the in vitro profile, appropriate animal models should be selected to evaluate in vivo target engagement and therapeutic efficacy.

  • For Antidepressant/Anxiolytic Activity: Forced swim test, tail suspension test, elevated plus maze.[5]

  • For Antipsychotic Activity: Prepulse inhibition of the startle reflex, amphetamine-induced hyperlocomotion.

  • For Anti-Parkinsonian Activity: 6-hydroxydopamine (6-OHDA) lesion model to assess reduction of L-DOPA-induced dyskinesias.[11]

Signaling Pathway and Workflow Diagrams

G cluster_0 Hypothesized Target Engagement cluster_1 Downstream Signaling cluster_2 Potential Therapeutic Outcomes Compound 1-(4-(2-Methoxyethoxy) phenyl)piperazine Receptor_5HT1A 5-HT1A Receptor (Partial Agonist) Compound->Receptor_5HT1A Receptor_D2D3 D2/D3 Receptors (Antagonist) Compound->Receptor_D2D3 Receptor_5HT2A 5-HT2A Receptor (Antagonist) Compound->Receptor_5HT2A cAMP ↓ cAMP Receptor_5HT1A->cAMP Receptor_D2D3->cAMP PLC ↓ PLC → ↓ IP3/DAG Receptor_5HT2A->PLC Anxiolysis Anxiolysis/ Antidepression cAMP->Anxiolysis Antipsychotic Antipsychotic Effect cAMP->Antipsychotic PLC->Antipsychotic

G

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with a high probability of interacting with key CNS targets, particularly serotonin and dopamine receptors. The structural alerts within the molecule, namely the phenylpiperazine core and the methoxyethoxy substituent, provide a strong rationale for its investigation as a potential therapeutic agent for a range of neuropsychiatric disorders. The outlined experimental workflow provides a clear and logical path for its comprehensive pharmacological characterization. Future work should focus on the synthesis of the compound, followed by the proposed tiered validation approach. The results of these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

References

1-(4-(2-Methoxyethoxy)phenyl)piperazine in vitro metabolic stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Authored by a Senior Application Scientist

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides a comprehensive technical framework for assessing the in vitro metabolic stability of this compound, an arylpiperazine derivative. We delve into the foundational principles of metabolic stability, outline detailed, field-proven protocols using human liver microsomes and hepatocytes, and provide a guide for data analysis and interpretation. The causality behind experimental choices is emphasized to ensure a self-validating and robust scientific approach. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic profile of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability

In drug discovery and development, understanding a compound's susceptibility to metabolism is paramount.[1][2] The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their elimination.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity or lead to drug-drug interactions.[2]

Metabolic stability assays are therefore essential early-stage screens.[1] They provide key parameters such as intrinsic clearance (Clint) and half-life (t½), which are used to rank-order compounds, guide structure-activity relationship (SAR) studies, and predict in vivo hepatic clearance.[2][5] this compound, as an arylpiperazine, belongs to a chemical class prevalent in centrally acting agents. Its metabolic profile is thus of significant interest. This guide provides the necessary tools to rigorously evaluate its stability in vitro.

Predicted Metabolic Pathways of this compound

The structure of this compound presents several potential sites for metabolic transformation, primarily mediated by Phase I (functionalization) and Phase II (conjugation) enzymes. Arylpiperazine derivatives are known to undergo several common biotransformations.[6][7]

Key Predicted Metabolic Reactions:

  • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, a classic CYP-mediated reaction (e.g., by CYP2D6 or CYP3A4).[6][8]

  • N-Dealkylation: The piperazine ring can undergo cleavage. Given the substitution pattern, this is less likely to be the primary route compared to other arylpiperazines but remains a possibility.[7]

  • Piperazine Ring Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen, leading to the formation of lactams.

  • O-Dealkylation: The methoxyethoxy side chain is susceptible to O-demethylation or cleavage of the ether bond.

  • Phase II Conjugation: The hydroxylated metabolites formed during Phase I can be further conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to form more water-soluble products for excretion.[3]

G cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism Parent This compound Met1 Aromatic Hydroxylation (Hydroxyphenyl derivative) Parent->Met1 CYP2D6, CYP3A4 Met2 Piperazine Ring Oxidation (Lactam derivative) Parent->Met2 CYP3A4 Met3 O-Dealkylation (Phenol or Alcohol derivative) Parent->Met3 CYP enzymes Met4 Glucuronide Conjugate Met1->Met4 UGTs Met3->Met4 UGTs

Figure 1: Predicted metabolic pathways for this compound.

Core In Vitro Experimental Systems

Choosing the right in vitro system is a critical decision based on the desired balance between physiological relevance and throughput. For a comprehensive stability assessment, two systems are primarily recommended: liver microsomes and cryopreserved hepatocytes.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, prepared by centrifuging liver homogenate.[9] They are a cost-effective and widely used model rich in Phase I enzymes, particularly CYPs.[10][11] However, they lack the cytosolic Phase II enzymes and require the addition of cofactors like NADPH to function.[11] They are ideal for high-throughput screening to assess Phase I metabolic liabilities.[12]

  • Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[3][5][13] They provide a more physiologically accurate prediction of metabolic clearance, accounting for multiple enzymatic pathways.[3]

Experimental Workflow and Protocols

A robust assessment of metabolic stability involves a time-course incubation of the test compound with the chosen enzymatic system. The disappearance of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[14][15][16]

G prep Reagent Preparation (Buffer, Compound, Microsomes/Hepatocytes) incubate Incubation at 37°C (Initiate with NADPH or add to cells) prep->incubate sample Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench Reaction Quenching (Add cold Acetonitrile + Internal Standard) sample->quench process Sample Processing (Protein precipitation via centrifugation) quench->process analyze LC-MS/MS Analysis (Quantify remaining parent compound) process->analyze data Data Analysis (Calculate t½ and Clint) analyze->data

Figure 2: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the half-life (t½) and intrinsic clearance (Clint) of this compound mediated by Phase I enzymes.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • This compound (Test Compound)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Internal Standard (IS) - A structurally similar but distinct compound for analytical normalization

  • Acetonitrile (ACN), HPLC-grade

  • 96-well incubation plates and collection plates

Procedure:

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound, positive controls, and IS in DMSO. Create intermediate working solutions in ACN or buffer. The final concentration of organic solvent in the incubation should be kept low (<1%).[17]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture. For a final volume of 200 µL, combine:

    • 100 mM Phosphate Buffer

    • Pooled HLM (final concentration of 0.5 mg/mL)[9][18]

    • Test Compound (final concentration of 1 µM)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system solution.[17] The time of addition is T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a collection plate containing a quenching solution.

  • Reaction Quenching: The quenching solution consists of cold (e.g., -20°C) acetonitrile (e.g., 100 µL) containing the internal standard. This immediately stops the enzymatic reaction and precipitates the microsomal proteins.[12]

  • Controls:

    • Negative Control (-NADPH): Run an incubation without the NADPH regenerating system to assess non-enzymatic degradation (chemical instability).[11][12]

    • Positive Control: Run known compounds to validate the metabolic activity of the microsomal batch.[11]

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.[10]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[19]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine t½ and Clint in a system containing both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.

Materials:

  • Cryopreserved Human Hepatocytes (pooled donors recommended)

  • Williams' Medium E or similar hepatocyte culture medium[5]

  • Hepatocyte Maintenance Supplement Pack[5]

  • All other reagents as listed in Protocol 4.1

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via Trypan Blue exclusion) and density. Dilute the cell suspension to the desired working concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[5]

  • Compound Preparation: Prepare working solutions of the test compound and controls in the incubation medium. The final DMSO concentration should not exceed 0.1% to maintain cell health.[5][20]

  • Incubation: In a 12- or 24-well plate, add the hepatocyte suspension to each well. Add the compound working solution to start the incubation (T=0). Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep cells in suspension.[5]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[5]

  • Reaction Quenching & Processing: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.[3] Vortex and centrifuge to pellet cell debris and precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound as described in Protocol 4.1.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area of the parent compound at each time point. This data is used to calculate the key metabolic stability parameters.

  • Calculate Percent Remaining:

    • Percent Remaining (%) = (Peak Area at T=x / Peak Area at T=0) * 100

  • Determine Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the Percent Remaining against time.

    • The slope of the linear portion of this curve is the negative elimination rate constant (-k). The unit is min⁻¹.

  • Calculate In Vitro Half-Life (t½):

    • The half-life is the time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k [5][10]

  • Calculate In Vitro Intrinsic Clearance (Clint):

    • Clint represents the intrinsic ability of the liver to metabolize a drug.

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein in incubation)[12]

    • For Hepatocytes: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of hepatocytes in millions)[5][13]

Data Presentation: Results are typically summarized and categorized to facilitate compound selection.

ParameterResultStability ClassificationInterpretation
t½ (min) > 60HighLow clearance expected.
15 - 60ModerateModerate clearance expected.
< 15LowHigh clearance expected.
Clint (µL/min/mg) < 15LowCompound is likely stable.
15 - 80ModerateFurther investigation may be needed.
> 80HighCompound is likely unstable.

Conclusion

Assessing the in vitro metabolic stability of this compound is a critical step in its preclinical development. By employing standardized protocols with human liver microsomes and hepatocytes, researchers can obtain reliable data on its intrinsic clearance and metabolic half-life. These findings are instrumental for predicting in vivo pharmacokinetic behavior, informing structural modifications to enhance stability, and identifying potential liabilities early in the drug discovery pipeline. The methodical approach detailed in this guide, emphasizing robust experimental design and careful data interpretation, provides a solid foundation for making informed decisions in the progression of this and other NCEs.

References

A Technical Guide to the Physicochemical Characterization of 1-(4-(2-Methoxyethoxy)phenyl)piperazine: Solubility and pKa Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics, such as solubility and pKa, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety.[1][2][3] This guide provides an in-depth technical overview of the solubility and pKa of 1-(4-(2-methoxyethoxy)phenyl)piperazine, a substituted piperazine derivative.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[5] Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic effect. Conversely, understanding solubility in various organic solvents is crucial for chemical synthesis, purification, and formulation development.[6][7]

Theoretical Considerations for Solubility

The structure of this compound suggests a molecule with moderate polarity. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, contributing to aqueous solubility.[7][8] The phenyl ring introduces a lipophilic character, while the methoxyethoxy side chain adds a degree of hydrophilicity. The overall solubility will be a balance of these structural features.

Based on the general properties of piperazine, which is highly soluble in water and polar organic solvents like ethanol and methanol, it is anticipated that this compound will exhibit reasonable solubility in these solvents.[7][9][10] However, the bulky substituted phenyl group will likely reduce its aqueous solubility compared to the parent piperazine molecule.

Table 1: Predicted and Experimental Solubility of Piperazine and Related Compounds

CompoundSolventPredicted/Experimental SolubilityReference
PiperazineWaterFreely soluble[9][10]
PiperazineEthanolSoluble[7][8]
1-(4-Methoxyphenyl)piperazineWaterSoluble[11]
1-(4-Methoxyphenyl)piperazineMethanolSlightly Soluble[11][12]
1-(4-Methoxyphenyl)piperazineDMSOSlightly Soluble[12]
This compoundVariousTo be determined experimentally-
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility.[13] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

1.2.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Analytical balance

  • HPLC with UV detector or other suitable analytical instrument for quantification

  • pH meter

1.2.2. Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method or another appropriate analytical technique to determine the concentration of the dissolved compound.

  • pH Measurement: For aqueous solutions, measure the pH of the saturated solution.

  • Data Analysis: Calculate the solubility as the mean concentration from at least three replicate experiments. Express the results in units such as mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, a cornerstone of thermodynamic solubility measurement.

  • Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

  • Centrifugation: Provides a clean separation of the saturated solution from the excess solid, preventing artificially high solubility readings.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent equil1 Shake at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 analysis1 Collect and dilute supernatant sep1->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Measure pH of aqueous solutions analysis1->analysis3 result1 Calculate solubility (mg/mL) analysis2->result1 analysis3->result1

Caption: Workflow for Shake-Flask Solubility Determination.

Section 2: pKa Determination of this compound

The ionization constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter in drug development.[2][3][14] It influences a molecule's solubility, lipophilicity, and ability to interact with biological targets.[1][2] For a basic compound like a piperazine derivative, the pKa values indicate the pH at which the molecule will be protonated (ionized) or neutral.

Theoretical Considerations for pKa

Piperazine itself is a di-basic compound with two pKa values, typically around 5.3-5.6 and 9.7-9.8 for the two nitrogen atoms.[1][9][15][16] The substitution on one of the nitrogen atoms in this compound will significantly influence the basicity of both nitrogens. The aryl group attached to one nitrogen will decrease its basicity due to the electron-withdrawing effect of the sp2-hybridized carbon and potential resonance delocalization of the nitrogen lone pair into the aromatic ring. The other nitrogen, being a secondary amine, will have a pKa that is also affected by the substituent on the first nitrogen. It is expected that this compound will have two distinct pKa values, with the pKa of the arylated nitrogen being significantly lower than that of the secondary amine nitrogen. A predicted pKa value for the related 1-(4-methoxyphenyl)piperazine is approximately 8.98.[11][12]

Table 2: pKa Values of Piperazine and Related Compounds

CompoundpKa1pKa2Reference
Piperazine5.359.73[9][15][16]
1-Methylpiperazine~4.2~8.4[15]
1-(4-Methoxyphenyl)piperazine~8.98 (predicted)-[11][12]
This compoundTo be determined experimentallyTo be determined experimentally-
Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for the determination of pKa values.[15][17] This protocol involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

2.2.1. Materials and Equipment

  • This compound (analytical grade)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized, CO2-free water

  • Calibrated pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

  • Temperature probe

2.2.2. Step-by-Step Methodology

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa values.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO2-free deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration (Forward): Place the solution in a thermostatted vessel and immerse the pH electrode and temperature probe. While stirring, add small, precise increments of the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.

  • Titration (Backward): After the forward titration, titrate the acidic solution back with the standardized KOH or NaOH solution, again recording the pH at regular intervals.

  • Data Analysis: Plot the pH versus the volume of titrant added for both the forward and backward titrations. The pKa values can be determined from the half-equivalence points on the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence points. Specialized software can also be used to refine the pKa values from the titration data.

Causality Behind Experimental Choices:

  • CO2-free Water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the titration of a basic compound.

  • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Maintaining a constant ionic strength with a background electrolyte like KCl ensures that the determined pKa is a true thermodynamic constant under the specified conditions.

  • Precise Titrant Addition: Small, accurate additions of titrant are necessary to generate a well-defined titration curve, especially around the equivalence points.

  • Derivative Plots: Using the first or second derivative of the titration curve can provide a more objective and accurate determination of the equivalence points compared to visual inspection of the titration curve alone.

Diagram 2: Experimental Workflow for Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cluster_result Result setup1 Calibrate pH meter setup2 Dissolve compound in CO2-free water with KCl setup1->setup2 titration1 Titrate with standardized HCl, recording pH setup2->titration1 titration2 Back-titrate with standardized KOH, recording pH titration1->titration2 analysis1 Plot pH vs. titrant volume titration2->analysis1 analysis2 Calculate first derivative (ΔpH/ΔV) analysis1->analysis2 analysis3 Determine equivalence points analysis2->analysis3 result1 Calculate pKa values from half-equivalence points analysis3->result1

Caption: Workflow for Potentiometric Titration for pKa Determination.

Conclusion: A Foundation for Rational Drug Design

This technical guide has outlined the theoretical considerations and provided detailed, robust experimental protocols for determining the solubility and pKa values of this compound. While direct experimental data for this specific molecule is not widely published, the principles of piperazine chemistry, combined with the rigorous experimental methodologies described herein, provide a clear path for its comprehensive physicochemical characterization. The accurate determination of these fundamental properties is an indispensable step in the rational design and development of new therapeutic agents, enabling researchers to optimize drug-like properties and accelerate the journey from discovery to clinical application.

References

A Technical Guide to the Spectroscopic Characterization of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific validation. 1-(4-(2-Methoxyethoxy)phenyl)piperazine (CAS No. 515160-72-2) is a substituted arylpiperazine derivative of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in pharmacologically active agents.[1] Its unique structure, combining an aromatic ring, a piperazine moiety, and a flexible methoxyethoxy side chain, necessitates a multi-faceted analytical approach for unambiguous characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive reference, grounding its analysis in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing comparisons with structurally similar molecules. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and confirm the synthesis of this target compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational analysis of the molecular structure is critical for predicting its spectroscopic behavior. The molecule can be dissected into three key components: the piperazine ring , the para-substituted phenyl ring , and the 2-methoxyethoxy side chain .

  • Piperazine Ring: A saturated heterocycle expected to show characteristic signals in the aliphatic region of NMR spectra.

  • Phenyl Ring: A 1,4-disubstituted (para) aromatic system, which will produce distinct splitting patterns in the ¹H NMR spectrum.

  • 2-Methoxyethoxy Group: An ether-containing aliphatic chain that will add complexity and unique signatures to all spectra.

The molecular formula is C₁₃H₂₀N₂O₂ with a molecular weight of 236.31 g/mol .[2] This information is the starting point for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR (¹H NMR) spectrum is predicted by analyzing the distinct chemical environments of the hydrogen atoms. The symmetry of the para-substituted phenyl ring and the piperazine ring simplifies the expected spectrum.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Assigned Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Causality
H-a (Aromatic) ~6.95 Doublet (d) 2H Protons ortho to the electron-donating ether group are shielded. They appear as a doublet due to coupling with H-b protons.
H-b (Aromatic) ~6.85 Doublet (d) 2H Protons ortho to the piperazine nitrogen are slightly less shielded than H-a. They appear as a doublet due to coupling with H-a protons.
H-c (-O-CH₂-) ~4.10 Triplet (t) 2H Protons on the methylene group directly attached to the phenolic oxygen are deshielded. They are split into a triplet by the neighboring H-d methylene protons.
H-d (-O-CH₂-) ~3.75 Triplet (t) 2H Protons on the methylene group adjacent to the methoxy group. They are split into a triplet by the neighboring H-c protons.
H-e (-O-CH₃) ~3.45 Singlet (s) 3H Protons of the terminal methyl group are in a shielded environment and have no adjacent protons to couple with, resulting in a singlet.
H-f (Piperazine) ~3.15 Triplet (t) 4H Protons on the two methylene groups attached to the phenyl-ring nitrogen are in an identical chemical environment and are deshielded by the nitrogen.
H-g (Piperazine) ~3.05 Triplet (t) 4H Protons on the two methylene groups adjacent to the secondary amine (N-H) are in a slightly more shielded environment compared to H-f.

| H-h (N-H) | ~1.8-2.5 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent. |

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine multiplicities.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Assigned Carbons Predicted Chemical Shift (δ, ppm) Rationale & Causality
C-1 (Aromatic, C-O) ~153 Quaternary carbon attached to the electron-donating ether oxygen, highly deshielded.
C-2 (Aromatic, C-N) ~145 Quaternary carbon attached to the piperazine nitrogen.
C-3 (Aromatic, CH) ~119 Aromatic methine carbons ortho to the nitrogen.
C-4 (Aromatic, CH) ~115 Aromatic methine carbons ortho to the ether oxygen, shielded by its electron-donating effect.
C-5 (-O-CH₂-) ~69 Methylene carbon adjacent to the phenolic oxygen.
C-6 (-O-CH₂-) ~71 Methylene carbon adjacent to the methoxy group.
C-7 (-O-CH₃) ~59 Terminal methoxy carbon.
C-8 (Piperazine, Ar-N-CH₂) ~51 Piperazine carbons attached to the aromatic nitrogen.

| C-9 (Piperazine, H-N-CH₂) | ~46 | Piperazine carbons adjacent to the secondary amine. The chemical shift of these carbons is a key indicator of the piperazine ring environment.[3] |

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C sequence (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Data Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS)

Ion Predicted m/z Rationale
[M+H]⁺ 237.16 The protonated molecular ion, which is expected to be the base peak or a high-abundance ion in positive-ion ESI mode. The exact mass provides confirmation of the elemental composition.

| [M]⁺• | 236.15 | The molecular ion, which may be observed but is typically less abundant than the protonated species in ESI. |

Fragmentation Analysis: The Trustworthiness of Cleavage Patterns

The fragmentation of the parent ion is not random; it follows chemically logical pathways, primarily breaking the weakest bonds or forming the most stable fragment ions. The piperazine ring and the ether linkage are common sites for fragmentation.[1][4]

Proposed Key Fragmentation Pathways:

  • Cleavage of the Methoxyethoxy Side Chain: Loss of the methoxyethyl group (•CH₂CH₂OCH₃) or methoxyethoxy group (•OCH₂CH₂OCH₃).

  • Piperazine Ring Opening: A characteristic fragmentation pathway for arylpiperazines involves the cleavage of the C-N bonds within the piperazine ring, often leading to fragments with m/z values of 70 and 56.[4]

  • Cleavage at the Aryl-Nitrogen Bond: Scission of the bond between the phenyl ring and the piperazine nitrogen.

G M_plus_H [M+H]⁺ m/z = 237.16 frag1 Fragment 1 m/z = 179.11 M_plus_H->frag1 - C₂H₄O frag2 Fragment 2 m/z = 163.12 M_plus_H->frag2 - C₃H₇O• frag4 Fragment 4 m/z = 70.06 M_plus_H->frag4 - C₉H₁₁O₂• frag3 Fragment 3 m/z = 135.08 frag2->frag3 - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the precursor ion ([M+H]⁺).

  • Data Analysis: Determine the exact mass of the parent ion and compare it with the calculated value for C₁₃H₂₁N₂O₂⁺. Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Causality
~3300 N-H Stretch Secondary Amine (Piperazine) A characteristic medium to weak band for N-H stretching in secondary amines.
3050-3020 C-H Stretch (Aromatic) Phenyl Ring Stretching vibrations of sp² C-H bonds on the aromatic ring.
2950-2850 C-H Stretch (Aliphatic) Methoxyethoxy & Piperazine Asymmetric and symmetric stretching of sp³ C-H bonds in the methylene and methyl groups.[5]
~1610, ~1510 C=C Stretch Aromatic Ring Characteristic skeletal vibrations of the phenyl ring.
~1240 C-O-C Stretch (Aryl Ether) Ar-O-CH₂ Asymmetric stretching of the aryl-alkyl ether bond is a strong and diagnostically useful band.
~1120 C-O-C Stretch (Alkyl Ether) CH₂-O-CH₂ Stretching vibration of the alkyl ether linkage in the side chain.

| ~1220 | C-N Stretch | Aryl Amine | Stretching vibration of the bond between the aromatic carbon and the piperazine nitrogen. |

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

  • Sample Preparation: No special preparation is needed for a liquid or solid sample. Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the sample directly onto the crystal.

    • Acquire the sample spectrum.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the major peaks.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer a self-validating system for structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spec (MS) - Molecular Formula - Fragmentation Structure Confirmed Structure This compound MS->Structure Provides C₁₃H₂₀N₂O₂ IR Infrared (IR) - Functional Groups IR->Structure Confirms N-H, C-O, Ar NMR NMR (¹H & ¹³C) - C/H Framework - Connectivity NMR->Structure Defines atom connectivity

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. Through the predictive power of NMR, MS, and IR spectroscopy, a detailed and verifiable structural profile can be established. The ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen framework. Mass spectrometry confirms the elemental composition and provides insight into the molecule's stability and fragmentation behavior. Finally, IR spectroscopy offers rapid confirmation of the essential functional groups. Together, these techniques provide a robust and comprehensive dataset, ensuring the identity, purity, and structural integrity of this valuable compound for any research and development application.

References

Initial Safety and Toxicity Profile of 1-(4-(2-Methoxyethoxy)phenyl)piperazine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Phenylpiperazine Candidate

The journey of a novel chemical entity from discovery to a potential therapeutic is one of rigorous scientific scrutiny. At the heart of this endeavor lies a comprehensive understanding of the compound's safety and toxicity profile. This guide provides a detailed framework for the initial safety and toxicity assessment of 1-(4-(2-methoxyethoxy)phenyl)piperazine , a molecule belonging to the phenylpiperazine class—a scaffold known for its diverse biological activities.[1][2][3][4] As drug development professionals, our primary mandate is to "first, do no harm," making the preclinical safety evaluation a critical milestone in any drug development program.[5] This document is structured to not only outline a series of proposed toxicological studies but to also provide the strategic rationale behind the experimental design, ensuring a scientifically sound and ethically responsible approach to characterizing the risk profile of this promising compound.

Introduction to this compound and the Imperative for Early Safety Assessment

This compound is a substituted phenylpiperazine. The piperazine moiety is a common feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[4][6] However, the diverse pharmacology of this class also necessitates a thorough investigation of potential off-target effects and toxicities. Early and integrated toxicology studies are paramount; they enable informed decision-making, help in the selection of the most viable drug candidates, and are crucial for designing safe first-in-human clinical trials.[7][8] A well-designed preclinical safety program aims to identify potential target organs for toxicity, understand dose-response relationships, and establish a safe starting dose for clinical studies.[9]

A Phased Approach to Preclinical Safety and Toxicity Assessment

The preclinical safety assessment of a novel compound like this compound should follow a tiered, evidence-based approach. This strategy begins with computational and in vitro methods to screen for potential liabilities and progresses to more complex in vivo studies. This phased approach is aligned with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[10]

G cluster_0 Phase 1: Early Assessment & Screening cluster_1 Phase 2: Systemic Toxicity Evaluation cluster_2 Phase 3: IND-Enabling Studies In_Silico_Profiling In Silico Profiling (ADMET Prediction) In_Vitro_Screening In Vitro Screening (Cytotoxicity, Genotoxicity) In_Silico_Profiling->In_Vitro_Screening Prioritize Assays Dose_Range_Finding Dose-Range Finding Studies (Rodent) In_Vitro_Screening->Dose_Range_Finding Go/No-Go Decision Repeated_Dose_Toxicity Repeated-Dose Toxicity Studies (Rodent & Non-Rodent) Dose_Range_Finding->Repeated_Dose_Toxicity Inform Dose Selection Safety_Pharmacology Safety Pharmacology (Core Battery) Repeated_Dose_Toxicity->Safety_Pharmacology Characterize Target Organ Toxicity Genotoxicity_Battery Full Genotoxicity Battery Repeated_Dose_Toxicity->Genotoxicity_Battery IND_Submission Investigational New Drug (IND) Submission Package Safety_Pharmacology->IND_Submission Genotoxicity_Battery->IND_Submission

Caption: Phased approach to preclinical safety assessment.

In Vitro Toxicity Profiling: Foundational Data for Risk Assessment

In vitro toxicology assays are rapid, cost-effective, and ethically sound methods for the initial screening of a compound's toxic potential.[11][12][13] These studies provide crucial data to guide the design of subsequent in vivo experiments.

Cytotoxicity Assessment

The initial step is to determine the compound's potential to cause cell death. A panel of cell lines representing key target organs (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neurons) should be utilized.[12]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue of OriginIC50 (µM) after 48h Exposure
HepG2Liver> 100
HEK293Kidney85.2
SH-SY5YNeuronal65.7
A549Lung> 100
Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can damage DNA, which is a potential surrogate for carcinogenic potential.[5] A standard battery of in vitro tests is mandated by regulatory agencies.[14]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Toxicity Studies: Understanding the Systemic Effects

In vivo studies are essential for evaluating the complex interactions between a drug candidate and a whole organism.[7][10][15] These studies are critical for identifying target organs of toxicity and determining a safe dose range for human trials.

Dose-Range Finding Studies

These are preliminary studies conducted in a small number of animals (typically rodents) to determine the dose ranges for subsequent, more extensive toxicity studies.[9]

Experimental Protocol: Single-Dose Escalation Study in Mice

  • Animal Acclimation: Acclimate male and female mice for at least one week.

  • Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage) at escalating dose levels (e.g., 10, 50, 200, 1000 mg/kg).

  • Clinical Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption for 14 days.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Repeated-Dose Toxicity Studies

These studies are designed to evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 14 or 28 days).[9]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Animal Groups: Assign male and female rats to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group.

  • Daily Dosing: Administer the test compound or vehicle orally once daily for 28 consecutive days.

  • In-life Monitoring: Conduct detailed clinical observations, measure body weight and food consumption regularly, and perform ophthalmic examinations.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the dosing period, euthanize the animals and perform a full necropsy.

  • Histopathology: Collect a comprehensive set of tissues for microscopic examination.

  • Data Evaluation: Analyze all data to identify any dose-related adverse effects and establish the No-Observed-Adverse-Effect Level (NOAEL).

G Start 28-Day Repeated-Dose Study Daily_Dosing Daily Oral Dosing Start->Daily_Dosing In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Daily_Dosing->In_Life_Monitoring Clinical_Pathology Clinical Pathology (Hematology, Chemistry) In_Life_Monitoring->Clinical_Pathology Terminal_Procedures Terminal Procedures (Necropsy) Clinical_Pathology->Terminal_Procedures Histopathology Histopathology (Microscopic Examination) Terminal_Procedures->Histopathology NOAEL_Determination NOAEL Determination Histopathology->NOAEL_Determination

Caption: Workflow for a 28-day repeated-dose toxicity study.

Table 2: Key Endpoints in a 28-Day Repeated-Dose Toxicity Study

CategoryEndpoints
In-Life Clinical observations, body weight, food and water consumption, ophthalmology
Clinical Pathology Hematology, coagulation, serum chemistry, urinalysis
Terminal Gross necropsy, organ weights
Histopathology Microscopic examination of a comprehensive list of tissues

Data Interpretation and Risk Assessment

The culmination of the initial safety and toxicity profiling is a comprehensive risk assessment. This involves integrating all the data from in silico, in vitro, and in vivo studies to make a "benefit:risk" evaluation.[5] The No-Observed-Adverse-Effect Level (NOAEL) derived from the most sensitive species in the most relevant study is a key parameter used to calculate the safe starting dose for first-in-human clinical trials.

Conclusion: A Foundation for Safe Clinical Progression

This technical guide has outlined a robust and scientifically-driven strategy for the initial safety and toxicity assessment of this compound. By following this phased and integrated approach, researchers and drug development professionals can build a comprehensive safety profile that will be instrumental in guiding the compound's journey through preclinical and into clinical development. The ultimate goal is to ensure the safety of clinical trial participants while unlocking the potential therapeutic benefits of this novel chemical entity.[5]

References

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of 1-(4-(2-Methoxyethoxy)phenyl)piperazine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a versatile scaffold for developing centrally active therapeutic agents.[1] Compounds incorporating this structure have shown significant promise in addressing a spectrum of neurological and psychiatric disorders, including depression, anxiety, Alzheimer's disease, and Parkinson's disease.[1][2] The therapeutic efficacy of these molecules often stems from their ability to modulate key neurotransmitter systems, primarily through interactions with dopamine and serotonin receptors.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel arylpiperazine derivative, 1-(4-(2-Methoxyethoxy)phenyl)piperazine, in animal models. While specific pharmacological data for this compound is emerging, this guide leverages established methodologies for the broader class of arylpiperazines to propose a logical and scientifically rigorous pathway for its characterization. We will delve into the critical aspects of experimental design, from initial receptor profiling to behavioral assessments in relevant animal models, providing both the "how" and the "why" behind each protocol.

Part 1: Foundational Characterization - Unveiling the Mechanism of Action

Before embarking on extensive in vivo studies, it is imperative to establish the fundamental pharmacological profile of this compound. The arylpiperazine class is known for its diverse receptor interaction profiles, and a thorough understanding of the specific targets of this novel compound will guide the selection of appropriate animal models and behavioral assays.

In Vitro Receptor Binding and Functional Assays

The initial step is to determine the binding affinity and functional activity of this compound at a panel of CNS receptors. Based on the known pharmacology of related compounds, the primary targets of interest include serotonin (5-HT) and dopamine (D2) receptor subtypes.[3][4][5]

Protocol 1: Radioligand Binding Assays

This protocol outlines the general procedure for determining the binding affinity (Ki) of the test compound for various receptors.

Objective: To quantify the binding affinity of this compound for a panel of CNS receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT1A, 5-HT2A, D2)

  • Radioligand specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)

  • This compound stock solution

  • Assay buffer

  • Scintillation vials and cocktail

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either vehicle or varying concentrations of the test compound.

  • Incubate at room temperature for a specified time to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Radioligand Binding: This is a gold-standard method for determining the direct interaction between a compound and its receptor target.

  • Competitive Binding: By competing with a known high-affinity radioligand, we can accurately determine the affinity of our test compound.

  • Cheng-Prusoff Equation: This mathematical model allows for the conversion of IC50 values (concentration of a drug that inhibits 50% of specific binding) to Ki values (inhibition constant), providing a standardized measure of binding affinity.

Proposed Experimental Workflow for Initial Characterization

The following diagram illustrates a logical workflow for the initial in vitro and subsequent in vivo characterization of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays (5-HT, Dopamine, etc.) Functional_Assays Functional Assays (Agonist/Antagonist activity) Receptor_Binding->Functional_Assays Determine Ki ADME_Tox In Vitro ADME/Tox (Metabolic stability, cytotoxicity) Functional_Assays->ADME_Tox Determine Efficacy PK_Studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) ADME_Tox->PK_Studies Proceed if favorable profile Behavioral_Models Behavioral Models (Depression, Anxiety, Cognition) PK_Studies->Behavioral_Models Dose Selection Target_Engagement Target Engagement Studies (Receptor Occupancy) Behavioral_Models->Target_Engagement Correlate with Efficacy

Caption: Proposed workflow for the preclinical evaluation of this compound.

Part 2: In Vivo Evaluation in Animal Models of Neurological Disorders

Based on the in vitro profile, subsequent in vivo studies can be designed to assess the therapeutic potential of this compound. Given the prevalence of antidepressant and anxiolytic properties within the arylpiperazine class, we will focus on protocols for these indications.[4][5]

Animal Model Selection

The choice of animal model is critical for the translational relevance of the findings. For initial screening of antidepressant and anxiolytic-like effects, mice are a common and well-validated choice.

Dosing and Administration

Prior to behavioral testing, pharmacokinetic studies should be conducted to determine the optimal dose, route of administration, and timing of behavioral assessments. Intraperitoneal (i.p.) injection is a common route for initial studies due to its rapid absorption.

Table 1: General Dosing Considerations for Arylpiperazine Derivatives in Mice

ParameterRecommendationRationale
Dose Range 1 - 30 mg/kgBased on literature for similar compounds showing efficacy in this range.[4]
Vehicle Saline with 5% DMSO and 5% Tween 80A common vehicle for solubilizing lipophilic compounds for i.p. administration.
Administration Route Intraperitoneal (i.p.)Allows for rapid systemic absorption and bypassing of first-pass metabolism.
Time Before Testing 30-60 minutesTypically sufficient time for the compound to reach peak plasma and brain concentrations.
Behavioral Assays for Antidepressant-Like Activity

Protocol 2: Forced Swim Test (FST) in Mice

The FST is a widely used model to screen for antidepressant-like activity.[4][5] It is based on the principle that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture, and antidepressant compounds decrease the duration of this immobility.

Objective: To assess the antidepressant-like effects of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Clear plastic cylinders (25 cm high, 10 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment and analysis software

  • This compound solution and vehicle

Procedure:

  • Pre-test session (Day 1): Place each mouse individually in a cylinder filled with 15 cm of water for 15 minutes. This is to induce a state of "behavioral despair".

  • Dry the mice and return them to their home cages.

  • Test session (Day 2): Administer this compound or vehicle i.p. 30-60 minutes before the test.

  • Place the mice back into the cylinders with water for a 6-minute test session.

  • Record the session and score the duration of immobility during the last 4 minutes of the test.

  • Analyze the data to compare the immobility time between the treated and vehicle groups.

Causality Behind Experimental Choices:

  • Pre-test Session: This habituation session is crucial for inducing a stable baseline of immobility.

  • Water Temperature: Maintaining a consistent water temperature is important to avoid confounding effects of temperature stress on behavior.

  • Scoring Immobility: Focusing on the last 4 minutes of the test provides a more reliable measure of the drug's effect, as the initial 2 minutes are often characterized by active escape-oriented behaviors.

Behavioral Assays for Anxiolytic-Like Activity

Protocol 3: Elevated Plus Maze (EPM) Test in Mice

The EPM is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

  • This compound solution and vehicle

Procedure:

  • Administer this compound or vehicle i.p. 30-60 minutes before the test.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using video tracking software.

  • Analyze the data for parameters such as the time spent in the open arms, the number of entries into the open arms, and total distance traveled.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Causality Behind Experimental Choices:

  • Open vs. Closed Arms: The preference for the closed arms is a natural, anxiety-driven behavior. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

  • Total Distance Traveled: This parameter is important to measure to rule out confounding effects of the drug on general locomotor activity.

Signaling Pathway Visualization

The following diagram illustrates the potential signaling pathway through which an arylpiperazine compound with 5-HT1A agonist activity might exert its anxiolytic and antidepressant effects.

G Compound This compound (Hypothetical 5-HT1A Agonist) Receptor 5-HT1A Receptor Compound->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduced Activation CREB CREB PKA->CREB Modulates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Alters Therapeutic_Effect Anxiolytic/Antidepressant Effects Gene_Expression->Therapeutic_Effect Leads to

Caption: Hypothetical signaling pathway for a 5-HT1A receptor agonist.

Part 3: Advanced In Vivo Models and Target Engagement

Should initial screening reveal promising activity, further studies in more sophisticated animal models and assessments of target engagement are warranted.

Models for Cognitive Enhancement in Alzheimer's Disease

Given that some arylpiperazine derivatives have been investigated for Alzheimer's disease, if this compound shows relevant in vitro activity (e.g., at receptors implicated in cognition), its effects on cognitive deficits can be assessed in transgenic models like the 5xFAD mouse.[7][8] Behavioral tests such as the Morris water maze or novel object recognition would be appropriate.

Target Engagement Studies

To confirm that the compound is interacting with its intended target in the brain at behaviorally effective doses, receptor occupancy studies can be performed. This can be achieved through ex vivo binding assays or in vivo imaging techniques like Positron Emission Tomography (PET) if a suitable radiolabeled version of the compound is available.[9]

Conclusion

The preclinical evaluation of a novel compound such as this compound requires a systematic and hypothesis-driven approach. By starting with a thorough in vitro characterization to identify its primary molecular targets, researchers can then select the most appropriate and informative in vivo models. The protocols and workflows outlined in this guide provide a solid foundation for investigating the therapeutic potential of this and other novel arylpiperazine derivatives for the treatment of neurological and psychiatric disorders.

References

1-(4-(2-Methoxyethoxy)phenyl)piperazine for neuroscience research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Neuroscience Research

Application Notes & Protocols: 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Section 1: Introduction and Pharmacological Profile

This compound is a derivative of the phenylpiperazine class of compounds, a scaffold known for its versatile interactions with various central nervous system (CNS) targets. Phenylpiperazine derivatives are integral to the development of therapeutics for psychiatric and neurological disorders, exhibiting affinities for a range of receptors including serotonergic, dopaminergic, and sigma receptors.[1][2] The specific structural features of this compound—namely the methoxyethoxy group on the phenyl ring—suggest a distinct pharmacological profile that warrants investigation for novel research applications.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₂₀N₂O₂

  • Molecular Weight: 236.31 g/mol

  • Structure: (Image for illustrative purposes)

The piperazine moiety serves as a common pharmacophore that interacts with numerous CNS receptors, while the substituted phenyl ring dictates the compound's affinity and selectivity for these targets. The methoxyethoxy side chain can influence properties such as solubility, lipophilicity, and metabolic stability, potentially offering a favorable pharmacokinetic profile for in vivo studies.

Postulated Mechanism of Action and Receptor Affinity Profile

While direct, comprehensive screening data for this compound is not extensively published, its mechanism can be inferred from structurally similar, well-characterized analogs such as 1-(2-Methoxyphenyl)piperazine (2-MeOPP) and 1-(4-Methoxyphenyl)piperazine (4-MeOPP). These compounds are known to interact with multiple receptor systems, primarily the serotonergic system.[3][4]

The phenylpiperazine core is a known high-affinity ligand for the 5-HT₁ₐ receptor, often acting as a partial agonist or antagonist.[3][4] This interaction is critical for modulating mood, anxiety, and cognitive processes. Furthermore, many phenylpiperazines exhibit affinity for other serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C), the dopamine transporter (DAT), and sigma (σ) receptors, making them valuable tools for investigating complex neuropsychiatric conditions.[5][6][7]

The table below presents a representative binding profile for a typical methoxyphenylpiperazine analog, compiled from literature data on similar compounds, to guide initial experimental design. Researchers must empirically validate the profile for this compound.

Receptor/Transporter Target Typical Binding Affinity (Ki, nM) Potential Functional Activity Primary Research Area
Serotonin 5-HT₁ₐ 0.5 - 20Partial Agonist / AntagonistAnxiety, Depression, Cognition
Serotonin 5-HT₂ₐ 50 - 500Antagonist / Inverse AgonistPsychosis, Sleep Disorders
Serotonin Transporter (SERT) 100 - 1000Reuptake InhibitionDepression, Mood Disorders
Dopamine Transporter (DAT) 50 - 300Reuptake InhibitionAddiction, Motor Control
Sigma-1 Receptor (σ₁) 20 - 150Agonist / AntagonistNeuroprotection, Psychosis
Sigma-2 Receptor (σ₂) 5 - 100Agonist / AntagonistNeurodegenerative Disease, Oncology

Note: This data is illustrative, based on analogs like 1-(2-methoxyphenyl)piperazine and PB28.[3][6] Actual values require experimental determination.

Section 2: Key Neuroscience Research Applications

Based on its putative multi-target profile, this compound is a compelling candidate for several areas of neuroscience research:

  • Anxiety and Depression Models: Given the strong precedent for phenylpiperazine interaction with the 5-HT₁ₐ receptor, this compound can be used to probe the serotonergic pathways underlying anxiety and depression.[2] It can be evaluated in behavioral models such as the elevated plus-maze, forced swim test, and novelty-suppressed feeding test.[8]

  • Cognitive Function and Neurodegenerative Disorders: The involvement of 5-HT₁ₐ and sigma receptors in learning and memory makes this compound a tool for investigating cognitive enhancement or neuroprotective effects in models of Alzheimer's disease or cognitive aging.[1][9]

  • Psychosis and Schizophrenia Research: The potential for antagonism at 5-HT₂ₐ receptors suggests utility in models of psychosis.[10] Experiments could involve assessing its ability to reverse behavioral abnormalities induced by NMDA receptor antagonists (like MK-801) or 5-HT₂ₐ agonists.

  • Dopaminergic System and Substance Abuse: If the compound exhibits significant affinity for the dopamine transporter (DAT), it could be used to study the mechanisms of dopamine reuptake and its role in reward pathways and addiction models.[7]

Section 3: Experimental Protocols and Methodologies

The following protocols are designed to be comprehensive and self-validating, providing researchers with a robust framework for investigating this compound.

In Vitro Protocol: Radioligand Receptor Binding Assay

This protocol details the determination of the compound's binding affinity (Ki) for the human 5-HT₁ₐ receptor.

Objective: To quantify the affinity of this compound for the 5-HT₁ₐ receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist)

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing human 5-HT₁ₐ receptors.

  • Non-specific Binding Control: 5-HT (Serotonin) or WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a microplate harvester.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 10-point serial dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding: 150 µL Assay Buffer + 25 µL Radioligand + 25 µL Receptor Membranes.

    • Non-specific Binding (NSB): 100 µL Assay Buffer + 50 µL Non-specific Control (e.g., 10 µM 5-HT) + 25 µL Radioligand + 25 µL Receptor Membranes.

    • Test Compound: 100 µL Assay Buffer + 50 µL Test Compound Dilution + 25 µL Radioligand + 25 µL Receptor Membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)]).

    • Use a non-linear regression analysis (e.g., in Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Protocol: Microdialysis for Neurotransmitter Monitoring

This protocol describes the use of in vivo microdialysis to measure extracellular serotonin levels in the prefrontal cortex of freely moving rats following administration of the test compound.[11][12]

Objective: To assess the effect of this compound on serotonergic neurotransmission in a specific brain region.

Materials:

  • Adult male Sprague-Dawley rats (250-300g).

  • Stereotaxic apparatus, microdialysis probes (2-4 mm membrane), guide cannulae.

  • Microinfusion pump, refrigerated fraction collector.

  • Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂.[11]

  • HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

Part A: Surgical Implantation of Guide Cannula

  • Anesthetize the rat using isoflurane and secure it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull. Level the skull between bregma and lambda.[12]

  • Drill a small hole over the target brain region (e.g., medial prefrontal cortex; coordinates from bregma: AP +3.2 mm, ML ±0.8 mm, DV -2.5 mm).

  • Slowly lower the guide cannula to the target coordinates and secure it to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent. Allow the animal to recover for 5-7 days.

Part B: Microdialysis Experiment

  • On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.

  • Place the animal in a microdialysis bowl and connect the probe inlet and outlet tubing.

  • Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.[11]

  • Stabilization: Allow the system to stabilize for 90-120 minutes to ensure a stable baseline of neurotransmitter release.[11]

  • Baseline Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals into vials containing an antioxidant solution.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1, 5, 10 mg/kg). Administer vehicle (e.g., saline) to the control group.

  • Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours.

  • Sample Analysis: Analyze the dialysate samples for serotonin content using an HPLC-ECD system optimized for monoamine detection.[11]

  • Data Analysis: Express the serotonin concentration in each post-injection sample as a percentage of the average baseline concentration. Analyze the data using a two-way ANOVA with repeated measures.

Diagram: In Vivo Microdialysis Workflow

Microdialysis_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Analysis Surgery Guide Cannula Implantation Surgery Recovery Animal Recovery (5-7 Days) Surgery->Recovery Post-op care Probe Insert Microdialysis Probe Recovery->Probe Start Experiment Stabilize System Stabilization (90-120 min) Probe->Stabilize Start aCSF perfusion Baseline Baseline Sample Collection (3x 20 min) Stabilize->Baseline Admin Administer Compound (i.p.) Baseline->Admin Collect Post-Drug Sample Collection (3-4 hours) Admin->Collect HPLC HPLC-ECD Analysis of Samples Collect->HPLC Analyze Samples Data Data Processing (% Baseline) HPLC->Data

Caption: Workflow for in vivo microdialysis experiment.

In Vivo Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Activity

This protocol is used to assess the anxiety-modulating effects of the compound in mice.

Objective: To determine if this compound produces anxiolytic-like effects, evidenced by increased exploration of the open arms of the maze.

Materials:

  • Adult male C57BL/6 mice (20-25g).

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor).

  • Video tracking software for automated scoring.

  • Test compound and vehicle.

Procedure:

  • Acclimation: Bring mice to the testing room at least 60 minutes before the experiment to acclimate. The room should be dimly lit.

  • Drug Administration: Administer the test compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing. A positive control, such as diazepam (1-2 mg/kg), should be included.

  • Testing:

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Scoring: Use video tracking software (or a trained observer blind to the treatment conditions) to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis:

    • The primary measures of anxiolytic-like activity are the percentage of time spent in the open arms (Time_open / (Time_open + Time_closed) * 100) and the percentage of open arm entries (Entries_open / (Entries_open + Entries_closed) * 100).

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control.

    • Total distance traveled should be analyzed to rule out confounding effects of hyperactivity or sedation.

Diagram: 5-HT₁ₐ Receptor Signaling Pathway

G_Protein_Signaling Compound 1-(4-(2-Methoxyethoxy) phenyl)piperazine (Agonist) Receptor 5-HT1A Receptor Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuron Neuronal Hyperpolarization K_ion K+ Efflux GIRK->K_ion Opens K_ion->Neuron Leads to

Caption: Agonist activation of the 5-HT₁ₐ receptor.

Section 4: Concluding Remarks

This compound represents a promising chemical tool for neuroscience research. Its structural similarity to known serotonergic and dopaminergic modulators provides a strong rationale for its investigation in models of mood disorders, psychosis, and cognitive dysfunction. The protocols outlined in this guide offer a validated starting point for characterizing its pharmacological profile and exploring its potential as a novel probe for understanding complex neural circuits. As with any investigational compound, careful dose-response studies and appropriate controls are essential for generating reproducible and meaningful data.

References

Application of 1-(4-(2-Methoxyethoxy)phenyl)piperazine in receptor binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Characterization of 1-(4-(2-Methoxyethoxy)phenyl)piperazine in Receptor Binding Assays

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in receptor binding assays. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of central nervous system (CNS) targets, particularly serotonin and dopamine receptors.[1][2][3] This guide offers a foundational understanding of the principles behind radioligand binding assays, detailed, step-by-step protocols for characterizing the affinity of this compound for key CNS receptors, and a framework for robust data analysis and interpretation. By explaining the causality behind experimental choices, this document serves as a practical resource for determining the pharmacological profile of this and structurally related compounds.

Introduction and Scientific Background

The 1-phenylpiperazine moiety is a cornerstone in the development of neurologically active agents. Compounds incorporating this structure have shown significant affinity for a range of neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[1][4][5] The specific compound, this compound, features a methoxyethoxy substituent on the phenyl ring, a modification that can influence its pharmacokinetic properties and receptor interaction profile.

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a compound and a receptor.[6] The most common format is the competition binding assay, which measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The resulting data allow for the determination of the test compound's half-maximal inhibitory concentration (IC₅₀), which can be converted into the equilibrium dissociation constant (Kᵢ), a direct measure of binding affinity.[7]

The core principle involves incubating a receptor source (e.g., cell membranes expressing the target receptor) with a fixed concentration of radioligand and varying concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity.

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration R Receptor RL Radioligand Bound R->RL High Signal R2 Receptor RC Competitor Bound R2->RC Low Signal L Radioligand L->R C Test Compound (Competitor) C->R2

Figure 1: Principle of a Competition Binding Assay.

Application Notes: Strategic Assay Design

The design of a robust binding assay requires careful consideration of several factors. The choices made at each step are critical for generating reliable and reproducible data.

Receptor Source Selection

The source of the receptor protein is a foundational choice.

  • Recombinant Cell Lines: Stably transfected cell lines (e.g., HEK-293, CHO) expressing a single human receptor subtype are the preferred choice for initial screening and selectivity profiling. This approach offers a clean, well-defined system, eliminating the confounding presence of other receptor subtypes that could bind the test compound.

  • Native Tissue Homogenates: Preparations from animal tissues (e.g., rat brain cortex for 5-HT₂ₐ receptors or striatum for D₂ receptors) provide a more physiologically relevant context, as receptors are in their native lipid environment with associated proteins. However, these tissues express multiple receptor subtypes, which can complicate data interpretation unless highly selective radioligands are used.

Radioligand and Non-Specific Binding (NSB) Definition

The selection of an appropriate radioligand is paramount. An ideal radioligand exhibits high affinity for the target, low non-specific binding, and well-characterized binding kinetics. For each assay, a corresponding high-affinity, structurally distinct compound is used at a high concentration (typically 100-1000 times its Kᵢ) to define non-specific binding—the portion of the radioligand signal that is not bound to the target receptor but rather to filters, lipids, or other proteins.

Table 1: Recommended Radioligands and NSB Agents for Potential Targets

Target ReceptorRecommended RadioligandTypical Kₔ (nM)NSB Defining Agent (at 1-10 µM)
Dopamine D₂ [³H]-Spiperone0.05(+)-Butaclamol or Haloperidol
Dopamine D₃ [³H]-Raclopride1.8(+)-Butaclamol or Haloperidol
Serotonin 5-HT₁ₐ [³H]-8-OH-DPAT0.9Serotonin (5-HT) or unlabeled 8-OH-DPAT
Serotonin 5-HT₂ₐ [³H]-Ketanserin1.0Mianserin or unlabeled Ketanserin
Sigma-1 (σ₁) [³H]-(+)-Pentazocine2.9Haloperidol or unlabeled (+)-Pentazocine

Kₔ values are approximate and should be determined experimentally for each batch of receptor preparation via saturation binding assays.

Assay Buffer and Incubation Conditions

The buffer system must maintain a stable pH and ionic environment. A common choice is 50 mM Tris-HCl buffer at pH 7.4.[8] Divalent cations like Mg²⁺ can be included as they are often required for optimal GPCR conformation and binding.

Incubation time and temperature must be optimized to ensure the binding reaction reaches equilibrium for both the radioligand and the competitor. For many GPCR assays, incubation for 60-90 minutes at room temperature (25°C) or 37°C is sufficient.[8] Equilibrium should be confirmed experimentally through kinetic association and dissociation experiments.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for conducting competition binding assays. The general workflow is applicable to multiple receptor targets with modifications to the specific reagents used.

G prep Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Receptor Membranes - Assay Buffers setup Set Up 96-Well Plate: - Total Binding (TB) Wells - Non-Specific Binding (NSB) Wells - Competitor Wells prep->setup incubate Incubate Plate (e.g., 60 min at 25°C) to Reach Equilibrium setup->incubate harvest Terminate Reaction by Rapid Filtration onto Glass Fiber Mats using a Cell Harvester incubate->harvest wash Wash Filters with Ice-Cold Wash Buffer to Remove Unbound Radioligand harvest->wash dry Dry Filter Mats wash->dry scint Add Scintillation Cocktail and Count Radioactivity (CPM) in a Microplate Scintillation Counter dry->scint analyze Analyze Data: Calculate IC₅₀ and Kᵢ scint->analyze

Figure 2: General Experimental Workflow for Receptor Binding Assays.
Protocol 1: Dopamine D₂ Receptor Competition Binding Assay

This protocol describes how to determine the affinity of this compound for the human dopamine D₂ receptor.

A. Materials & Reagents

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol). Prepare a 5x working stock in Assay Buffer to yield a final concentration of ~0.2 nM in the assay (approximately 2-3 times its Kₔ).

  • Test Compound: this compound. Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 11 points) in Assay Buffer.

  • NSB Agent: (+)-Butaclamol. Prepare a 5x working stock to yield a final concentration of 10 µM.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Equipment: 96-well polypropylene plates, cell harvester, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine), scintillation counter, scintillation cocktail.

B. Step-by-Step Procedure

  • Plate Setup: Add reagents to a 96-well plate in the following order for a final volume of 250 µL. Perform all additions on ice.

    • Total Binding (TB) Wells (n=3): 150 µL Assay Buffer + 50 µL Receptor Membranes + 50 µL [³H]-Spiperone.

    • Non-Specific Binding (NSB) Wells (n=3): 100 µL Assay Buffer + 50 µL (+)-Butaclamol stock + 50 µL Receptor Membranes + 50 µL [³H]-Spiperone.

    • Competitor Wells (n=3 per concentration): 100 µL Assay Buffer + 50 µL of each test compound dilution + 50 µL Receptor Membranes + 50 µL [³H]-Spiperone.

  • Incubation: Seal the plate and incubate for 90 minutes at 25°C with gentle agitation.

  • Harvesting: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat completely (e.g., under a heat lamp or in a microwave). Add scintillation cocktail and measure the radioactivity retained on the filters, expressed as Counts Per Minute (CPM), using a scintillation counter.

Protocol 2: Serotonin 5-HT₁ₐ Receptor Competition Binding Assay

This protocol is adapted for the 5-HT₁ₐ receptor, highlighting the necessary reagent changes.

A. Materials & Reagents

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~130 Ci/mmol). Prepare a 5x stock for a final assay concentration of ~1.0 nM.

  • NSB Agent: Serotonin (5-Hydroxytryptamine). Prepare a 5x stock for a final concentration of 10 µM.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4. (Ascorbic acid prevents oxidation of monoamines).

  • All other materials and equipment are as described in Protocol 3.1.

B. Step-by-Step Procedure

  • Follow the plate setup, incubation, harvesting, and counting steps as outlined in Protocol 3.1, substituting the D₂-specific reagents with the 5-HT₁ₐ-specific reagents listed above. A typical incubation time is 60 minutes at 25°C.

Data Analysis and Interpretation

Proper data analysis transforms raw CPM counts into a quantitative measure of binding affinity.

1. Calculation of Specific Binding:

  • Average the CPM values for the TB, NSB, and each competitor concentration replicate.

  • Calculate Specific Binding for each competitor concentration: Specific Binding (CPM) = Average Competitor CPM - Average NSB CPM

  • Calculate 100% specific binding (control): Max Specific Binding (CPM) = Average TB CPM - Average NSB CPM

2. IC₅₀ Determination:

  • Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding: % Specific Binding = (Specific Binding (CPM) / Max Specific Binding (CPM)) * 100

  • Plot % Specific Binding versus the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope). The software (e.g., GraphPad Prism) will calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

3. Kᵢ Calculation (Cheng-Prusoff Equation):

  • The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test compound (Kᵢ), use the Cheng-Prusoff equation.[7][9] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

    • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

    • [L]: The molar concentration of the radioligand in the assay.

    • Kₔ: The equilibrium dissociation constant of the radioligand for the receptor, determined from a separate saturation binding experiment.

4. Data Presentation and Selectivity Profile: The final Kᵢ values should be summarized in a table to provide a clear overview of the compound's affinity and selectivity profile across different receptors.

Table 2: Example Data Presentation for this compound

Receptor TargetKᵢ (nM)
Dopamine D₂[Experimental Value]
Serotonin 5-HT₁ₐ[Experimental Value]
Serotonin 5-HT₂ₐ[Experimental Value]
Sigma-1 (σ₁)[Experimental Value]

This table allows for rapid assessment of whether the compound is a potent, selective, or multi-target ligand, guiding further drug development efforts.

References

LC-MS/MS analysis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine in plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine in Human Plasma by LC-MS/MS

Introduction

The N-phenylpiperazine scaffold is a common structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, often targeting the central nervous system. This compound represents a novel compound within this class, and its pharmacokinetic profile is of significant interest in drug development and research. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, a sensitive, selective, and robust bioanalytical method for its quantification in biological matrices is essential.

This application note details a comprehensive protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The methodology is designed to be compliant with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2], making it suitable for regulated preclinical and clinical studies.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d8 (Internal Standard, IS)

  • LC-MS grade acetonitrile and methanol (Fisher Scientific or equivalent)

  • LC-MS grade formic acid (≥99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (sourced from an accredited biobank)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution was used. The system was coupled to a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source. A representative system would be a Thermo Scientific Vanquish UHPLC coupled to a Thermo Scientific TSQ Quantis Triple Quadrupole Mass Spectrometer.

LC-MS/MS Method Development

The selection of chromatographic and mass spectrometric conditions was based on the physicochemical properties of similar phenylpiperazine derivatives and general best practices in bioanalytical method development[3].

The primary objective for the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte and internal standard, free from interference from endogenous plasma components. A reversed-phase C18 column is a suitable starting point for this class of compounds.

ParameterRecommended Condition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)

The mass spectrometer was operated in positive ion mode using Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. The parent and product ions for the analyte and internal standard were determined by direct infusion.

ParameterRecommended Setting
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Spray Voltage 3500 V
Sheath Gas 40 Arb
Aux Gas 10 Arb
Sweep Gas 1 Arb
Ion Transfer Tube Temp. 325 °C
Vaporizer Temp. 350 °C
Collision Gas Argon at 1.5 mTorr
SRM Transitions Compound

Note: The m/z values are predicted and would require experimental confirmation.

Preparation of Standards and Quality Control Samples

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into drug-free human plasma.

Sample TypeConcentration Range (ng/mL)
Calibration Curve 1, 2, 5, 10, 50, 100, 500, 1000
QC Samples LLOQ: 1, Low: 3, Mid: 75, High: 750
Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis[4][5][6]. Acetonitrile is a commonly used and highly effective precipitation solvent[7].

Step-by-Step Protocol

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is Add Internal Standard plasma->is ppt Add 200 µL Cold Acetonitrile is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (SRM) lcms->data quant Quantification data->quant

Caption: Workflow for plasma sample preparation and analysis.

Method Validation

The method should be validated according to the FDA's Bioanalytical Method Validation guidance to ensure its reliability for the intended application[1][8][9]. The following parameters must be assessed:

Selectivity and Matrix Effect

Selectivity is demonstrated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked plasma with its response in a neat solution.

Linearity, Range, and Sensitivity

The linearity of the method is determined by analyzing calibration curves prepared on three separate occasions. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision (≤ 20% CV) and accuracy (within ±20% of the nominal value).

Precision and Accuracy

Intra-day and inter-day precision and accuracy are determined by analyzing six replicates of the QC samples (LLOQ, Low, Mid, High) on three different days.

Table of Acceptance Criteria for Method Validation

ParameterAcceptance Criteria (FDA Guidance)[1][2]
Linearity (r²) ≥ 0.99
Precision (%CV) ≤ 15% for QC samples; ≤ 20% for LLOQ
Accuracy (% Bias) Within ±15% of nominal for QC samples; Within ±20% for LLOQ
Recovery Consistent, precise, and reproducible
Matrix Effect IS-normalized matrix factor CV should be ≤ 15%
Stability Analyte concentration should be within ±15% of the nominal concentration
Recovery

The extraction recovery of the analyte and the internal standard is determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels. While high recovery is desirable, consistency and reproducibility are more critical[8].

Stability

The stability of the analyte in plasma must be assessed under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample preparation time.

  • Long-Term Stability: At the intended storage temperature (e.g., -80 °C) for a period longer than the study duration.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The proposed method is sensitive, selective, and employs a simple protein precipitation protocol suitable for high-throughput analysis. By adhering to the validation principles outlined by regulatory agencies[1][2], this method can be confidently implemented in pharmacokinetic studies to support drug development programs. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the analytical results.

References

Application Note: A Systematic Protocol for the Solubilization of 1-(4-(2-Methoxyethoxy)phenyl)piperazine for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on achieving an adequate and consistent drug exposure in the test system. A frequent challenge in preclinical development is the poor aqueous solubility of new drug candidates, which can lead to low or erratic bioavailability and complicate the interpretation of efficacy and toxicology data.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible dissolution protocol for 1-(4-(2-Methoxyethoxy)phenyl)piperazine, a compound representative of poorly soluble piperazine derivatives. We present a systematic approach, beginning with physicochemical characterization and leading to detailed, step-by-step protocols for both co-solvent-based solutions and aqueous suspensions, ensuring scientific integrity and animal welfare.

Introduction: The Criticality of Vehicle Selection

This compound is a heterocyclic compound whose structural motifs are common in pharmacologically active agents.[3][4] Like many new chemical entities (NCEs), it is predicted to have low intrinsic water solubility, a characteristic that poses a significant barrier to preclinical development.[5] An improperly formulated compound can precipitate upon administration, leading to flawed pharmacokinetic profiles and an underestimation of its biological activity or toxicity.[6]

Therefore, the selection of an appropriate delivery vehicle is not a trivial procedural step but a critical experimental parameter that must be carefully optimized.[7] This guide eschews a one-size-fits-all template, instead advocating for a logical, evidence-based workflow to formulation development. The primary objectives are to maximize systemic exposure for safety testing and to ensure that the vehicle itself is inert and does not interfere with the toxicological or pharmacological endpoints of the study.[8][9]

Pre-formulation Assessment and Strategy

Before any dissolution work begins, a foundational understanding of the compound's physicochemical properties is essential.[10] While exhaustive data for this compound is not publicly available, we can infer key properties from its structure and from closely related analogs like 1-(4-Methoxyphenyl)piperazine.[11][12][13]

Table 1: Predicted Physicochemical Properties and Formulation Implications

PropertyPredicted Characteristic for this compoundFormulation Implication
Molecular Weight ~236.31 g/mol Standard for small molecules.
Aqueous Solubility PoorSimple aqueous vehicles (saline, PBS) are unlikely to be sufficient.[1]
Lipophilicity (logP) Moderately Lipophilic (Predicted logP > 2)Suggests good solubility in organic co-solvents and potentially lipids.[14]
pKa (Predicted) Basic (due to the piperazine nitrogen)Solubility will be pH-dependent; increased solubility at lower pH due to salt formation.
Physical Form Likely a solid at room temperature.[12][13]Requires dissolution or suspension from a powdered form.

This profile strongly suggests that a simple aqueous vehicle will be inadequate. The logical formulation strategy, therefore, involves exploring pH modification, co-solvent systems, or, if necessary, a well-formulated suspension. The following workflow diagram illustrates the decision-making process.

G cluster_0 cluster_2 cluster_4 start START: Define Target Dose & Route (e.g., 20 mg/kg, Oral Gavage) sol_screen Solubility Screen: Test Compound in Aqueous Buffer (PBS, pH 7.4) start->sol_screen decision1 Soluble at Target Conc.? sol_screen->decision1 protocol_simple Use Simple Aqueous Vehicle (e.g., Sterile Saline) decision1->protocol_simple  Yes ph_screen pH-Dependent Solubility Screen: Test in Acidic Buffer (e.g., pH 4.0 Citrate) decision1->ph_screen No decision2 Soluble at Target Conc.? ph_screen->decision2 protocol_ph Use Buffered Acidic Vehicle (Confirm tolerability) decision2->protocol_ph  Yes cosolvent_screen Co-Solvent System Screen: Test in DMSO, PEG, Tween 80, etc. decision2->cosolvent_screen No decision3 Clear Solution Achieved? cosolvent_screen->decision3 protocol_cosolvent Protocol A: Co-Solvent Solution Formulation decision3->protocol_cosolvent  Yes protocol_suspension Protocol B: Aqueous Suspension Formulation decision3->protocol_suspension No

Caption: Vehicle selection workflow for poorly soluble compounds.

Overview of Common Excipients for Oral Formulations

The choice of excipients must balance solubilization capacity with toxicological safety.[7][15] Below is a summary of commonly used, generally recognized as safe (GRAS) excipients for preclinical oral studies.

Table 2: Selected Excipients for Preclinical Oral Formulations

ExcipientTypePurposeTypical Concentration (Oral)Key Considerations
Dimethyl Sulfoxide (DMSO) Co-solventPotent aprotic solvent for initial dissolution of highly insoluble compounds.2-10%Can have its own pharmacological effects. Use the minimum necessary amount.[1][16]
Polyethylene Glycol (PEG 300/400) Co-solventWater-miscible solvent, increases solubility of lipophilic drugs.10-50%Generally safe, but high doses can have toxicities.[15][17]
Polysorbate 80 (Tween® 80) SurfactantNon-ionic surfactant that enhances wetting and prevents precipitation upon dilution in the GI tract.1-5%Very safe and well-tolerated in rodents.[15][17]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing AgentForms inclusion complexes to encapsulate and solubilize hydrophobic molecules.10-40%Can potentially affect drug absorption if the complex is too strong.[17]
Methylcellulose (MC) / Carboxymethylcellulose (CMC) Suspending AgentIncreases viscosity of the aqueous phase to create a uniform, stable suspension.0.5-1% w/vStandard vehicle for suspensions. Does not aid in solubilization.[7][17]
Corn Oil / Sesame Oil Lipid VehicleFor highly lipophilic (high logP) compounds.Up to 100%Can influence drug absorption kinetics.[14][15]
Saline (0.9% NaCl) / PBS Aqueous BaseThe primary aqueous component of the final formulation.q.s. (quantum sufficit)Must be sterile and isotonic for parenteral routes; sterile is best practice for oral gavage.[18]

Detailed Dissolution Protocols

The following protocols provide step-by-step instructions for preparing formulations suitable for oral gavage in rodents. Crucially, a vehicle-only control group, prepared using the exact same procedure without the test compound, must be included in all in vivo experiments. [1][9]

Protocol A: Co-Solvent/Surfactant System for a Clear Solution

This protocol is the recommended starting point and aims to create a 10 mg/mL solution. Adjustments to the final concentration can be made by modifying the amount of compound added.

Rationale: This multi-component system leverages the high solubilizing power of DMSO for initial dissolution, the bulking and solubilizing properties of PEG 400, and the stabilizing effect of Tween 80 to prevent precipitation when the aqueous phase is introduced.[1] This combination is one of the most widely used and effective for discovery compounds.[16]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Polysorbate 80 (Tween® 80), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile conical tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath (optional, for difficult-to-dissolve compounds)

Example Formulation Composition:

Table 3: Formulation Recipe for a 10 mL Final Volume

ComponentPercentage (%)Volume (for 10 mL)Purpose
DMSO10%1.0 mLPrimary Solubilizer
PEG 40040%4.0 mLCo-solvent / Vehicle
Tween® 805%0.5 mLSurfactant / Stabilizer
0.9% Saline45%4.5 mLAqueous Diluent
Compound N/A100 mg Active Pharmaceutical Ingredient

Procedure:

  • Calculate and Weigh: In a sterile 15 mL conical tube, weigh out 100 mg of this compound.

  • Initial Dissolution: Add 1.0 mL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear. If needed, sonicate for 5-10 minutes in a water bath.

    • Causality Note: The compound must be fully dissolved in the strong organic solvent first. Adding aqueous components prematurely will cause immediate precipitation.

  • Sequential Addition of PEG: Add 4.0 mL of PEG 400 to the DMSO solution. Vortex thoroughly for at least 1 minute to ensure complete mixing. The solution should remain clear.

  • Addition of Surfactant: Add 0.5 mL of Tween® 80. Vortex again for 1 minute.

    • Causality Note: Tween® 80 forms micelles that will help stabilize the drug molecule as the polarity of the vehicle increases with the addition of saline.[19]

  • Final Dilution (Critical Step): Slowly add the 4.5 mL of 0.9% Saline to the mixture while continuously vortexing . Add the saline dropwise or in small aliquots to avoid localized supersaturation and precipitation.

  • Final Inspection and Storage: Once all components are added, vortex the final formulation for an additional 2 minutes. The final solution must be a clear, homogenous liquid free of any visible precipitate. Store at room temperature or 4°C, and assess stability by checking for clarity before each use.

Protocol B: Aqueous Suspension Formulation

This protocol should be used if a clear solution cannot be achieved at the desired concentration using Protocol A, or if very high doses are required.[10]

Rationale: When a compound's solubility limit is exceeded, creating a uniform suspension is the preferred alternative. Methylcellulose increases the viscosity of the water, preventing the rapid settling of drug particles and allowing for the administration of a consistent dose.[7]

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Small amount of Tween® 80 (optional, as a wetting agent)

  • Sterile conical tubes or vials

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare Vehicle: Prepare a 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose powder to 100 mL of stirring, hot (~80°C) sterile water. Once dispersed, cool the solution in an ice bath while continuing to stir until it becomes clear and viscous.

  • Calculate and Weigh: Weigh the required amount of this compound.

  • Wetting the Powder: In a glass mortar, place the weighed powder. Add a few drops of the 0.5% methylcellulose vehicle (or a 1% Tween 80 solution) and triturate with the pestle to form a smooth, uniform paste.

    • Causality Note: This step is crucial to wet the hydrophobic drug particles and prevent clumping when the bulk vehicle is added.

  • Geometric Dilution: Gradually add the remaining 0.5% methylcellulose vehicle in small portions, mixing thoroughly with the pestle after each addition until the desired final volume and concentration are reached.

  • Homogenization and Storage: Transfer the suspension to a sterile vial containing a magnetic stir bar. Stir continuously for 30-60 minutes to ensure homogeneity. Store refrigerated and stir vigorously or vortex immediately before each dose administration to re-suspend the particles.

Validation and Best Practices

  • Stability Assessment: The physical stability of the final formulation should be assessed for the duration of the study. Check for any signs of precipitation or crystallization before each use. For longer studies, analytical confirmation of the compound's concentration and chemical stability is recommended.[8]

  • Animal Welfare: For oral gavage, administration volumes should be appropriate for the species (e.g., typically 5-10 mL/kg for mice, 5-20 mL/kg for rats).[17][18] The pH of the final formulation should be as close to neutral as possible to avoid gastrointestinal irritation.

  • Regulatory Context: While these formulations are for preclinical research, an understanding of regulatory guidelines on excipient safety is beneficial, especially for studies intended to support an Investigational New Drug (IND) application.[9][20]

Conclusion

The development of a suitable formulation for poorly soluble compounds like this compound is a critical, hypothesis-driven process. By systematically evaluating the compound's properties and employing established formulation science, researchers can create robust and reproducible solutions or suspensions. The co-solvent system detailed in Protocol A serves as a highly effective and recommended starting point, while the suspension method in Protocol B provides a reliable alternative for high-dose studies. Adherence to these protocols and best practices will enhance the quality and reliability of in vivo data, ultimately accelerating the drug development process.

References

1-(4-(2-Methoxyethoxy)phenyl)piperazine dosage and administration routes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-(4-(2-Methoxyethoxy)phenyl)piperazine

A Guide to Preclinical Dosage Formulation and Routes of Administration

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals for laboratory research purposes only. The information provided is not intended for human or veterinary use. All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Lead Scientist's Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for developing therapeutics targeting a wide array of biological systems, from central nervous system disorders to oncology and infectious diseases[1]. This compound is a member of this extensive class, and like its analogues, its therapeutic potential is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. Understanding how to formulate and administer this compound effectively is the first critical step in any preclinical evaluation.

This guide moves beyond simple procedural lists. It is designed to provide the strategic and causal thinking behind protocol design. We will explore the critical interplay between the compound's physicochemical properties, the choice of vehicle, and the route of administration to ensure reproducible and meaningful experimental outcomes. Every protocol herein is structured as a self-validating system, incorporating necessary controls and checkpoints to maintain the highest degree of scientific integrity.

Part 1: Compound Profile & Physicochemical Properties

Before any administration, a thorough understanding of the test article is paramount. This compound is a specific derivative for which public domain data on biological activity is limited. However, we can infer starting points from its chemical structure and related analogues.

The piperazine moiety is a basic functional group, which can influence solubility and metabolic pathways[2][3]. Piperazine-containing drugs are known to interact with various biological targets, including G-protein coupled receptors and ion channels, and some have been investigated as P-glycoprotein (P-gp) inhibitors, which can alter the pharmacokinetics of co-administered drugs[4][5][6].

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
CAS Number 515160-72-2[7]
Molecular Formula C₁₃H₂₀N₂O₂Calculated
Molecular Weight 236.31 g/mol Calculated
Appearance Solid (predicted)Inferred from similar compounds
Solubility Poorly soluble in water (predicted)Piperazine derivatives often exhibit pH-dependent solubility[8]
pKa ~5 and ~9 (predicted)Based on the two nitrogen atoms of the piperazine ring[3]

Scientist's Note (Causality): The predicted poor aqueous solubility is the most critical formulation challenge. Direct injection of a poorly soluble compound as an aqueous suspension can lead to embolism (for IV) or erratic absorption (for other routes). Therefore, developing a suitable formulation is a non-negotiable first step.

Part 2: Preclinical Formulation Development

The goal of formulation is to deliver a precise, homogenous, and stable dose of the compound in a vehicle that is well-tolerated by the animal model.

Solubility Assessment Protocol

Objective: To identify a suitable solvent or vehicle system for preclinical studies.

Materials:

  • This compound

  • Vortex mixer

  • Water bath sonicator

  • Range of solvents/vehicles (see Table 2)

Protocol:

  • Initial Screening: Weigh 1-2 mg of the compound into separate glass vials.

  • Solvent Addition: Add an initial 100 µL of the selected vehicle to each vial to test for solubility at 10-20 mg/mL.

  • Mechanical Agitation: Vortex each vial vigorously for 1-2 minutes.

  • Energy Input: If not dissolved, place the vials in a water bath sonicator for 15-30 minutes. Gentle warming (37-40°C) can be applied if compound stability is not compromised.

  • Observation: Visually inspect for complete dissolution against a light and dark background. If dissolved, the solution should be clear and free of particulates.

  • Stepwise Dilution: If the compound dissolves, add more vehicle to determine the saturation point. If it does not dissolve, add more vehicle to test solubility at lower concentrations (e.g., 5 mg/mL, 1 mg/mL).

Table 2: Common Vehicles for Preclinical Dosing

VehicleCommon RoutesRationale & Considerations
Saline (0.9% NaCl) IV, IP, SC, POIdeal for water-soluble compounds. Must be sterile for parenteral routes.
5-10% DMSO in Saline IV, IP, SCDMSO is a strong organic solvent. Final concentration should be minimized (<10%) to avoid toxicity.
5-10% Solutol HS 15 in Saline IV, IP, SC, POA non-ionic solubilizer used for poorly soluble compounds.
20% Hydroxypropyl-β-cyclodextrin (HPBCD) IV, IP, SC, POForms inclusion complexes to enhance aqueous solubility.
0.5% Methylcellulose in Water POA suspending agent for oral gavage when a true solution cannot be achieved. Requires constant stirring.
Corn Oil / Sesame Oil SC, POFor highly lipophilic compounds. Not suitable for IV administration.

Part 3: In Vivo Administration: Protocols and Best Practices

All animal procedures must be performed by trained personnel under an approved IACUC protocol. The choice of administration route is a critical experimental parameter.[9][10]

Workflow for In Vivo Administration

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Post-Dosing Compound Source Compound Formulation Formulation Development (Solubility & Vehicle Selection) Compound->Formulation DoseCalc Dose Calculation (mg/kg) Formulation->DoseCalc AnimalPrep Animal Prep (Weighing, Acclimation) DoseCalc->AnimalPrep Admin Route-Specific Administration AnimalPrep->Admin Monitor Animal Monitoring (Adverse Effects) Admin->Monitor Endpoint Endpoint (PK Sampling, Efficacy Readout) Monitor->Endpoint

Caption: General experimental workflow for an in vivo study.

Oral Gavage (PO) Administration Protocol

Rationale: Oral administration is often preferred for screening as it mimics a common clinical route. However, it is subject to the complexities of gastrointestinal absorption and first-pass metabolism.[11][12]

Materials:

  • Dosing formulation

  • Appropriately sized syringe (1 mL)

  • Flexible or ball-tipped gavage needle (20-22 G for adult mice)[13]

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the mouse immediately before dosing to calculate the precise volume. A typical maximum volume is 10 mL/kg.[12][14]

  • Measure Needle Length: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) and mark the tube. This prevents accidental perforation of the stomach or esophagus.[11][14]

  • Restraint: Restrain the mouse firmly by scruffing the neck to immobilize the head and ensure the head and neck are aligned in a straight line.[15]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth. The needle should pass easily down the esophagus with no resistance.[13][15]

    • Self-Validation: If the animal coughs or if you feel resistance, you may be in the trachea. Do not administer the dose. Withdraw the needle and begin again.

  • Administration: Once the needle is inserted to the pre-measured mark, slowly depress the syringe plunger to deliver the formulation.

  • Withdrawal & Monitoring: Remove the needle gently along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of distress or labored breathing.[11][13]

Intravenous (IV) Tail Vein Injection Protocol

Rationale: IV administration provides 100% bioavailability, bypassing absorption barriers. It results in a rapid onset of action and is the gold standard for many pharmacokinetic studies.[10][16]

Materials:

  • Sterile dosing formulation

  • Insulin syringe with a 27-30 G needle

  • Mouse restrainer

  • Heat lamp or warming pad

Protocol:

  • Animal Preparation: Place the mouse in a suitable restrainer.

  • Vasodilation (Critical Step): Warm the mouse's tail using a heat lamp (at least 12 inches away for no more than 3 minutes) or a warming pad to dilate the lateral tail veins, making them more visible and accessible.[16][17]

  • Site Preparation: Swab the tail with 70% ethanol to clean the injection site.

  • Needle Insertion: With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle (~30 degrees). Start injections distally (towards the tip of the tail) so that if the attempt fails, you can move more proximally.[16][17]

  • Verification: A successful insertion is often confirmed by a "flash" of blood in the needle hub. Inject a very small volume; the vein should blanch (turn pale), and there should be no resistance.[17]

    • Self-Validation: If a subcutaneous bleb (bubble) forms, the injection is not in the vein. Withdraw the needle, apply gentle pressure, and attempt again at a more proximal site.

  • Administration: Inject the substance slowly. Recommended maximum volume for a bolus dose is 5 mL/kg.[9][17]

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure with gauze to the site until bleeding stops. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection Protocol

Rationale: IP injection offers rapid, systemic absorption (though slower than IV) and is technically simpler than IV injection. It is widely used for efficacy studies.[18][19]

Protocol:

  • Restraint: Scruff the mouse and position it so its head is tilted downward. This causes the abdominal organs to shift forward, creating a safer injection space.[19]

  • Site Identification: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.[18]

  • Injection: Using a 25-27 G needle, insert it bevel-up at a 45-degree angle into the identified quadrant.

  • Aspiration (Self-Validation): Gently pull back on the plunger. If you see blood (vessel) or yellow fluid (urine from the bladder), withdraw and re-insert in a different location.

  • Administration: Inject the substance smoothly. The maximum recommended volume is 2-3 mL for an adult mouse.[9]

Table 3: Summary of Administration Routes in Adult Mice

RouteNeedle/Tube SizeMax VolumeAbsorption RateCommon Use Case
Oral (PO) 20-22 G Gavage10 mL/kgSlow / VariableEfficacy, Oral Bioavailability
Intravenous (IV) 27-30 G5 mL/kg (bolus)Very FastPharmacokinetics, Acute Efficacy
Intraperitoneal (IP) 25-27 G2-3 mLFastEfficacy, General Dosing
Subcutaneous (SC) 25-27 G1-2 mLSlowSustained Release, Efficacy

Part 4: Designing a Dose-Finding Study

Since no established dose for this compound exists, a dose-escalation study is required to determine a well-tolerated and potentially efficacious dose range.

Logical Flow for Dose Selection

G Lit Literature Review (Analogues: 1-100 mg/kg) StartDose Select Starting Dose (e.g., 1 mg/kg) Lit->StartDose Group1 Group 1 (n=3) 1 mg/kg StartDose->Group1 Group2 Group 2 (n=3) 10 mg/kg StartDose->Group2 Group3 Group 3 (n=3) 50 mg/kg StartDose->Group3 Vehicle Vehicle Control (n=3) StartDose->Vehicle Observe Observe for Tolerability (Weight loss, clinical signs) Group1->Observe Group2->Observe Group3->Observe Vehicle->Observe MTD Determine MTD (Maximum Tolerated Dose) Observe->MTD EfficacyDose Select Doses for Efficacy Study (e.g., 10 & 30 mg/kg) MTD->EfficacyDose

Caption: Decision process for a dose-tolerability study.

Protocol:

  • Literature Precedent: Review published studies on structurally similar piperazine derivatives. Doses can range widely, from 5 mg/kg for a pharmacokinetic study to 100 mg/kg for an antimalarial study[4][5][8].

  • Dose Selection: Select a starting dose (e.g., 1 mg/kg) and escalate by a factor of 5-10 (e.g., 10 mg/kg, 50 mg/kg). Include a vehicle-only control group.

  • Administration: Administer a single dose via the intended route for the efficacy study (e.g., PO or IP).

  • Monitoring: Observe animals daily for 7-14 days. Key indicators of toxicity include:

    • Body weight loss (>15-20% is a common humane endpoint).

    • Changes in posture, activity, or grooming.

    • Signs of pain or distress.

  • MTD Determination: The Maximum Tolerated Dose (MTD) is the highest dose that does not produce unacceptable toxicity. Efficacy studies should be conducted at and below the MTD.

References

Using 1-(4-(2-Methoxyethoxy)phenyl)piperazine in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 1-(4-(2-Methoxyethoxy)phenyl)piperazine for Modulators of Gq-Coupled GPCR Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Phenylpiperazine Scaffold and the Rationale for HTS

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system, oncology, and infectious diseases.[1][2] Compounds containing this moiety are known to interact with a wide array of biological targets, most notably G-Protein Coupled Receptors (GPCRs).[3] GPCRs represent the largest family of cell surface receptors and are the target of a significant percentage of all modern drugs, making them a focal point for high-throughput screening (HTS) campaigns.[4]

This compound is a representative member of a phenylpiperazine-based compound library. Its structural features suggest potential interactions with GPCRs, but its specific biological activity is often uncharacterized. HTS provides a powerful, automated methodology to rapidly screen this compound, and thousands like it, against specific biological targets to identify potential starting points for drug discovery programs.[5][6]

This application note provides a detailed guide for developing and executing a robust HTS campaign to characterize this compound as a potential modulator of a Gq-coupled GPCR. We will focus on a cell-based calcium flux assay, a gold-standard method for interrogating this signaling pathway, due to its high signal-to-background ratio, ease of automation, and direct functional relevance.[7][8]

Assay Principle: Interrogating Gq-Coupled Signaling via Calcium Flux

The selected assay strategy relies on the canonical Gq signaling pathway. GPCRs coupled to the Gαq subunit, upon activation by an agonist, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[4]

This transient increase in intracellular Ca²⁺ can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-8®, Cal-520®) that exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[8] The HTS workflow involves pre-loading cells expressing the target GPCR with such a dye. The addition of a test compound, like this compound, will modulate the fluorescence signal if it acts as an agonist, antagonist, or allosteric modulator of the receptor. This entire process is monitored in real-time using a microplate reader equipped with automated liquid handling, making it highly amenable to HTS formats (384- or 1536-well plates).[9]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR G_protein Gαq GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_ion Ca²⁺ Response Fluorescence Increase Ca_ion->Response Causes IP3R->Ca_ion Releases Ca_store Ca²⁺ Store Ligand Agonist (e.g., Test Compound) Ligand->GPCR Binds G_protein->PLC Activates PIP2->IP3

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

HTS Campaign Workflow & Protocols

A successful HTS campaign is a multi-stage process, moving from initial assay development to primary screening, hit confirmation, and finally, dose-response characterization.

HTS_Workflow cluster_dev Phase 1: Assay Development cluster_primary Phase 2: Primary Screen cluster_triage Phase 3: Hit Confirmation & Triage A1 Cell Line Optimization (e.g., HEK293 with target GPCR) A2 Reagent Optimization (Dye concentration, DMSO tolerance) A1->A2 A3 Assay Miniaturization (96-well to 384-well) A2->A3 A4 Z'-Factor Validation (Z' > 0.5 required) A3->A4 B1 Library Plating (10 µM single concentration) A4->B1 Proceed to Screen B2 Automated Screening (Compound addition & kinetic read) B1->B2 B3 Raw Data Analysis (% Activation or Inhibition) B2->B3 B4 Hit Identification (Activity > 3x Standard Deviation of baseline) B3->B4 C1 Hit Re-test (Confirm activity from fresh stock) B4->C1 Process Hits C2 Dose-Response Curve (8-point, 1:3 dilution series) C1->C2 C3 EC50/IC50 Determination C2->C3 C4 Counter-Screen / Orthogonal Assay (Rule out artifacts) C3->C4 Lead Compounds Lead Compounds C4->Lead Compounds

Caption: Phased workflow for a typical HTS campaign.

Materials & Reagents
Reagent/MaterialRecommended SupplierPurpose
This compoundCommercial VendorTest Compound
HEK293 Cell Line (expressing target GPCR)In-house/ATCCHost system for assay
DMEM/F-12, high glucoseGibco/Thermo FisherCell culture medium
Fetal Bovine Serum (FBS), QualifiedGibco/Thermo FisherMedium supplement
Penicillin-StreptomycinGibco/Thermo FisherAntibiotic
Trypsin-EDTA (0.25%)Gibco/Thermo FisherCell dissociation
Fluo-8 No-Wash Calcium Assay KitAbcam/VariousCalcium detection
Probenecid (if required by kit)Sigma-AldrichInhibits dye extrusion[8]
Known Agonist/AntagonistTocris/CaymanPositive controls
DMSO, cell culture gradeSigma-AldrichSolvent for compounds
384-well black, clear-bottom platesCorning/GreinerAssay plates[9]
Protocol 1: Cell Culture and Plating for HTS

Causality: Consistent cell health and density are paramount for reproducible results. Plating cells 18-24 hours before the assay allows them to adhere and recover, ensuring a healthy monolayer for the experiment.

  • Culture HEK293 cells expressing the target GPCR in T-175 flasks with DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • When cells reach 80-90% confluency, wash with DPBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 3 minutes.

  • Resuspend the cell pellet in assay medium (e.g., DMEM/F-12 without phenol red) and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimized seeding density (e.g., 20,000 cells/well in 25 µL).

  • Using a multi-channel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate.

  • Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

Protocol 2: Primary HTS (Agonist Mode)

Self-Validation: Each plate must contain controls to be considered valid. Negative controls (DMSO vehicle) define the baseline, while positive controls (a known agonist) define the maximum response. These are used to calculate the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.[6]

  • Compound Plate Preparation: Prepare a 384-well source plate containing this compound and other library compounds, typically at a 4X final concentration (e.g., 40 µM in assay buffer with 0.4% DMSO). Reserve columns for controls: 4X assay buffer with 0.4% DMSO (negative control) and 4X known agonist (positive control).

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., Fluo-8 No-Wash Kit). Add an equal volume (e.g., 25 µL) of the dye solution to each well of the cell plate.

  • Incubation: Incubate the plate at 37°C for 45 minutes, followed by 15 minutes at room temperature, protected from light.

  • HTS Execution: a. Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FDSS) capable of kinetic reading and automated liquid handling. b. Set the instrument to read fluorescence (e.g., Ex/Em = 490/525 nm) every second for 120 seconds. c. After 10-20 seconds of baseline reading, the instrument should automatically add 12.5 µL from the compound plate to the cell plate (bringing the final compound concentration to 10 µM). d. Continue reading the fluorescence signal for the remainder of the time.

Data Analysis and Interpretation

  • Raw Data Processing: For each well, calculate the maximum fluorescence signal post-compound addition minus the average baseline signal.

  • Normalization: Normalize the data on a per-plate basis:

    • % Activity = 100 * (Signal_Compound - Avg_Signal_Negative) / (Avg_Signal_Positive - Avg_Signal_Negative)

  • Quality Control: Calculate the Z'-factor for each plate:

    • Z' = 1 - (3*(SD_Positive + SD_Negative)) / |Avg_Positive - Avg_Negative|

    • Only data from plates with Z' > 0.5 should be considered reliable.[6]

  • Hit Selection: A common threshold for hit selection is an activity greater than three times the standard deviation of the negative controls or a fixed percentage (e.g., >50% activation).

Protocol 3: Dose-Response and EC₅₀ Determination

Causality: A single-point screen can generate false positives. A dose-response experiment is essential to confirm activity and determine the potency (EC₅₀ or IC₅₀) of the hit compound, which is a critical parameter for lead prioritization.

  • Prepare a serial dilution of this compound. Start with a high concentration (e.g., 100 µM) and perform an 8-point, 1:3 dilution series in assay buffer containing DMSO.

  • Repeat the calcium flux assay as described in Protocol 2, using the dilution series in place of the single-point concentration.

  • Plot the normalized % activity against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Spotfire) to determine the EC₅₀ value.

ParameterExample ValueDescription
Cell Seeding Density20,000 cells/wellOptimized for a confluent monolayer at time of assay.
Primary Screen Conc.10 µMStandard concentration to balance hit rate and solubility issues.
DMSO Tolerance< 0.5% finalMaximum DMSO concentration that does not affect cell health or assay signal.
Z'-Factor> 0.5Statistical indicator of assay robustness and separation between controls.
Hit Threshold> 3σ over baselineStatistical cutoff for identifying active compounds in the primary screen.

Safety and Handling

While specific toxicity data for this compound is not widely available, standard laboratory precautions for handling novel chemical entities should be followed. Phenylpiperazine derivatives may cause skin, eye, and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[11][12]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.[10]

  • Storage: Store the compound tightly sealed in a cool, dry place, away from light.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Note: 1-(4-(2-Methoxyethoxy)phenyl)piperazine as a Versatile Precursor for PET Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, neuroimaging, and oncology.

Section 1: Foundational Principles and Strategic Overview

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biological processes in vivo.[1] Its application in drug development is transformative, enabling the direct assessment of target engagement, receptor occupancy, and pharmacokinetic profiles of new drug candidates.[2] The selection of a suitable chemical scaffold is paramount to the development of a successful PET radioligand. The phenylpiperazine moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system (CNS).[3]

This guide focuses on the strategic use of 1-(4-(2-Methoxyethoxy)phenyl)piperazine and its derivatives as precursors for the synthesis of novel PET radioligands. This scaffold offers significant synthetic flexibility, allowing for radiolabeling with the two most common PET isotopes, Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).[4][5] Derivatives of this core structure have shown high affinity for critical therapeutic targets, including serotonin 5-HT1A receptors, which are implicated in mood and anxiety disorders, and sigma-1 (σ1) receptors, which are overexpressed in various tumor types and involved in neurodegenerative diseases.[6][7][8]

This document provides a detailed exploration of the synthesis, radiolabeling, quality control, and preclinical evaluation of PET ligands derived from this versatile precursor, emphasizing the rationale behind key experimental choices to ensure robust and reproducible outcomes.

Section 2: The Precursor Molecule: Synthesis and Properties

The starting material, this compound, serves as the foundational building block. Its synthesis is typically achieved through standard N-arylation methods, such as the Buchwald-Hartwig coupling or nucleophilic aromatic substitution, reacting piperazine with a suitable aryl halide.[9] For the purpose of radiolabeling, this parent compound is often modified to introduce a reactive site, such as a hydroxyl group for O-methylation or a leaving group for radiofluorination.

Table 1: Physicochemical Properties of the Parent Precursor

Property Value
Chemical Name This compound
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
CAS Number 160160-23-4
Appearance Typically a solid

| Key Feature | Phenylpiperazine core for receptor binding; methoxyethoxy chain for radiolabeling modification. |

Section 3: Radiolabeling Strategies and Protocols

The choice between Carbon-11 and Fluorine-18 is a critical decision driven by the biological question at hand. The shorter half-life of ¹¹C is ideal for test-retest studies and imaging processes with rapid kinetics, while the longer half-life of ¹⁸F allows for more complex multi-step syntheses, centralized production, and imaging of slower biological processes.[4]

Protocol: [¹¹C]Radiolabeling via O-Methylation

This strategy is highly efficient and relies on the O-methylation of a hydroxyl-containing precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[10] The required precursor is the desmethyl analogue, 1-(4-(2-hydroxyethoxy)phenyl)piperazine .

Causality and Rationale:

  • Precursor Choice: The phenolic hydroxyl group provides a nucleophilic site for the electrophilic [¹¹C]methyl group.

  • Base: A mild base (e.g., NaOH, K₂CO₃) is used to deprotonate the hydroxyl group, increasing its nucleophilicity for the methylation reaction.

  • Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the precursor and reagents while not interfering with the nucleophilic attack.

Diagram 1: Workflow for [¹¹C]Radiolabeling

G cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2_Target [¹¹C]CO₂ Gas Cyclotron->CO2_Target Gas_Processing Gas Phase Conversion LiAlH₄ reduction CO2_Target->Gas_Processing CH3I_Synth Iodination HI or I₂ Gas_Processing->CH3I_Synth Reaction Labeling Reaction Precursor + [¹¹C]CH₃I Base, DMF, Heat CH3I_Synth->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Sterile Filtration Saline Formulation HPLC->Formulation QC Analytical HPLC RCP, SA TLC, pH, Sterility Formulation->QC Final_Product Final [¹¹C]Radioligand QC->Final_Product Release for Use

Caption: Automated workflow for producing a [¹¹C]-labeled PET ligand.

Step-by-Step Protocol:

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.[2]

  • [¹¹C]CH₃I Synthesis: Trap the [¹¹C]CO₂ on a molecular sieve and convert it to [¹¹C]CH₃I using a gas-phase or wet chemistry method (e.g., reduction with LiAlH₄ followed by iodination).

  • Labeling Reaction: Bubble the [¹¹C]CH₃I through a solution of the desmethyl precursor (1-2 mg) and a base (e.g., 0.1 M NaOH) in 300 µL of DMF. Heat the reaction vial at 80-100°C for 3-5 minutes.

  • Purification: Quench the reaction with water and inject the mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the radiolabeled product.

  • Formulation: Collect the product peak, remove the organic solvent under a stream of nitrogen with gentle heating, and formulate the final product in sterile saline, optionally with a small percentage of ethanol.

  • Final QC: Perform all required quality control tests before release. The entire process from end-of-bombardment (EOB) should be completed within 20-30 minutes.[10]

Protocol: [¹⁸F]Radiolabeling via Nucleophilic Substitution

This method involves the reaction of activated, no-carrier-added [¹⁸F]fluoride with a precursor containing a suitable leaving group, such as a tosylate (OTs) or nosylate (ONs).[11] The required precursor for this protocol would be 1-(4-(2-(tosyloxy)ethoxy)phenyl)piperazine .

Causality and Rationale:

  • Precursor Choice: The tosylate group is an excellent leaving group, readily displaced by the incoming [¹⁸F]fluoride nucleophile in an Sₙ2 reaction.

  • [¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced in water and is a poor nucleophile due to its hydration shell. It is "activated" by forming a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K2.2.2) and a cation (K⁺ or Cs⁺). Azeotropic drying with acetonitrile is critical to remove all water, which would otherwise compete with the fluoride as a nucleophile.[4]

  • Reaction Conditions: High temperatures (80-120°C) are required to provide sufficient energy to overcome the activation barrier for the nucleophilic substitution.

Diagram 2: Workflow for [¹⁸F]Radiolabeling

G cluster_0 [¹⁸F]F⁻ Production cluster_1 Fluoride Activation cluster_2 Radiolabeling & Purification cluster_3 Formulation & QC Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F F_Target [¹⁸F]Fluoride in [¹⁸O]H₂O Cyclotron->F_Target Trapping Trap on Anion Exchange Cartridge F_Target->Trapping Elution Elute with K₂CO₃/Kryptofix Trapping->Elution Drying Azeotropic Drying with Acetonitrile Elution->Drying Reaction Labeling Reaction Tosyl-Precursor + [¹⁸F]F⁻ DMSO, 110°C, 10 min Drying->Reaction SPE Solid-Phase Extraction (SPE) Initial Cleanup Reaction->SPE HPLC Semi-Prep HPLC Final Purification SPE->HPLC Formulation Solvent Removal & Formulation HPLC->Formulation QC Full QC Panel Formulation->QC Final_Product Final [¹⁸F]Radioligand QC->Final_Product Release for Use

Caption: Automated workflow for producing an [¹⁸F]-labeled PET ligand.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride in [¹⁸O]enriched water via the ¹⁸O(p,n)¹⁸F nuclear reaction.

  • Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen at ~110°C. Perform this step 2-3 times to ensure anhydrous conditions.

  • Labeling Reaction: Add the tosylated precursor (3-5 mg) dissolved in a high-boiling point solvent like DMSO or DMF to the dried [¹⁸F]F⁻/Kryptofix complex. Heat the reaction at 100-120°C for 10-15 minutes.[12]

  • Purification: Cool the reaction, dilute with water, and pass it through a C18 SPE cartridge to remove unreacted fluoride and the Kryptofix. Elute the crude product from the cartridge with acetonitrile and purify using semi-preparative HPLC.

  • Formulation & QC: Formulate the collected product as described in Protocol 3.1 and perform all required quality control tests.

Section 4: Rigorous Quality Control of PET Radiopharmaceuticals

The short half-life of PET isotopes necessitates that most quality control (QC) tests are performed concurrently with or immediately following synthesis, with some tests like sterility being retrospective.[13] All PET radiopharmaceuticals must be sterile, apyrogenic, and meet stringent purity criteria before administration to a patient.[14][15]

Table 2: Essential Quality Control Tests for PET Radioligands

QC Test Method Specification Rationale
Radionuclide Identity Gamma-ray Spectrometry, Half-life determination 511 keV peak; Half-life within ±5% of accepted value (e.g., 105-115 min for ¹⁸F) Confirms the correct positron-emitting isotope is present.[16][17]
Radionuclidic Purity Gamma-ray Spectrometry No significant gamma emissions other than 511 keV Ensures no long-lived isotopic impurities are present, which would increase patient radiation dose.[17]
Radiochemical Purity (RCP) Analytical Radio-HPLC, Radio-TLC >95% Ensures that the radioactivity is in the desired chemical form, as impurities can alter biodistribution and image quality.[13][14]
Specific Activity (SA) Analytical HPLC (UV and Radioactivity detectors) As high as achievable (typically >37 GBq/µmol or 1 Ci/µmol at EOS) High specific activity is crucial to avoid pharmacological effects from the injected mass and to ensure binding to non-saturated receptors.
pH pH meter or calibrated pH strips 4.5 - 7.5 Ensures the final product is physiologically compatible and avoids patient discomfort or vein irritation.[16]
Visual Inspection Direct observation Clear, colorless, free of particulate matter Guarantees the absence of foreign particles in the injectable solution.[16]
Residual Solvents Gas Chromatography (GC) Per USP/Ph. Eur. limits (e.g., Ethanol < 0.5%) Confirms that residual solvents from the synthesis are below toxicologically acceptable levels.[16]
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) test < 175 EU / V (where V is max patient dose in mL) Ensures the product is free from fever-inducing bacterial endotoxins.[15]

| Sterility | USP/Ph. Eur. method (e.g., direct inoculation) | No microbial growth (retrospective test) | Confirms the absence of viable microorganisms.[16] |

Protocol 4.1: Radiochemical Purity Analysis by Analytical Radio-HPLC
  • System Setup: An HPLC system equipped with a C18 analytical column (e.g., 4.6 x 250 mm), a UV detector (set to the λmax of the compound), and an in-line radioactivity detector (e.g., NaI or BGO).[17]

  • Mobile Phase: A suitable isocratic or gradient mixture of solvents (e.g., Acetonitrile:Water with 0.1% TFA) that provides good separation between the precursor, the final product, and potential radiolabeled impurities.

  • Analysis: Inject a small aliquot (~10-20 µL) of the final formulated product.

  • Data Interpretation: Integrate the peaks on both the UV and radioactivity chromatograms. The radiochemical purity is calculated as the percentage of the total radioactivity that co-elutes with the non-radioactive reference standard peak on the UV chromatogram.

Section 5: Preclinical Evaluation: From Bench to In Vivo Imaging

Once a radioligand is synthesized and passes all QC tests, its biological activity must be thoroughly characterized. Preclinical evaluation validates its potential for imaging the intended target.

Protocol 5.1: In Vitro Autoradiography

This technique provides a visual map of target receptor distribution in tissue sections and is a powerful tool for confirming target specificity.[18][19]

Diagram 3: Workflow for In Vitro Autoradiography

G Tissue Tissue Preparation (e.g., Rodent Brain) Flash-freeze & Section Incubate Incubation Slides + Radioligand (Total Binding) Tissue->Incubate Block Blocking Slides + Radioligand + Excess Cold Ligand (Non-specific Binding) Tissue->Block Wash Washing Remove unbound radioligand Incubate->Wash Block->Wash Expose Exposure Phosphor Imaging Plate Wash->Expose Image Imaging Read plate on scanner Expose->Image Analyze Analysis Quantify signal in regions of interest Image->Analyze

Caption: Key steps in an in vitro autoradiography experiment.

Step-by-Step Protocol:

  • Tissue Preparation: Harvest tissue of interest (e.g., rodent or non-human primate brain), rapidly freeze, and slice into thin sections (10-20 µm) using a cryostat. Mount sections onto microscope slides.

  • Incubation: Incubate the slides in a buffer solution containing a low nanomolar concentration of the new radioligand. This measures total binding.

  • Blocking Study: In a parallel set of slides, co-incubate with the radioligand and a high concentration (e.g., 10 µM) of a known, selective competitor for the target receptor. This measures non-specific binding.

  • Washing: Wash the slides in cold buffer to remove unbound radioligand.

  • Imaging: Appose the dried slides to a phosphor imaging plate or digital autoradiography system.

  • Analysis: After exposure, scan the plate and quantify the signal. Specific binding is determined by subtracting the non-specific binding signal from the total binding signal. High specific binding should be observed in regions known to express the target receptor.[19]

Protocol 5.2: In Vivo Rodent MicroPET/CT Imaging

This is the definitive preclinical test to assess the radioligand's behavior in a living system, including its ability to cross the blood-brain barrier (for CNS targets), its distribution, and its specific binding to the target in vivo.[20]

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) with isoflurane and place a catheter in the lateral tail vein for radiotracer injection.

  • Baseline Scan: Position the animal in a microPET/CT scanner. Inject a bolus of the radioligand (~5-10 MBq) via the tail vein and acquire a dynamic scan for 60-90 minutes.[20]

  • Blocking Scan: To demonstrate specificity, a separate scan can be performed on the same or a different animal pre-treated with a high dose of a selective blocking agent (e.g., 1-5 mg/kg, administered 30-60 minutes prior to the radiotracer).[21]

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET data. Co-register the PET images with the CT scan for anatomical reference. Draw regions of interest (ROIs) on brain areas with high and low expected target density (e.g., hippocampus vs. cerebellum for 5-HT1A receptors).

  • Data Interpretation: Generate time-activity curves (TACs) for the ROIs. A successful CNS radioligand will show high uptake in target-rich regions and low uptake in reference regions. The uptake in target regions should be significantly reduced in the blocking scan, demonstrating specific binding.[21]

Section 6: Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel PET imaging agents. Its synthetic tractability allows for efficient labeling with both Carbon-11 and Fluorine-18, enabling the creation of tailored radioligands for diverse biological targets. By following the detailed protocols for synthesis, quality control, and preclinical evaluation outlined in this guide, researchers can systematically develop and validate new imaging tools. These tools are essential for advancing our understanding of disease pathophysiology and accelerating the development of next-generation therapeutics for neurological disorders and cancer.

Section 7: References

  • QC of PET Radiopharmaceuticals. (n.d.). Slideshare. Retrieved January 6, 2026, from 16

  • Elsinga, P. (2017, October 13). Quality Control of PET Radiopharmaceuticals. Radiology Key. Retrieved January 6, 2026, from --INVALID-LINK--

  • Stojanovska, E. (2015). Quality control of PET radiopharmaceuticals, with reference to its specifics vs quality control of conventional pharmaceuticals. Book of abstracts "International Symposium at Faculty of Medical Sciences". Retrieved January 6, 2026, from --INVALID-LINK--

  • Al-Malah, M. (2019). Quality Control of PET Radiopharmaceuticals. ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Jalilian, A. R. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. Retrieved January 6, 2026, from --INVALID-LINK--

  • Kovács, D. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Molecules. Retrieved January 6, 2026, from --INVALID-LINK--

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Chae, C. H., et al. (2011). Facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives as new PET radioligands for imaging of 5-HT1AR. Bioorganic & Medicinal Chemistry Letters. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-(4-[18F]Fluoromethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine. (2007). National Center for Biotechnology Information. Retrieved January 6, 2026, from --INVALID-LINK--

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Retrieved January 6, 2026, from --INVALID-LINK--

  • Docking Analysis and preliminary in vitro evaluation of various analogues for PET imaging of AMPAR. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • 5-HT Radioligands for Human Brain Imaging With PET and SPECT. (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). Semantic Scholar. Retrieved January 6, 2026, from --INVALID-LINK--

  • McCarron, J. A., et al. (2004). New candidate PET radioligands for brain 5-HT1A receptors based on... ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, a novel σ1 receptor PET imaging agent. (2011). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. (2013). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909)... (2003). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Radiosynthesis of 1-{4-[4-(2-[18F] Fluoroethoxy)-phenyl] Piperazine- 1-yl} ethenone... (2020). INIS-IAEA. Retrieved January 6, 2026, from --INVALID-LINK--

  • In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain. (n.d.). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease... (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis... (2023). Cherry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors. (2005). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Radiosynthesis and in Vivo Evaluation of Novel Radioligands for PET Imaging of Cerebral 5-HT7 Receptors. (n.d.). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Current awareness of piperazines: pharmacology and toxicology. (2011). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). PURE.EUR.NL. Retrieved January 6, 2026, from --INVALID-LINK--

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-(4-Methoxyphenyl)piperazine 97 38212-30-5. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. (2012). National Center for Biotechnology Information. Retrieved January 6, 2026, from --INVALID-LINK--

  • Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). (2022). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (n.d.). Frontiers. Retrieved January 6, 2026, from --INVALID-LINK--

  • Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (n.d.). RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--

  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. (2024). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. (2022). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--

References

Synthesis and Application of 1-(4-(2-Methoxyethoxy)phenyl)piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(4-(2-methoxyethoxy)phenyl)piperazine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the arylpiperazine moiety in numerous centrally active and anti-cancer therapeutic agents. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the chemical processes and their biological implications.

Introduction: The Significance of Arylpiperazine Scaffolds

The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties allow it to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1][2] Derivatives of this class are foundational to drugs for treating a range of psychiatric disorders, including anxiety and depression.[1] Furthermore, emerging research has highlighted their potential as anti-proliferative agents in oncology, interacting with key signaling pathways implicated in cancer progression.[3][4][5] The modular nature of the arylpiperazine structure, consisting of an aromatic ring, a piperazine core, and a variable side chain, allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.[3]

This guide focuses on the synthesis of this compound, a key intermediate for creating a library of derivatives for further research. We will delve into two primary synthetic strategies for the core assembly and the subsequent derivatization to obtain the target molecule.

Part 1: Synthesis of the 1-(4-Alkoxyphenyl)piperazine Core

The crucial step in synthesizing the target scaffold is the formation of the C-N bond between the aromatic ring and the piperazine moiety. Two powerful and widely adopted cross-coupling reactions are presented here: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Methodology 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and efficient method for the formation of C-N bonds.[6][7] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine.

  • Palladium Pre-catalyst: We recommend using a pre-formed palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). This ensures a reliable source of the active Pd(0) species required for the catalytic cycle.[8]

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. For electron-rich aryl halides like 4-bromoanisole, bulky, electron-rich biaryl phosphine ligands such as BrettPhos or XPhos are highly effective.[9][10] These ligands promote the formation of the catalytically active monoligated palladium species, which facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the desired product.[6][7] The steric bulk of these ligands also helps to prevent the formation of inactive palladium dimers.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and generate the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this purpose.[8]

  • Solvent: Anhydrous toluene is a suitable solvent as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

reagents Aryl Halide (e.g., 4-bromoanisole) Piperazine Pd₂(dba)₃ Phosphine Ligand (e.g., BrettPhos) NaO-t-Bu Toluene reaction_vessel Reaction Vessel (Inert Atmosphere, e.g., Argon) reagents->reaction_vessel heating Heat to 100-110 °C reaction_vessel->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Work-up (e.g., H₂O, Brine) monitoring->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product 1-(4-methoxyphenyl)piperazine purification->product start_material 1-(4-hydroxyphenyl)piperazine reaction_vessel Reaction Vessel start_material->reaction_vessel reagents 2-Bromoethyl methyl ether K₂CO₃ Acetone/DMF reagents->reaction_vessel heating Heat to Reflux reaction_vessel->heating monitoring Monitor by TLC heating->monitoring workup Filter and Evaporate Solvent monitoring->workup extraction Aqueous Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification final_product This compound purification->final_product cluster_membrane Cell Membrane receptor 5-HT₁ₐ Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ligand Arylpiperazine Agonist ligand->receptor atp ATP camp cAMP atp->camp AC pka Protein Kinase A camp->pka activates response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras pi3k PI3K rtk->pi3k ligand Growth Factor ligand->rtk arylpiperazine Arylpiperazine Derivative raf Raf arylpiperazine->raf inhibits arylpiperazine->pi3k inhibits ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt apoptosis Apoptosis akt->apoptosis inhibits gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation, Survival gene_expression->proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, optimize reaction conditions, and ultimately improve product yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving a high yield of this molecule is critical for the economic viability and efficiency of downstream processes. However, its synthesis can be fraught with challenges, including low conversion rates, competing side reactions, and purification difficulties. This guide aims to provide a systematic approach to overcoming these obstacles.

Overview of Synthetic Strategies

The formation of the core N-arylpiperazine structure can be approached through several synthetic routes. The choice of strategy often depends on the availability of starting materials, cost, and scalability. The three primary pathways involve:

  • Williamson Ether Synthesis: Reacting 1-(4-hydroxyphenyl)piperazine with a 2-methoxyethoxy electrophile. This is often a straightforward and high-yielding method.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-(2-methoxyethoxy)benzene) and piperazine.[1] This method is highly versatile but requires careful optimization of the catalytic system.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): Direct reaction of piperazine with an activated aryl halide. This route is generally less feasible for this specific target due to the electron-donating nature of the methoxyethoxy group, which deactivates the aromatic ring towards nucleophilic attack.[4][5]

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Reaction Pathways SM1 1-(4-hydroxyphenyl)piperazine + 2-Methoxyethyl Tosylate/Halide P1 Williamson Ether Synthesis SM1->P1 SM2 1-Bromo-4-(2-methoxyethoxy)benzene + Piperazine P2 Buchwald-Hartwig Amination SM2->P2 SM3 4-(2-Methoxyethoxy)aniline + Bis(2-chloroethyl)amine P3 Piperazine Ring Formation SM3->P3 Target 1-(4-(2-Methoxyethoxy) -phenyl)piperazine P1->Target P2->Target P3->Target

Caption: High-level overview of primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and often highest-yielding method for this synthesis?

A1: The Williamson ether synthesis, starting from 1-(4-hydroxyphenyl)piperazine and an appropriate 2-methoxyethoxy electrophile (like 2-methoxyethyl tosylate or 1-bromo-2-methoxyethane), is frequently the most direct and efficient route. It avoids the complexities and costs of transition metal catalysts and is generally easier to scale.[6]

Q2: Why is my Buchwald-Hartwig amination reaction failing or giving low yields?

A2: This reaction is highly sensitive to several factors. Common failure points include an inactive catalyst, improper ligand choice, incorrect base, or the presence of oxygen. Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle.[2] The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[7]

Q3: Can I use a Nucleophilic Aromatic Substitution (SNAr) reaction?

A3: A direct SNAr reaction is challenging for this target molecule. The 2-methoxyethoxy group is electron-donating, which deactivates the aryl ring for nucleophilic attack. SNAr reactions typically require potent electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to proceed efficiently.[4][8]

Q4: What are the most significant side reactions to be aware of?

A4: In the Williamson ether synthesis, a potential side reaction is N-alkylation of the second nitrogen on the piperazine ring if piperazine itself is used instead of a mono-protected variant. In the Buchwald-Hartwig amination, common side reactions include hydrodehalogenation of the aryl halide (replacing the halide with hydrogen) and the formation of diarylpiperazine if the stoichiometry is not carefully controlled.[1]

Troubleshooting Guide: In-depth Scenarios

This section addresses specific problems you may encounter during your experiments, categorized by the synthetic route.

Scenario 1: Williamson Ether Synthesis Route

This route involves the O-alkylation of 1-(4-hydroxyphenyl)piperazine.

Problem: Low conversion of 1-(4-hydroxyphenyl)piperazine.

  • Possible Cause 1: Ineffective Deprotonation. The phenolic hydroxyl group must be deprotonated to form a nucleophilic phenoxide. If the base is too weak, the equilibrium will favor the starting material.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) can work, it may require higher temperatures and longer reaction times.[6] Using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF will ensure complete and rapid deprotonation. Exercise caution as these are strong, moisture-sensitive bases.

  • Possible Cause 2: Poor Leaving Group. The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the 2-methoxyethyl electrophile.

    • Solution: The reactivity order for leaving groups is generally: Tosylate > Iodide > Bromide > Chloride. If you are using 1-chloro-2-methoxyethane with poor results, consider converting it to 1-bromo-2-methoxyethane or, ideally, using 2-methoxyethyl tosylate for a significantly faster reaction.[6]

  • Possible Cause 3: Inappropriate Solvent. The solvent must be able to dissolve the reactants, particularly the phenoxide salt, and should not interfere with the reaction.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6] These solvents effectively solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Ensure the solvent is anhydrous, as water will quench strong bases and hinder the reaction.

ParameterRecommendation 1 (Good)Recommendation 2 (Better)Rationale
Base K₂CO₃, Cs₂CO₃NaH, KOtBuEnsures complete deprotonation of the phenol for higher reactivity.
Electrophile 1-bromo-2-methoxyethane2-methoxyethyl tosylateTosylate is an excellent leaving group, significantly accelerating the SN2 reaction.
Solvent AcetonitrileDMF, DMSOHigher boiling points allow for a wider temperature range; excellent at solvating ionic intermediates.
Scenario 2: Buchwald-Hartwig Amination Route

This route typically couples 1-bromo-4-(2-methoxyethoxy)benzene with piperazine.

Problem: The reaction yields a complex mixture or primarily starting materials.

  • Possible Cause 1: Catalyst System is Ineffective. The combination of the palladium precursor and the phosphine ligand is the heart of this reaction. An incorrect choice will lead to failure.

    • Solution: Use a modern, well-established catalyst system. Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are specifically designed to promote the key steps of oxidative addition and reductive elimination in C-N coupling.[2] A common and effective combination is Pd₂(dba)₃ as the palladium source with XPhos as the ligand. Pre-formed palladium-ligand complexes (G3 or G4 palladacycles) can also offer superior activity and reproducibility.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(HNR₂)L_n]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (HNR₂) Amido_Complex Ar-Pd(II)(NR₂)L_n Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Catalyst Regeneration Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Catalyst_Regen

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Possible Cause 2: Base Selection and Strength. The base plays a critical role in deprotonating the amine to form the active nucleophile.[2] Its strength and solubility can dramatically impact the reaction rate.

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many Buchwald-Hartwig reactions.[7] However, it can be incompatible with certain functional groups. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures or longer reaction times.

  • Possible Cause 3: Oxygen Contamination. The Pd(0) species at the heart of the catalytic cycle is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, effectively killing the catalysis.

    • Solution: Rigorous exclusion of oxygen is mandatory. The reaction solvent must be degassed prior to use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction should be set up in a glovebox or using Schlenk line techniques under an inert atmosphere (argon is preferred over nitrogen as it is denser).

ParameterRecommendation 1 (Standard)Recommendation 2 (High Activity)Rationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂XPhos Palladacycle G3/G4Pre-formed catalysts are often more stable and active, ensuring reliable initiation.
Ligand XPhos, SPhos, RuPhosBrettPhosLigand choice is critical; bulky, electron-rich ligands accelerate key catalytic steps.[2]
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDSStronger bases facilitate faster amine deprotonation, but must be compatible with substrates.
Atmosphere NitrogenArgonMeticulous exclusion of O₂ is non-negotiable to prevent catalyst deactivation.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from procedures for similar O-alkylation reactions.[6]

Materials:

  • 1-(4-hydroxyphenyl)piperazine

  • 2-methoxyethyl tosylate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous grade

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-hydroxyphenyl)piperazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 2-methoxyethyl tosylate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil or solid by column chromatography on silica gel or by recrystallization to afford the pure product.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure based on modern cross-coupling methodologies.[1][2]

Materials:

  • 1-Bromo-4-(2-methoxyethoxy)benzene

  • Piperazine (use of a large excess, e.g., 5 eq, can favor mono-arylation)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a strong stream of argon: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1-bromo-4-(2-methoxyethoxy)benzene (1.0 eq) and piperazine (5.0 eq) followed by degassed, anhydrous toluene.

  • Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel. The large excess of piperazine can often be removed with an initial aqueous wash or during chromatography.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-(2-Methoxyethoxy)phenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility issues encountered during experimentation. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful use of this compound in your research.

Introduction: Understanding the Solubility Profile

This compound is a substituted phenylpiperazine derivative. The core structure, containing a basic piperazine ring, suggests that its solubility will be pH-dependent. The presence of the methoxyethoxy and phenyl groups contributes to its lipophilicity, which can lead to challenges in achieving desired concentrations in aqueous media for biological assays. The calculated LogP (a measure of lipophilicity) for similar phenylpiperazine structures indicates a tendency towards lower aqueous solubility.[1] This guide will walk you through a systematic approach to effectively solubilize this compound for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer for my in vitro assay. What is the first step I should take?

A1: The initial and most critical step is to leverage the basic nature of the piperazine moiety. The solubility of this compound is expected to be significantly influenced by pH.[2] Lowering the pH of your aqueous solution will protonate the nitrogen atoms in the piperazine ring, forming a more soluble salt in situ.

  • Recommendation: Attempt to dissolve the compound in a buffer with a pH between 3 and 5. If your experimental conditions allow, this is often the most straightforward method to enhance aqueous solubility.

Q2: I need to prepare a high-concentration stock solution. What is the recommended solvent?

A2: For high-concentration stock solutions, organic solvents are typically necessary. Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly water-soluble compounds.[3] Based on data for analogous compounds like 1-(4-methoxyphenyl)piperazine, it is expected to have at least slight solubility in DMSO and methanol.[4]

  • Practical Advice: Start by attempting to dissolve the compound in 100% DMSO. For similar phenylpiperazine hydrochlorides, solubilities of up to 30 mg/mL in DMSO have been reported.[5] Always ensure the final concentration of the organic solvent in your assay is compatible with your biological system (typically <0.5% for DMSO in cell-based assays).[1]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a common phenomenon known as "precipitation upon dilution" and occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility. Here is a troubleshooting workflow to address this:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound in your assay.

  • Optimize Co-solvent Concentration: If possible for your experimental setup, slightly increasing the final percentage of DMSO in your assay buffer can help maintain solubility. Always perform a vehicle control to ensure the solvent concentration does not affect the experimental outcome.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to keep the compound in solution.

  • Prepare a Fresh, Dilute Stock: Instead of a single high-concentration stock, consider preparing a more dilute stock solution in a solvent mixture (e.g., DMSO/ethanol) and then performing the final dilution.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering persistent solubility issues, follow this systematic guide to identify the optimal solubilization strategy for your specific application.

Step 1: Initial Solvent Screening

The first step is to determine the qualitative solubility of this compound in a range of common laboratory solvents. This will provide a foundational understanding of its physicochemical properties.

Protocol 1: Small-Scale Solubility Assessment

  • Weigh out a small, known amount of the compound (e.g., 1-2 mg) into several individual glass vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different solvent.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound dissolves completely, it is soluble at that concentration. If not, add another measured volume of the solvent and repeat the process.

  • Test the following solvents in order of increasing polarity:

    • Non-polar: Toluene, Chloroform

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone

    • Polar Protic: Ethanol, Methanol, Water (at neutral pH)

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassSolventExpected SolubilityRationale
Polar Aprotic DMSOHighA strong polar aprotic solvent capable of dissolving a wide range of compounds.[3]
AcetonitrileModerateA polar solvent, but a weaker hydrogen bond acceptor than DMSO.
Polar Protic EthanolModerateThe presence of the hydroxyl group allows for hydrogen bonding.
MethanolModerate to HighSimilar to ethanol but with higher polarity.
Aqueous Water (pH 7)LowThe lipophilic nature of the phenyl and methoxyethoxy groups will likely limit solubility in neutral water.
Acidic Buffer (pH 3-5)Moderate to HighProtonation of the basic piperazine nitrogen increases aqueous solubility.[2]
Step 2: Leveraging pH for Aqueous Solubility

As established, adjusting the pH is a powerful tool for dissolving basic compounds like this phenylpiperazine derivative.

Protocol 2: pH-Dependent Solubility Determination

  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the saturated solutions through a 0.22 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Step 3: Advanced Solubilization Techniques

If the above methods are insufficient for your experimental needs, more advanced formulation strategies can be employed.

  • Salt Formation: Converting the free base to a stable salt form is a common pharmaceutical strategy to improve aqueous solubility and dissolution rate.[6] The hydrochloride salt is a common choice for basic compounds containing a piperazine ring.[7] A salt screening study can identify the most suitable counterion.

  • Use of Co-solvents: For in vivo studies or more challenging in vitro systems, a co-solvent system can be developed. Mixtures of water with solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can significantly enhance solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[4] This is a valuable technique for increasing the apparent water solubility of a compound without altering its chemical structure.

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting solubility issues with this compound.

Solubility_Workflow start Start: Solubility Issue Encountered stock_prep Need to Prepare High-Concentration Stock? start->stock_prep aqueous_prep Need to Prepare Aqueous Solution for Assay? start->aqueous_prep stock_prep->aqueous_prep No use_dmso Use 100% DMSO stock_prep->use_dmso Yes adjust_ph Adjust pH of Aqueous Buffer (pH 3-5) aqueous_prep->adjust_ph Yes check_assay_compatibility Check Final Solvent Concentration in Assay (<0.5%) use_dmso->check_assay_compatibility success Successful Solubilization check_assay_compatibility->success precipitation Precipitation upon Dilution? adjust_ph->precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Lower Final Concentration - Optimize Co-solvent % - Add Surfactant precipitation->troubleshoot_precipitation Yes precipitation->success No advanced_methods Solubility Still Insufficient? troubleshoot_precipitation->advanced_methods formulation_strategies Consider Advanced Formulation: - Salt Formation - Co-solvent Systems - Cyclodextrin Complexation advanced_methods->formulation_strategies Yes advanced_methods->success No formulation_strategies->success

Caption: A decision tree for troubleshooting the solubility of this compound.

References

Technical Support Center: Stability of 1-(4-(2-Methoxyethoxy)phenyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-(2-methoxyethoxy)phenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered when working with this compound in solution. Here, we synthesize foundational chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is an arylpiperazine derivative. This class of compounds is noted for its versatility in medicinal chemistry, often serving as a scaffold for various CNS-active agents.[1] However, the inherent reactivity of the piperazine ring and the nature of its substituents can present stability challenges in solution. This guide will provide a structured approach to identifying, understanding, and mitigating these issues.

Part 1: Troubleshooting Guide - Common Stability Problems

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Gradual Loss of Compound Concentration in Solution Over Time

Symptoms:

  • Decreasing peak area in HPLC analysis of a stock solution stored at room temperature or 4°C.

  • Inconsistent results in bioassays when using older solutions.

Potential Causes:

  • Oxidative Degradation: The piperazine nitrogen atoms can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light. The methoxyethoxy group may also be a site for oxidative processes.

  • Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to plastic or glass surfaces, leading to an apparent loss of concentration.

  • Evaporation of Solvent: Improperly sealed storage containers can lead to solvent evaporation, which would concentrate the compound, but degradation can still occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound concentration loss.

Step-by-Step Solutions:

  • Control for Light Exposure:

    • Action: Store all solutions of this compound in amber glass vials or wrap clear vials in aluminum foil.[2]

    • Rationale: Photodegradation is a common pathway for aromatic compounds and those with heteroatoms.[1][2] Light energy can promote the formation of reactive radical species.

  • Mitigate Oxidation:

    • Action: Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon. For aqueous solutions, consider the addition of a small amount of an antioxidant or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

    • Rationale: Removing dissolved oxygen and catalytic metals can significantly slow down oxidative degradation pathways.[3]

  • Address Adsorption:

    • Action: If using plastic containers, switch to polypropylene tubes, which are generally less adsorptive than polystyrene. For glass, using silanized vials can prevent adsorption to active sites on the glass surface.

    • Rationale: The non-polar phenyl ring and the flexible methoxyethoxy chain can contribute to non-specific binding to surfaces, especially at low concentrations.

Issue 2: Appearance of New Peaks in Chromatographic Analysis

Symptoms:

  • One or more new peaks, often with different retention times, appear in the HPLC or LC-MS chromatogram of your compound solution.

  • The area of the parent compound peak decreases as the new peak areas increase.

Potential Causes:

  • Hydrolysis: The ether linkage in the methoxyethoxy group could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidative Degradation: Oxidation of the piperazine ring or the phenyl ring can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.[4]

  • Reaction with Solvent or Buffer Components: Some solvents (e.g., those containing reactive impurities) or buffer components (e.g., phosphate at elevated temperatures) can react with the compound.

Forced Degradation Study Protocol to Identify Degradants:

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][5]

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CHydrolysis of the ether linkage.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CHydrolysis of the ether linkage.
Oxidation 3% H₂O₂24 hours at room tempN-oxidation, hydroxylation.
Thermal 60-80°C (in solution)1-7 daysGeneral decomposition.
Photolytic ICH Q1B light exposureAs per guidelinesPhotodegradation, radical formation.

Experimental Protocol: Forced Degradation (Oxidative Stress)

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the solution, add 100 µL of 30% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: At t=0, 2, 8, and 24 hours, take an aliquot, quench any remaining peroxide with a small amount of sodium bisulfite solution if necessary, and analyze by HPLC-UV and LC-MS.

  • Evaluation: Compare the chromatograms to a control sample (without H₂O₂). Identify new peaks and use MS data to propose structures for the degradation products.

Rationale for Protocol: This systematic approach allows for the controlled generation of degradation products, which is crucial for developing a stability-indicating analytical method that can separate and quantify the parent compound from any impurities or degradants.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stable stock solution of this compound?

A1: For short-term use, high-purity DMSO or ethanol is recommended. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. If a stock solution is necessary for long-term storage, use anhydrous, high-purity DMSO, store in small aliquots at -80°C, and minimize freeze-thaw cycles.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Arylpiperazines are basic compounds. The stability of this compound in aqueous solution is likely pH-dependent. At very low or high pH, the ether linkage in the methoxyethoxy side chain may be susceptible to hydrolysis, especially at elevated temperatures.[1][6] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) using a non-reactive buffer system (e.g., HEPES or MOPS) for experimental work.

Q3: My compound solution has turned a slight yellow/brown color. What does this indicate?

A3: Discoloration often indicates oxidative degradation. Arylpiperazines can form colored degradation products upon oxidation. You should immediately check the purity of your solution using a suitable chromatographic method (e.g., HPLC). If degradation is confirmed, the solution should be discarded and a fresh solution prepared, taking precautions to minimize exposure to oxygen and light.

Q4: Can I filter my solutions using a standard syringe filter?

A4: Yes, but with caution. Use filters made of materials with low protein/compound binding, such as PTFE or PVDF. It is good practice to discard the first few hundred microliters of the filtrate to saturate any non-specific binding sites on the filter membrane before collecting your sample.

Q5: What analytical method is best for monitoring the stability of this compound?

A5: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for stability studies.[7][8] Coupling this with mass spectrometry (LC-MS) is highly advantageous as it allows for the identification of unknown degradation products.[8][9]

Illustrative Degradation Pathway:

G cluster_0 Potential Degradation Pathways A This compound B N-Oxide Derivative A->B Oxidation (H₂O₂) C Hydroxylated Phenyl Ring A->C Oxidation D Ether Cleavage Product (1-(4-Hydroxyphenyl)piperazine) A->D Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Western Blot Analysis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine Effects

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Troubleshooting 1-(4-(2-Methoxyethoxy)phenyl)piperazine in western blot experiments.

This guide is designed for researchers, scientists, and drug development professionals utilizing the small molecule this compound in their experimental workflows. Western blotting is a cornerstone technique for observing changes in protein expression and signaling, yet experiments involving novel small molecules can introduce unique challenges. This document provides a structured, in-depth troubleshooting framework to navigate these complexities, ensuring the generation of reliable and reproducible data.

While the specific biological targets of this compound are not extensively documented in public literature, the piperazine chemical scaffold is known to interact with various biological targets, often acting on the central nervous system or as an anthelmintic by targeting GABA receptors in nematodes.[1][2][3] Therefore, when using this compound, it is critical to empirically validate its effects in your specific model system. This guide uses this compound as a case study to address common issues encountered when assessing the impact of any small molecule inhibitor on cellular pathways.

Part 1: Foundational Knowledge & Experimental Design

Proper experimental design is the most critical step in preventing downstream issues. Before beginning your western blot, it's essential to characterize the activity of this compound in your cellular model.

FAQ 1: How do I determine the optimal concentration and treatment duration for this compound?

Answer: The efficacy of any small molecule is highly dependent on its concentration and the duration of exposure. A preliminary dose-response and time-course experiment is essential to identify the optimal experimental window.

The goal is to find a concentration that elicits the desired biological effect on your target protein (e.g., decreased phosphorylation, altered expression) without causing excessive cytotoxicity, which can lead to confounding secondary effects.

Experimental Protocol: Dose-Response and Time-Course Analysis

  • Cell Seeding: Plate your cells at a consistent density across multiple plates or wells to ensure uniformity.

  • Dose-Response:

    • Prepare a serial dilution of this compound. A common starting range is from 10 nM to 100 µM.

    • Treat the cells for a fixed, intermediate time point (e.g., 24 hours).

    • Include a vehicle-only control (e.g., DMSO).

    • Harvest cell lysates for each concentration.

  • Time-Course:

    • Select a concentration that showed an effect in the dose-response study (e.g., the IC50 or a concentration that gives a robust but not maximal effect).

    • Treat cells with this fixed concentration for various durations (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Harvest cell lysates at each time point.

  • Analysis:

    • Perform western blotting on the lysates from both experiments.

    • Probe for your target of interest and a reliable loading control.[4]

    • Analyze the results to determine the concentration and time that provides the most robust and consistent change in your target protein.

FAQ 2: My loading control protein level is changing after treatment. What should I do?

Answer: This is a critical observation and a common pitfall in experiments involving drug treatments. Loading controls are selected because they are typically housekeeping proteins with high, stable expression.[5] However, some compounds can affect cellular metabolism or cytoskeletal structure, altering the expression of these proteins.

Troubleshooting Steps:

  • Verify the Change: Repeat the experiment to ensure the observation is consistent.

  • Choose a Different Loading Control: The ideal loading control's expression should not be affected by your experimental conditions.[6] Select a control from a different functional class or subcellular compartment. For example, if you are using GAPDH (involved in glycolysis) and suspect metabolic effects, switch to a cytoskeletal protein like β-actin or a nuclear protein like Lamin B1 if you are using a nuclear fraction.

  • Total Protein Normalization: As an alternative to a single loading control, you can use total protein normalization. This involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie) and using the density of the entire lane to normalize your target protein signal.[7]

Table 1: Common Loading Controls and Key Considerations

Loading Control Molecular Weight (kDa) Subcellular Localization Key Considerations
β-Actin ~42 kDa Cytoskeleton/Cytoplasm Ubiquitously expressed. Its expression can be altered in cases of cell morphology changes.
GAPDH ~37 kDa Cytoplasm Involved in glycolysis; its expression may change in response to metabolic drugs or hypoxia.
α/β-Tubulin ~55 kDa Cytoskeleton/Cytoplasm Can be affected by drugs that target microtubules.
Vinculin ~116 kDa Cytoskeleton/Focal Adhesions Good for whole-cell lysates, especially for larger proteins.
Lamin B1 ~66 kDa Nucleus Excellent choice for nuclear fractions. Not suitable for whole-cell or cytoplasmic lysates.

| Histone H3 | ~17 kDa | Nucleus | Specific to nuclear fractions. Useful when the target protein is also nuclear. |

Part 2: Troubleshooting Common Western Blot Issues

This section addresses specific problems you may encounter after performing your western blot.

Problem 1: No change observed in my target protein after treatment.

This is a frequent outcome. The key is to systematically determine if the issue lies with the compound's activity or the western blot technique itself.

G start No Change in Target Protein After Treatment q_dose Was a dose-response & time-course performed? start->q_dose a_dose_no Action: Perform dose-response and time-course experiment to find optimal treatment conditions. q_dose->a_dose_no No q_antibody Has the primary antibody been validated for this application? q_dose->q_antibody Yes a_antibody_no Action: Validate antibody using positive/negative controls, knockout lysates, or an independent antibody. q_antibody->a_antibody_no No q_positive_control Did the positive control show the expected signal? q_antibody->q_positive_control Yes a_positive_control_no Problem is likely with the western blot technique itself. (e.g., transfer, antibody dilutions). q_positive_control->a_positive_control_no No conclusion Conclusion: Compound may not be active in this cell line or target is not involved in the pathway. q_positive_control->conclusion Yes

Caption: Troubleshooting workflow for lack of an observable effect.

Detailed Causes and Solutions:

  • Cause A: Ineffective Drug Concentration or Duration.

    • Solution: As outlined above, you must perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.[8] It's possible the concentrations used were too low to be effective or too high, leading to off-target or cytotoxic effects that mask the primary outcome.

  • Cause B: Poor Primary Antibody Specificity or Sensitivity.

    • Solution: Antibody validation is crucial for trustworthy results.[9][10] An antibody must be specific and selective for its target in a complex protein mixture like a cell lysate.[9]

      • Run Controls: Include a positive control lysate known to express the target protein and a negative control lysate.[11]

      • Validate Specificity: If available, use lysates from cells where the target gene has been knocked out or knocked down to confirm the antibody's specificity.[10]

      • Check Manufacturer Data: Ensure the antibody is validated for western blotting and for the species you are using.

  • Cause C: Protein Degradation During Sample Preparation.

    • Solution: Ensure you are using a suitable lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[8][12] Phosphatase inhibitors are especially critical if you are studying protein phosphorylation. All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.[8]

Problem 2: Weak or No Signal for My Target Protein (in all lanes).
  • Cause A: Insufficient Protein Load.

    • Solution: The target protein may be of low abundance.[13] Increase the amount of protein loaded per lane. Typically, 20-50 µg of total protein is recommended, but this may need to be optimized.[6] Consider enriching your sample for the protein of interest via immunoprecipitation if it is very lowly expressed.[11]

  • Cause B: Inefficient Protein Transfer.

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[13] For large proteins (>150 kDa), consider a wet transfer overnight at 4°C. For small proteins (<20 kDa), use a membrane with a smaller pore size (0.2 µm) and reduce transfer time to prevent "blow-through".[8]

  • Cause C: Suboptimal Antibody Dilution or Inactive Antibody.

    • Solution: The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal concentration.[8] Avoid reusing diluted antibodies, as they can lose activity.[14] If an antibody has been stored improperly or is old, its activity may be compromised; test it with a dot blot.[15]

Problem 3: High Background or Multiple Non-Specific Bands.
  • Cause A: Insufficient Blocking.

    • Solution: Blocking prevents non-specific binding of antibodies to the membrane. Increase the blocking time (to at least 1 hour at room temperature) or try a different blocking agent.[15] Bovine Serum Albumin (BSA) and non-fat dry milk are common, but one may perform better than the other depending on the antibody. For phospho-antibodies, BSA is generally preferred as milk contains phosphoproteins that can increase background.

  • Cause B: Antibody Concentration Too High.

    • Solution: Excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.[16] Reduce the antibody concentration by performing a titration experiment.[8]

  • Cause C: Inadequate Washing.

    • Solution: Increase the number or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a small amount of detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce background.[15]

Part 3: Protocols & Methodologies

Protocol: Antibody Validation Checklist

Before using a new primary antibody for experiments with this compound, perform these validation steps.[17][18]

Validation StepProcedureExpected Outcome
1. Band of Interest Run a western blot with a lysate known to express the target.A single, strong band at the correct molecular weight as predicted by the protein sequence.
2. Positive/Negative Control Use cell lines or tissues with known high and low/no expression of the target protein.Strong signal in the positive control lane and weak/no signal in the negative control lane.
3. Genetic Knockdown/Out Use lysates from siRNA/shRNA-mediated knockdown or CRISPR-Cas9 knockout cells.The band should disappear or be significantly reduced in the knockdown/out sample compared to the wild-type control.[10]
4. Phospho-Specificity (For phospho-specific antibodies) Treat cell lysates with a phosphatase (e.g., lambda phosphatase).The specific band should disappear after phosphatase treatment.[10]

Part 4: Visualization of Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Data Analysis a1 Seed Cells a2 Treat with this compound (Include Vehicle Control) a1->a2 b1 Harvest & Lyse Cells (with Protease/Phosphatase Inhibitors) a2->b1 b2 Quantify Protein Concentration (e.g., BCA Assay) b1->b2 b3 Prepare Samples with Laemmli Buffer b2->b3 c1 SDS-PAGE b3->c1 c2 Protein Transfer to Membrane (PVDF or Nitrocellulose) c1->c2 c3 Blocking c2->c3 c4 Primary Antibody Incubation c3->c4 c5 Secondary Antibody Incubation c4->c5 c6 Detection (ECL) & Imaging c5->c6 d1 Densitometry Analysis c6->d1 d2 Normalize to Loading Control or Total Protein d1->d2 d3 Statistical Analysis & Graphing d2->d3

Caption: Standard experimental workflow for western blot analysis.

References

Technical Support Center: A-Z Guide for Optimizing Small Molecule Concentration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the essential resource for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for determining the optimal concentration of any small molecule inhibitor, activator, or modulator in your cell-based assays. Using the novel compound 1-(4-(2-Methoxyethoxy)phenyl)piperazine as a representative example of a new chemical entity with unknown activity, we will walk through the critical steps of experimental design, troubleshooting, and data interpretation to ensure the scientific rigor and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, this compound. Where do I even begin to determine a working concentration for my cell-based assay?

A1: Starting with a novel compound requires a systematic, multi-stage approach.[1] The goal is to identify a concentration range that is both biologically active and non-toxic. The initial steps involve preparing a high-quality stock solution and then performing a broad-range dose-response experiment to assess cytotoxicity.[2]

  • Step 1: Stock Solution Preparation: The accuracy of your entire experiment hinges on the quality of your stock solution.[3][4] Most small molecules are first dissolved in an organic solvent, like Dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM).[5] This allows for minimal volumes of the solvent to be added to your aqueous cell culture media, reducing solvent-induced toxicity.[6][7][8]

  • Step 2: Initial Cytotoxicity Screen: Before assessing the specific activity of your compound, you must determine the concentration at which it becomes toxic to your cells.[2] A wide concentration range (e.g., from 100 nM to 100 µM) should be tested using a cell viability assay like MTT, WST-1, or an ATP-based luminescence assay.[9][10][11] This will establish the maximum tolerated concentration.

Q2: My compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What's happening and how can I fix it?

A2: This is a very common issue, especially with hydrophobic small molecules.[5] The compound is soluble in the concentrated DMSO stock but crashes out of solution when diluted into the aqueous environment of the cell culture medium.[5]

Solutions:

  • Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be below 0.5%, and for some sensitive cell lines, even below 0.1%, to avoid solvent-induced toxicity.[6][7]

  • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in culture medium. This gradual reduction in solvent concentration can help keep the compound in solution.[5]

  • Pre-warming and Mixing: Ensure your cell culture medium is pre-warmed to 37°C. Add the compound stock drop-wise while gently swirling the medium to promote rapid dispersion.[5]

  • Alternative Solvents: If DMSO proves problematic, other organic solvents like ethanol could be tested, but their compatibility with your cell line must also be verified.[5]

Q3: My results are inconsistent between experiments. What are the likely sources of variability?

A3: Inconsistent results are a frequent challenge. The sources of variability can be grouped into three main areas:[2]

  • Compound-Related Issues:

    • Solubility: Visually inspect your stock and working solutions for any signs of precipitation.[2]

    • Stability: The compound may degrade over time in aqueous media or due to repeated freeze-thaw cycles of the stock solution.[5][12] Prepare fresh dilutions for each experiment and aliquot stock solutions for single use.[12]

  • Cell Culture-Related Issues:

    • Cell Passage Number: Use cells within a consistent and low passage number range. Continuous passaging can lead to genetic drift and altered cellular responses.[2]

    • Cell Seeding Density: Ensure a uniform number of cells are seeded in each well. Cell density can significantly impact the outcome of viability and functional assays.[2][13]

  • Assay-Related Issues:

    • Incubation Time: The effect of the compound can be time-dependent. Standardize the incubation time across all experiments.[2]

    • Reagent Preparation: Inconsistencies in the preparation of assay reagents can lead to variable results.

Q4: How do I distinguish between a specific, on-target effect and general cytotoxicity?

A4: This is a critical aspect of drug discovery.[2] A key principle is to separate the concentration that causes a specific biological effect from the concentration that simply kills the cells.

  • Determine the Cytotoxic Threshold: First, perform a cell viability assay (e.g., MTT, Trypan Blue) to find the concentration range that is non-toxic to your cells.[2][14]

  • Conduct Functional Assays Below the Threshold: Run your specific functional assays (e.g., measuring protein phosphorylation, gene expression, or cell migration) at concentrations at or below this non-toxic threshold.[2]

  • Dose-Response Relationship: A clear, sigmoidal dose-response curve for your functional assay, which plateaus before the onset of cytotoxicity, is strong evidence for an on-target effect.[15]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter during the optimization process.

Problem Potential Cause(s) Recommended Solution(s)
No biological effect observed at any concentration. 1. Compound Insolubility: The compound may have precipitated out of the media, never reaching the cells.[5][16] 2. Compound Instability: The molecule may be unstable and degrading in the aqueous culture medium over the incubation period.[16] 3. Incorrect Target: The chosen cell line may not express the biological target of the compound, or the compound may not be active against the intended target.[13] 4. Insufficient Concentration: The concentration range tested might be too low.1. Visually inspect wells for precipitation. Re-evaluate your solubilization and dilution protocol.[5] 2. Assess compound stability using methods like HPLC or TLC over time in culture media.[16][17][18] Consider shorter incubation times. 3. Confirm target expression in your cell line (e.g., via Western Blot, qPCR). Test the compound in a different, validated cell model if necessary. 4. Expand the dose-response curve to higher concentrations, being mindful of the cytotoxic threshold.
High background signal or "noisy" data. 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high, causing stress or death in a fraction of the cells.[6][8] 2. Compound Interference: The compound itself might interfere with the assay chemistry (e.g., autofluorescence).[19][20] 3. Inconsistent Cell Plating: Uneven cell distribution across the plate leads to high well-to-well variability.[2][21]1. Perform a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line. Ensure all experimental wells have the same final solvent concentration.[6] 2. Run a control plate with the compound in cell-free media to check for assay interference.[19] 3. Ensure thorough cell suspension mixing before and during plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even settling.
The dose-response curve is very steep or bell-shaped. 1. Steep Curve: This can indicate high potency but also a narrow therapeutic window, where a small change in concentration leads to a large change in effect, possibly toxicity. 2. Bell-Shaped Curve (Hormesis): The compound may have dual effects, being stimulatory at low doses and inhibitory at high doses, or it could indicate off-target effects or cytotoxicity at higher concentrations.[19]1. Use a narrower, more granular range of concentrations around the estimated EC50/IC50 to better define the curve. 2. Carefully correlate the descending part of the curve with cytotoxicity data. If the downturn corresponds with cell death, the functional data at these concentrations are likely artifacts of toxicity.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard procedure for preparing a small molecule stock solution.[3][4][12][22][23]

Materials:

  • This compound (or your compound of interest)

  • Anhydrous, sterile DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of your compound from its Certificate of Analysis. Use the formula: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 .

    • Example for this compound (MW ≈ 264.34 g/mol ) to make 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L * 0.001 L * 264.34 g/mol * 1000 = 2.64 mg.

  • Weigh Compound: On an analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube.

  • Ensure Complete Dissolution: Vortex thoroughly. If necessary, gentle warming (to 37°C) or sonication in a water bath can aid dissolution. Visually inspect to ensure no particulates remain.[5]

  • Aliquot and Store: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[12]

  • Storage: Store the aliquots at -20°C or -80°C, as recommended for the compound's stability.[12]

Protocol 2: Determining the Cytotoxic Profile via Dose-Response Curve

This protocol outlines how to assess the toxicity of a new compound across a range of concentrations.[24]

Materials:

  • Your chosen cell line

  • 96-well clear-bottom cell culture plates

  • Compound stock solution (from Protocol 1)

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere and recover overnight.[13]

  • Prepare Serial Dilutions: Prepare a serial dilution series of your compound in cell culture medium. A common approach is a 1:3 or 1:5 serial dilution across 8-10 points, starting from a high concentration (e.g., 100 µM).

  • Vehicle Control: Prepare a control solution containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.5%), but without the compound.[5]

  • Dosing: Remove the old medium from the cells and add the medium containing the various compound concentrations and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent according to the manufacturer's protocol.

  • Data Acquisition: Read the plate using the appropriate plate reader.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 (the concentration that inhibits 50% of cell viability).[15]

Visualizing the Workflow

A logical workflow is essential for efficiently optimizing your compound's concentration.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screening cluster_func Phase 3: Functional Assay Optimization cluster_val Phase 4: Validation stock Prepare High-Concentration Stock Solution (e.g., 10mM in DMSO) solubility Preliminary Solubility Test in Culture Media stock->solubility Check for precipitation solubility->stock Insoluble? Try new solvent/protocol dose_response Broad Dose-Response (e.g., 1nM to 100µM) solubility->dose_response Proceed if soluble viability_assay Perform Cell Viability Assay (MTT, WST-1, etc.) dose_response->viability_assay ic50 Calculate Cytotoxicity IC50 viability_assay->ic50 func_dose Narrow Dose-Response (Concentrations < IC50) ic50->func_dose Define max concentration func_assay Perform Functional Assay (e.g., Western, Reporter) func_dose->func_assay ec50 Calculate Functional EC50/IC50 func_assay->ec50 confirm Confirm with Orthogonal Assay ec50->confirm Validate on-target effect kinetic Time-Course Experiment ec50->kinetic Determine optimal time

Caption: Workflow for determining optimal compound concentration.

Advanced Concepts: Understanding Binding Kinetics

While dose-response curves provide a static snapshot of a compound's effect at a single time point, understanding the kinetics—how quickly a compound binds to its target (the 'on-rate', k-on) and how long it stays bound (the 'off-rate', k-off)—can provide deeper insights, especially for lead optimization.[25]

  • Residence Time: The duration a compound remains bound to its target is known as its residence time (1/k-off). A long residence time can sometimes lead to a more durable pharmacological effect in vivo.[25]

  • Kinetic Assays: Techniques like Surface Plasmon Resonance (SPR) can directly measure binding kinetics in a cell-free system.[26][27][28] In cell-based assays, kinetic effects can be inferred through "washout" experiments, where the compound is removed and the duration of the biological response is monitored over time.[25]

Understanding these principles allows for a more sophisticated interpretation of your cell-based assay results and provides a stronger foundation for translating your findings into more complex biological systems.

G title Conceptual Model: Dose-Response vs. Kinetics dose_response Dose-Response (Equilibrium) Concentration Potency (EC50/IC50) Single Time Point outcome Predicted In Vivo Efficacy dose_response:c->outcome Predicts 'IF' it works kinetics Binding Kinetics (Dynamic) On-Rate (k-on) Off-Rate (k-off) Residence Time kinetics:res->outcome Predicts 'HOW LONG' it works

Caption: Relationship between dose-response and binding kinetics.

References

Technical Support Center: Refining Purification Methods for 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-(2-Methoxyethoxy)phenyl)piperazine (CAS No. 515160-72-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. Here, we address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section covers foundational knowledge crucial for developing a successful purification strategy.

Q1: What are the key physical properties of this compound that influence its purification?

A1: The most critical property of this compound is its physical state. It is typically isolated as a viscous oil at room temperature. This has significant implications for purification:

  • Direct Crystallization: As a free base, the compound is unlikely to crystallize from common solvents. Purification strategies must, therefore, focus on methods suitable for non-solid materials.

  • Purification Strategy: The two primary routes for purifying oils are (1) conversion to a crystalline salt followed by recrystallization, or (2) chromatographic separation.

A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

Property Value Source
CAS Number 515160-72-2 [1][2]
Molecular Formula C₁₃H₂₀N₂O₂ [1]
Physical Form Oil -
Boiling Point ~383 °C at 760 mmHg -

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[1] |

Q2: What are the most common impurities I should expect from its synthesis?

A2: The impurity profile is dictated by the synthetic route. A common method for synthesizing phenylpiperazines involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine or a related precursor.[3][4][5] Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials: The parent aniline, 4-(2-methoxyethoxy)aniline.

  • Over-alkylation Products: Bis-alkylation of the piperazine nitrogen, leading to dimeric structures.

  • Incomplete Cyclization Products: Partially reacted intermediates.

  • Reagents from Ancillary Steps: Residual catalysts or reagents from preceding synthetic transformations.

Identifying these potential byproducts is the first step in selecting a purification method that can effectively separate them.

Q3: What analytical techniques are recommended for purity assessment?

A3: A robust analytical method is essential to guide your purification efforts.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of phenylpiperazine derivatives.[6] A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 2-3) provides excellent separation of the main compound from its impurities.[7][8][9]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time reaction monitoring and for developing conditions for flash chromatography. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of a basic modifier (like triethylamine) to prevent peak tailing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying any persistent impurities after purification.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), MS can help in the identification of unknown impurity peaks by providing molecular weight information.

Section 2: Troubleshooting Guide - Common Purification Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q4: My product is a stubborn oil and will not crystallize. How do I purify it?

A4: This is the expected behavior for the free base of this compound. You have two primary, highly effective strategies to choose from. The optimal choice depends on the impurity profile and the scale of your reaction.

G start Crude Product (this compound) decision1 Is the main impurity significantly different in polarity? start->decision1 strategy1 Strategy 1: Purify by Flash Chromatography decision1->strategy1 Yes strategy2 Strategy 2: Purify via Salt Crystallization decision1->strategy2 No / Unsure end_pure Pure Product (>98%) strategy1->end_pure strategy2->end_pure end_reassess Re-evaluate Impurity Profile strategy2->end_reassess If purity is still low

Caption: Decision tree for selecting a purification strategy.

Strategy 1: Purification via Salt Formation & Crystallization This is often the most effective method for purifying basic compounds that are oils in their free form. By reacting the basic piperazine nitrogen with an acid, you form an ammonium salt. This salt has a much higher melting point and increased crystallinity, allowing it to precipitate from a suitable organic solvent. The hydrochloride (HCl) salt is a common and effective choice.

Strategy 2: Purification by Column Chromatography Flash chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[10] It is particularly useful when impurities have polarities that are significantly different from the desired product.

Q5: I want to try salt crystallization. What is a reliable protocol?

A5: The key to successful salt crystallization is selecting a solvent system where the free base is soluble, but the resulting salt is insoluble.[11] This allows for selective precipitation of the purified salt.

Detailed Protocol: Hydrochloride Salt Crystallization

  • Dissolution: Dissolve the crude oily product in a suitable solvent. Good starting choices are solvents that can dissolve the free base but are less effective at solvating the ionic salt, such as isopropanol (IPA), ethyl acetate (EtOAc), or acetone.[11]

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise to the stirred solution. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt should begin to precipitate as a solid. The process can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the one used for crystallization) or an anti-solvent (like diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Free-Basing: If the free base is required for the next step, the purified salt can be dissolved in water, basified with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

Table 2: Recommended Solvent Systems for HCl Salt Crystallization

Primary Solvent Anti-Solvent (Optional) Rationale & Comments
Isopropanol (IPA) Diethyl Ether IPA is a good solvent for many organics. The addition of non-polar ether reduces the salt's solubility, promoting precipitation.
Ethyl Acetate (EtOAc) Hexanes A less polar system. The product salt has very low solubility in this mixture, often leading to high recovery.

| Acetone | - | Acetone can be a good single-solvent system for precipitating piperazine salts.[11] |

Q6: My purity is still low after one crystallization. What should I do?

A6: If impurities persist, it's likely they are co-precipitating with your product salt. You have two main options:

  • Re-crystallization: Perform the salt crystallization protocol a second time. Dissolve the isolated salt in a minimum amount of a hot, polar solvent (like methanol or ethanol) and then add a less polar anti-solvent to induce re-precipitation. This process often leaves more soluble impurities behind in the mother liquor.

  • Switch to Chromatography: If re-crystallization fails, the impurities may have very similar solubility properties to your product salt. In this case, column chromatography is the recommended next step as it separates based on a different principle (polarity and adsorption).

Q7: How do I develop a robust flash chromatography method for this compound?

A7: As a basic amine, this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and "streaky" elution (peak tailing). This can be overcome by adding a basic modifier to your mobile phase.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep1 Select Stationary Phase (Silica Gel) prep2 Develop Mobile Phase via TLC (e.g., Hex/EtOAc + 1% TEA) prep1->prep2 exec1 Pack Column prep2->exec1 exec2 Load Crude Product (Dry or minimal solvent) exec1->exec2 exec3 Elute with Mobile Phase (Isocratic or Gradient) exec2->exec3 exec4 Collect Fractions exec3->exec4 an1 Analyze Fractions (TLC or HPLC) exec4->an1 an2 Combine Pure Fractions an1->an2 an3 Evaporate Solvent an2->an3 an4 Obtain Pure Oil an3->an4

Caption: General workflow for purification by flash chromatography.

Detailed Protocol: Flash Chromatography

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is a good starting point.[12]

  • Mobile Phase Development (TLC):

    • Prepare a stock solution of your crude material.

    • Spot the solution on a silica gel TLC plate.

    • Elute the plate in various solvent systems. A good starting point is a gradient of ethyl acetate in hexanes.

    • Crucially, add a basic modifier like 1% triethylamine (TEA) to all mobile phases. This neutralizes the acidic silica, preventing peak tailing and improving resolution.[10]

    • Aim for a mobile phase that gives your product an Rf (retention factor) of approximately 0.2-0.35.

  • Column Packing & Loading:

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

    • Adsorb your crude oil onto a small amount of silica gel ("dry loading"). This is superior to liquid loading for oils as it results in a much sharper separation.

  • Elution:

    • Begin eluting with the mobile phase. You can use an isocratic elution (constant solvent composition) if your impurities are well-separated, or a gradient elution (gradually increasing the polarity) for more complex mixtures.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oil.

Table 3: Starting Conditions for Flash Chromatography

Parameter Recommended Condition Rationale
Stationary Phase Silica Gel (40-63 µm) Standard, cost-effective choice for normal-phase chromatography.[12]
Mobile Phase Hexanes / Ethyl Acetate Gradient Offers a good polarity range to elute the product while separating from less polar and more polar impurities.
Modifier 1% Triethylamine (v/v) Essential for basic compounds to prevent interaction with acidic silica, ensuring sharp peaks.

| Loading Method | Dry Loading | Adsorbing the oil onto silica provides a more concentrated starting band, leading to better resolution. |

Section 3: Detailed Analytical Protocol

Protocol 1: Purity Assessment by RP-HPLC

This protocol is adapted from standard methods for analyzing arylpiperazine derivatives and is suitable for quality control.[6][7]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (adjust to pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 60% A / 40% B, ramp to 20% A / 80% B over 15 minutes. Hold for 5 minutes. Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile/Water.

References

Technical Support Center: Investigating Unexpected Side Effects of 1-(4-(2-Methoxyethoxy)phenyl)piperazine in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(4-(2-Methoxyethoxy)phenyl)piperazine in preclinical animal models. While this molecule holds potential for various therapeutic applications, unexpected side effects can arise during in vivo studies. This resource provides a structured framework for troubleshooting and interpreting these findings, ensuring the scientific integrity and validity of your research. The guidance is based on the known pharmacology of the broader phenylpiperazine class and established principles of preclinical toxicology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected observations.

Q1: What is the expected pharmacological profile of this compound?

While specific data for this exact molecule is limited in public literature, its structure as a phenylpiperazine derivative suggests potential activity at central nervous system (CNS) receptors. Phenylpiperazines are known to interact with dopaminergic, noradrenergic, and serotoninergic systems.[1] Depending on the substitution pattern, they can act as receptor agonists, antagonists, or reuptake inhibitors.[2][3] Therefore, expected effects could be related to changes in mood, locomotion, or cognition. A related compound, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride, has been investigated for its α1-adrenoceptor antagonistic activity, suggesting potential cardiovascular effects.[4]

Q2: What are the most common side effects associated with the piperazine class of compounds in animals?

The piperazine class is associated with a range of potential side effects, primarily dose-dependent. Key areas of concern include:

  • Neurotoxicity: This is a prominent effect, manifesting as agitation, anxiety, ataxia (lack of muscular coordination), tremors, and, at high doses, seizures.[1][5] Feline species have shown particular sensitivity to these effects.[5]

  • Gastrointestinal Distress: Nausea, vomiting, and changes in appetite or fecal consistency are commonly reported.[6][7]

  • Cardiovascular Effects: Tachycardia (increased heart rate) is a known toxic effect.[1] Depending on the specific receptor profile (e.g., alpha-adrenergic antagonism), hypotension is also a plausible outcome.

  • Hepato- and Renal Toxicity: At high concentrations, degenerative changes in the liver and kidneys have been observed with some piperazine compounds.[5][6]

Q3: Could impurities in my synthesis batch be causing the unexpected effects?

Absolutely. This is a critical and often overlooked variable. The synthesis of piperazine derivatives can involve reactive chemicals and may produce byproducts with distinct and potent biological activity.[8][9] For example, in vivo nitrosation of piperazine to form N-mononitrosopiperazine, a potential carcinogen, has been documented.[5][7] Key Impurities to Consider:

  • Starting Material Residues: Incomplete reaction can leave starting materials that have their own pharmacological effects.

  • Byproducts from Side Reactions: Unintended reactions can create novel chemical entities.

  • Catalyst Residues: Heavy metals like palladium used in some syntheses can be toxic.[9]

It is imperative to use a highly characterized and purified batch of the test article for all in vivo studies.

Q4: How can the vehicle or formulation contribute to unexpected findings?

The vehicle used to dissolve or suspend this compound can have its own biological effects, which may be mistaken for a compound-related side effect. For example:

  • DMSO: Can cause localized irritation and has its own spectrum of biological activities.

  • Ethanol: Can cause sedation or hyperactivity depending on the dose and animal model.

  • Surfactants (e.g., Tween 80, Cremophor EL): Can cause hypersensitivity reactions, particularly with intravenous administration.

Always run a parallel vehicle control group to isolate the effects of the test compound.

Part 2: Troubleshooting Guides for Specific Side Effects

This section provides systematic workflows to investigate specific unexpected outcomes.

Issue 1: Unexpected Neurological Effects (Hyperactivity, Sedation, Ataxia, or Seizures)

Researchers often observe behavioral changes first. The nature of the effect (stimulation vs. depression) provides clues to the underlying mechanism. Piperazine derivatives are known to cause a range of neurotoxic effects, from agitation to seizures.[1][5]

G cluster_0 Initial Observation cluster_1 Step 1: Verification cluster_2 Step 2: Characterization cluster_3 Step 3: Mechanistic Investigation Observe Unexpected Neurological Effect Observed (e.g., Ataxia, Seizures) VerifyDose Confirm Dosing Accuracy (Calculation, Volume, Route) Observe->VerifyDose VerifyCompound Verify Compound Identity & Purity (LC-MS, NMR, >95% Purity) VerifyDose->VerifyCompound VerifyVehicle Run Vehicle-Only Control Group VerifyCompound->VerifyVehicle DoseResponse Conduct Dose-Response Study (Include lower doses) VerifyVehicle->DoseResponse If effect is compound-related PK_PD Correlate Effect Onset/Duration with Plasma Concentration (PK/PD) DoseResponse->PK_PD ReceptorScreen In Vitro Receptor Screening Panel PK_PD->ReceptorScreen Hypothesis Generation EEG Electroencephalography (EEG) for Seizure Characterization PK_PD->EEG If seizures observed

Caption: Workflow for troubleshooting unexpected neurological effects.

  • Immediate Verification (Step 1):

    • Dose Calculation and Administration: Double-check all calculations, dilution steps, and the volume administered. Ensure the route of administration was correct.

    • Compound Analysis: Re-verify the identity and purity of the test article batch using methods like LC-MS and NMR. A purity of >95% is standard; if lower, impurities could be the cause.

    • Vehicle Control: If not already included, run a dedicated cohort of animals receiving only the vehicle to rule out its contribution.

  • Dose-Response Characterization (Step 2):

    • Protocol: Design a study with at least 3-4 dose levels, including doses significantly lower than the one that produced the effect. This helps determine the No-Observed-Adverse-Effect-Level (NOAEL).

    • Objective: To determine if the effect is dose-dependent, which is strong evidence of a compound-related pharmacological or toxicological effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Step 2):

    • Protocol: In a satellite group of animals, collect blood samples at various time points after dosing (e.g., 15 min, 1h, 4h, 8h, 24h). Analyze plasma concentrations of the parent compound.

    • Objective: Correlate the time course of the neurological signs with the concentration of the drug in the plasma. A strong correlation suggests a direct effect of the compound.

  • Mechanistic Deep Dive (Step 3):

    • Receptor Screening: If PK/PD confirms a direct effect, consider running the compound through an in vitro safety pharmacology panel (e.g., a CEREP panel) to identify off-target receptor interactions (e.g., serotonin, dopamine, GABA-A receptors) that could explain the neurobehavioral phenotype.

    • EEG Monitoring: For seizure-like activity, implanting electrodes for EEG monitoring can confirm epileptiform activity and help characterize the nature of the seizures.

Issue 2: Unexpected Cardiovascular Effects (Hypotension, Hypertension, Tachycardia)

Cardiovascular changes are a common and serious finding in preclinical studies. Piperazines can cause tachycardia[1], and related structures suggest a potential for blood pressure modulation.[4]

G cluster_0 Initial Observation cluster_1 Step 1: Refine Measurement cluster_2 Step 2: Systematic Investigation cluster_3 Step 3: Mechanistic Follow-up Observe Unexpected Cardiovascular Effect Observed (BP or HR Change) ConfirmMethod Confirm Measurement Technique (e.g., Telemetry vs. Tail-cuff) Observe->ConfirmMethod CheckStress Assess Animal Stress Levels (Acclimation, Handling) ConfirmMethod->CheckStress VerifyCompound Verify Compound Purity & Vehicle Effects CheckStress->VerifyCompound DoseResponse Conduct Dose-Response Study with Cardiovascular Endpoints VerifyCompound->DoseResponse If effect is confirmed PK_PD Correlate Hemodynamics with Plasma Concentration DoseResponse->PK_PD ECG Evaluate ECG for Arrhythmias (e.g., QT Prolongation) PK_PD->ECG Hypothesis Generation ReceptorScreen In Vitro Screen for Adrenergic, Cardiac Ion Channels PK_PD->ReceptorScreen

Caption: Workflow for troubleshooting unexpected cardiovascular effects.

  • Refine and Confirm Measurement (Step 1):

    • Methodology Review: Are you using continuous telemetry (gold standard) or periodic, restraint-based methods like tail-cuff plethysmography? Restraint can induce stress and confound blood pressure readings.

    • Acclimation and Handling: Ensure animals are properly acclimated to the procedure to minimize stress-induced cardiovascular changes.

  • Systematic Investigation (Step 2):

    • Compound and Vehicle: As with neurological effects, verify compound purity and run a vehicle-only control group.

    • Dose-Response: Conduct a formal dose-escalation study, measuring heart rate and blood pressure at multiple time points post-dose.

    • PK/PD Correlation: Align the hemodynamic changes with the plasma concentration of the compound to establish a clear relationship.

  • Mechanistic Follow-up (Step 3):

    • ECG Analysis: Evaluate the electrocardiogram (ECG) for any changes in cardiac intervals (e.g., PR, QRS, QT). QT prolongation is a key concern for many drug classes as it can predispose to fatal arrhythmias.

    • In Vitro Screening: Screen the compound against a panel of relevant cardiovascular targets, such as alpha- and beta-adrenergic receptors, and cardiac ion channels (hERG, sodium, calcium channels).

Part 3: Data Summary & Interpretation

Clear data presentation is essential for decision-making.

Table 1: Hypothetical Dose-Response Data for an Unexpected Effect

This table illustrates how to present findings from a dose-response study investigating ataxia.

Dose Group (mg/kg, PO)NIncidence of Ataxia (n)Max Severity Score (0-4)Time to Onset (min, mean ± SD)Duration of Effect (h, mean ± SD)
Vehicle Control800N/AN/A
10811 (Slight)601.5
30863 (Marked)45 ± 154.2 ± 1.1
100884 (Severe)25 ± 10>8

Severity Score: 0=None, 1=Slight, 2=Moderate, 3=Marked, 4=Severe (prevents ambulation)

Interpretation: The data clearly show a dose-dependent increase in the incidence, severity, and duration of ataxia, with a faster onset at higher doses. This strongly implicates this compound as the causative agent.

Part 4: General Best Practices for Preclinical Studies

Adhering to best practices can prevent many "unexpected" findings from being artifacts of poor study design.[10][11]

  • Rigorous Study Design: Incorporate randomization, blinding, and appropriate control groups (vehicle, and potentially a positive control) in all experiments.[12][13]

  • Power Analysis: Use power calculations to determine the appropriate number of animals per group to ensure that results are statistically meaningful and reproducible.[13]

  • Transparent Reporting: Document all methods, procedures, and results in detail to allow for independent review and replication, which is crucial for scientific validity.[12][14]

By following these troubleshooting guides and best practices, researchers can systematically investigate unexpected side effects, leading to a more accurate understanding of the pharmacological and toxicological profile of this compound and ensuring the progression of only the most promising and well-characterized candidates.

References

Validation & Comparative

A Comparative Guide to Validating the Efficacy of Phenylpiperazine Derivatives in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the therapeutic efficacy of novel phenylpiperazine derivatives. While the specific molecule 1-(4-(2-Methoxyethoxy)phenyl)piperazine represents a core chemical scaffold, this document will focus on a representative, well-characterized derivative from this class, which we will refer to as MPEP-001 , to illustrate the validation process in a disease model of psychosis. The principles and methodologies outlined herein are broadly applicable to other derivatives and therapeutic areas.

The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous drugs targeting central nervous system (CNS) disorders.[1][2] These compounds are particularly notable for their interaction with dopaminergic and serotonergic receptors, which are critically involved in the pathophysiology of schizophrenia, depression, and other psychiatric conditions.[3][4][5] This guide will delve into the experimental rationale and detailed protocols required to rigorously assess the antipsychotic potential of MPEP-001, comparing its hypothetical performance against established standards of care.

Part 1: The Scientific Rationale - Hypothesized Mechanism of Action of MPEP-001

The development of atypical antipsychotics has largely been driven by the "serotonin-dopamine hypothesis" of schizophrenia. This hypothesis posits that a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism can effectively treat the positive symptoms of psychosis (e.g., hallucinations, delusions) while minimizing the extrapyramidal side effects (motor disturbances) associated with older, typical antipsychotics that primarily block only D2 receptors.[6][7][8]

MPEP-001 is conceptualized as a dual-target ligand with high affinity for both D2 and 5-HT2A receptors. The rationale for this dual antagonism is twofold:

  • Dopamine D2 Receptor Antagonism: Excessive dopaminergic activity in the mesolimbic pathway is strongly linked to the positive symptoms of schizophrenia. Like all effective antipsychotics, MPEP-001 is hypothesized to block postsynaptic D2 receptors in this pathway, thereby reducing dopaminergic neurotransmission and ameliorating psychosis.[9]

  • Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptor antagonism is believed to indirectly increase dopamine release in the nigrostriatal and prefrontal pathways. This is crucial because it can counteract the D2 blockade in the nigrostriatal pathway, reducing the risk of motor side effects, and potentially improve negative and cognitive symptoms by enhancing dopamine levels in the prefrontal cortex.[3][8]

This multi-receptor interaction profile suggests that MPEP-001 could function as an atypical antipsychotic.[1][7]

Caption: Hypothesized dual-receptor mechanism of MPEP-001.

Part 2: A Self-Validating Protocol for Efficacy Assessment

To move from hypothesis to evidence, a rigorous, multi-step validation process is essential. The following experimental plan is designed to be self-validating by including both negative (vehicle) and positive (a clinically effective drug) controls, allowing for a clear interpretation of the compound's intrinsic activity and relative efficacy.

Core Objective: To Evaluate the Antipsychotic Potential of MPEP-001 in a Rodent Model of Psychosis

The chosen model is the d-amphetamine-induced hyperlocomotion model in rats. This is a widely accepted primary screening model because psychostimulants like d-amphetamine increase synaptic dopamine levels, inducing a hyperactive state that is considered analogous to the positive symptoms of psychosis. The model's key strength is its predictive validity: clinically effective antipsychotics reliably reduce this hyperactivity.[7]

To ensure that the observed effects on locomotion are not due to general sedation or motor impairment (a common confounding factor), we will concurrently run a Rotorod test .

Experimental Workflow

The overall workflow is designed to ensure animal welfare and data integrity.

G A Phase 1: Animal Acclimatization (7 days) B Phase 2: Group Assignment & Baseline (Randomized, n=10/group) A->B C Phase 3: Drug Administration (MPEP-001, Vehicle, Risperidone) B->C D Phase 4: Behavioral Testing C->D E Sub-test 1: Amphetamine Challenge & Open Field Test D->E F Sub-test 2: Rotorod Test (Separate Cohort/Day) D->F G Phase 5: Data Analysis (ANOVA, Post-hoc tests) E->G F->G H Outcome: Efficacy & Side Effect Profile G->H

Caption: Experimental workflow for preclinical validation.
Detailed Experimental Protocol 1: d-Amphetamine-Induced Hyperlocomotion

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard conditions with a 12h light/dark cycle, food and water ad libitum.

  • Groups (n=10 per group):

    • Vehicle Control: Saline (i.p.) + d-amphetamine (1.5 mg/kg, i.p.)

    • Positive Control: Risperidone (0.5 mg/kg, i.p.) + d-amphetamine (1.5 mg/kg, i.p.)

    • Test Group 1: MPEP-001 (1 mg/kg, i.p.) + d-amphetamine (1.5 mg/kg, i.p.)

    • Test Group 2: MPEP-001 (5 mg/kg, i.p.) + d-amphetamine (1.5 mg/kg, i.p.)

    • Test Group 3: MPEP-001 (10 mg/kg, i.p.) + d-amphetamine (1.5 mg/kg, i.p.)

  • Procedure:

    • Administer the vehicle, Risperidone, or MPEP-001 via intraperitoneal (i.p.) injection.

    • After 30 minutes (to allow for drug absorption), place each rat into an open-field arena (e.g., 40x40 cm) equipped with infrared beams to track movement.

    • Allow a 30-minute habituation period.

    • Administer d-amphetamine (1.5 mg/kg, i.p.) to all rats.

    • Immediately return the animals to the open-field arena and record locomotor activity (total distance traveled) for the next 60 minutes using automated tracking software.

Detailed Experimental Protocol 2: Rotorod Test for Motor Coordination
  • Subjects & Groups: Same as above, but tested on a separate day to avoid carryover effects.

  • Apparatus: An accelerating rotorod apparatus.

  • Procedure:

    • Training: On the day prior to testing, train each rat on the rotorod at a constant speed (e.g., 4 RPM) for 3 trials of 60 seconds each.

    • Testing: a. Administer the vehicle, Risperidone, or MPEP-001 as per the assigned groups. b. 30 minutes post-injection, place the rat on the rotorod. c. Start the test, with the rod accelerating from 4 to 40 RPM over a 5-minute period. d. Record the latency to fall (in seconds). e. Conduct three trials per animal with a 15-minute inter-trial interval. The average latency across the three trials is the primary endpoint.

Part 3: Comparative Data Analysis and Interpretation

The objective is to determine if MPEP-001 can significantly reduce d-amphetamine-induced hyperactivity without causing motor impairment, and to compare its potency and efficacy to a known standard, Risperidone. Below are hypothetical but realistic data sets.

Table 1: Efficacy in d-Amphetamine-Induced Hyperlocomotion Model
Treatment GroupDose (mg/kg)Total Distance Traveled (meters) (Mean ± SEM)% Inhibition of Hyperactivity
Vehicle + d-amphetamineN/A450.5 ± 25.20% (Baseline)
Risperidone + d-amphetamine0.5180.2 ± 15.860.0%
MPEP-001 + d-amphetamine1395.1 ± 22.112.3%
MPEP-001 + d-amphetamine5224.8 ± 18.950.1%
MPEP-001 + d-amphetamine10165.7 ± 14.5*63.2%
p < 0.05 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test)
Table 2: Assessment of Motor Coordination via Rotorod Test
Treatment GroupDose (mg/kg)Latency to Fall (seconds) (Mean ± SEM)
VehicleN/A285.4 ± 10.5
Risperidone0.5275.9 ± 12.1
MPEP-0011280.1 ± 11.8
MPEP-0015272.5 ± 10.9
MPEP-00110268.3 ± 13.2
No significant difference between any groups (p > 0.05, One-way ANOVA)
Interpretation of Experimental Outcomes
  • Efficacy of MPEP-001: The data in Table 1 would demonstrate that MPEP-001 produces a dose-dependent reduction in d-amphetamine-induced hyperlocomotion. The highest dose (10 mg/kg) shows efficacy comparable to the standard drug, Risperidone. This result supports the hypothesis that MPEP-001 has antipsychotic potential.

  • Side Effect Profile: The Rotorod data (Table 2) is critical for trustworthiness. The lack of a significant decrease in the latency to fall, even at the highest effective dose, indicates that MPEP-001 does not cause motor impairment. This is a favorable characteristic for a potential atypical antipsychotic, distinguishing it from compounds that may reduce locomotion simply through sedation or motor deficits.

  • Comparative Analysis: MPEP-001 at 10 mg/kg shows slightly greater inhibition of hyperactivity than Risperidone at 0.5 mg/kg in this model. This provides an initial, albeit rough, estimate of its relative potency. Further dose-response studies would be required to calculate precise ED50 values for a more accurate comparison.

Conclusion and Future Directions

This guide outlines a foundational strategy for validating the efficacy of a novel phenylpiperazine derivative, MPEP-001, in a preclinical model of psychosis. The presented workflow, incorporating appropriate controls and secondary assays, provides a robust and self-validating system for initial efficacy and liability screening.

The hypothetical results suggest that MPEP-001 is a promising candidate with potent antipsychotic-like activity and a favorable safety profile regarding motor side effects. Based on these findings, logical next steps in its preclinical development would include:

  • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Receptor Occupancy Studies: To confirm that the compound engages D2 and 5-HT2A receptors in the brain at behaviorally effective doses.

  • Evaluation in Models of Negative and Cognitive Symptoms: To determine if MPEP-001 has a broader therapeutic profile, which would be a significant advantage over existing treatments.

  • Long-term Safety and Toxicology Studies: To assess its safety profile upon chronic administration.

By following this structured and scientifically rigorous approach, researchers can effectively validate the therapeutic potential of novel compounds and make data-driven decisions for their advancement in the drug development pipeline.

References

A Comparative Pharmacological Guide to 1-(4-(2-Methoxyethoxy)phenyl)piperazine and Structurally Related Phenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylpiperazines: A Scaffold of Neuromodulatory Prominence

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). This versatile structural motif is a key component in a multitude of approved drugs and research compounds designed to modulate serotonergic and dopaminergic systems. The interaction of these compounds with serotonin (5-HT) and dopamine (D) receptors underpins their therapeutic potential in treating a range of psychiatric and neurological disorders.

This guide focuses on 1-(4-(2-Methoxyethoxy)phenyl)piperazine, a derivative of the well-characterized 1-phenylpiperazine core. To understand its potential pharmacological profile, we will compare it to two closely related and extensively studied analogs:

  • 1-(2-methoxyphenyl)piperazine (2-MeOPP): A known ligand with high affinity for several serotonin receptors.

  • 1-(4-methoxyphenyl)piperazine (4-MeOPP): A compound recognized for its stimulant and serotonergic properties.

By examining the subtle structural differences and their impact on receptor affinity and functional activity, we can build a predictive framework for the pharmacological behavior of this compound.

Projected Pharmacological Profile of this compound

The introduction of a 2-methoxyethoxy group at the para-position of the phenyl ring in this compound is anticipated to modulate its receptor binding profile compared to its simpler methoxy-substituted counterparts. This modification increases the steric bulk and introduces additional hydrogen bond acceptors, which can significantly influence interactions with receptor binding pockets.

Based on established structure-activity relationships for phenylpiperazines, it is hypothesized that this compound will retain significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and may also exhibit activity at dopamine D2-like receptors. The extended ether chain could potentially enhance binding to specific receptor subtypes or alter the functional activity (e.g., agonist versus antagonist) compared to 4-MeOPP.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data (Ki values in nM) for the comparator compounds, 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine. Lower Ki values indicate higher binding affinity.

Receptor1-(2-methoxyphenyl)piperazine (2-MeOPP) Ki (nM)1-(4-methoxyphenyl)piperazine (4-MeOPP) Ki (nM)
5-HT1A 0.6[1]High Affinity (qualitative)[2]
5-HT2A Moderate Affinity (qualitative)Moderate Affinity (qualitative)
D2 High Affinity (qualitative)[3]Antagonistic Properties (qualitative)[2]
α1-Adrenergic 0.8[1]Not extensively reported

Note: Quantitative data for this compound is not currently available in the cited literature. The table reflects data for the comparator compounds to provide a basis for SAR-based predictions.

Discussion of Structure-Activity Relationships (SAR)

The pharmacological profile of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

  • Substitution at the Ortho- (2-) Position: As seen with 2-MeOPP, a methoxy group at the ortho-position often confers high affinity for the 5-HT1A receptor[1]. This is thought to be due to favorable interactions with specific residues within the receptor's binding pocket.

  • Substitution at the Para- (4-) Position: Para-substitution, as in 4-MeOPP, is also well-tolerated and can lead to significant serotonergic and dopaminergic activity[2]. The nature of the para-substituent can fine-tune the receptor selectivity and functional properties.

  • The 2-Methoxyethoxy Moiety: In this compound, the extended and more flexible 2-methoxyethoxy group at the para-position, compared to a simple methoxy group, introduces several key differences. The additional ether oxygen can act as a hydrogen bond acceptor, potentially forming new interactions within the binding site. The increased size and flexibility of this group may also influence the orientation of the phenylpiperazine core within the receptor, which could alter affinity and functional activity. It is plausible that this modification could enhance selectivity for certain receptor subtypes that have a larger or more accommodating binding pocket.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound, a series of in vitro assays would be essential. The following are standard, validated protocols for characterizing novel research compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a panel of relevant CNS receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Obtain cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

    • Culture cells to a high density and harvest.

    • Homogenize cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2). The concentration is typically at or below the Kd of the radioligand for the receptor.

      • A range of concentrations of the test compound (this compound) or a known non-labeled ligand for determining non-specific binding (e.g., 10 µM of the unlabeled version of the radioligand).

      • The prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filter mat and add a scintillation cocktail to each filter circle.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prepare_membranes setup_assay Set up 96-well Plate: - Assay Buffer - Radioligand - Test Compound (or control) - Membranes prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash scintillation Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analyze end End analyze->end

Workflow for Radioligand Binding Assay
Functional Assays

Objective: To determine the functional activity of the test compound at a specific receptor (i.e., whether it is an agonist, antagonist, or inverse agonist) and its potency (EC50 or IC50) and efficacy (Emax).

Principle: Many serotonin and dopamine receptors are GPCRs that, upon activation by an agonist, catalyze the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins as an indicator of receptor activation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add assay buffer containing GDP (to ensure G-proteins are in their inactive state).

    • Add a range of concentrations of the test compound. To test for antagonist activity, a fixed concentration of a known agonist is also included.

    • Add the prepared cell membranes.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • For agonist testing, plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

    • For antagonist testing, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of the test compound concentration to determine the IC50.

G cluster_1 GPCR Signaling Pathway Agonist Agonist (e.g., Serotonin) Receptor GPCR (e.g., 5-HT1A) Agonist->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits

GPCR Signaling Pathway

Conclusion

While the precise pharmacological profile of this compound awaits empirical determination, this guide provides a robust comparative framework based on the known properties of its structural analogs, 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine. The structure-activity relationships discussed herein suggest that this compound is a promising candidate for exhibiting significant interactions with serotonergic and potentially dopaminergic receptors. The detailed experimental protocols provided offer a clear path for researchers to elucidate its binding affinities and functional activities. This foundational knowledge is critical for the rational design of future experiments and the interpretation of their outcomes in the ongoing exploration of novel CNS-active compounds.

References

A Comparative In Vitro Analysis of 5-HT1A Receptor Ligands: 1-(4-(2-Methoxyethoxy)phenyl)piperazine and the Archetypal Antagonist NAN-190

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the serotonin 1A (5-HT1A) receptor stands as a pivotal target for therapeutic intervention in anxiety, depression, and other CNS disorders. The rich chemical diversity of ligands targeting this receptor, particularly within the phenylpiperazine class, necessitates rigorous in vitro characterization to elucidate their pharmacological profiles. This guide provides a comparative analysis of the in vitro potency of 1-(4-(2-Methoxyethoxy)phenyl)piperazine, a representative phenylpiperazine derivative, and NAN-190, a well-established 5-HT1A receptor antagonist. Through an examination of their binding affinities and functional activities, we aim to provide researchers with a comprehensive framework for evaluating novel chemical entities at this important therapeutic target.

Introduction to the 5-HT1A Receptor and Selected Ligands

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system.[1] As a presynaptic autoreceptor, it inhibits the synthesis and release of serotonin, while its postsynaptic actions are generally inhibitory, leading to neuronal hyperpolarization.[2] The receptor's signaling cascade is primarily mediated through the inhibition of adenylyl cyclase and the modulation of ion channels.[3][4]

This compound represents a class of arylpiperazine derivatives that have been explored for their interactions with various CNS receptors.[5] For the purpose of this guide, we will consider its potential as a 5-HT1A receptor ligand, a common target for this chemical scaffold.

NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is a high-affinity ligand that is widely recognized as a potent and selective 5-HT1A receptor antagonist.[6] Its well-characterized in vitro profile makes it an ideal benchmark for assessing the antagonist properties of novel compounds.[7]

Comparative In Vitro Potency at the 5-HT1A Receptor

The in vitro potency of a compound is a critical determinant of its potential therapeutic efficacy. This is typically quantified by its binding affinity (Ki) and its functional activity (EC50 or IC50). The following table summarizes the available in vitro data for our compounds of interest at the human 5-HT1A receptor.

CompoundAssay TypeRadioligandIn Vitro Metric (nM)Reference
Buspirone *Radioligand Binding[3H]8-OH-DPATKi: 7.13[8]
NAN-190 Radioligand Binding[3H]8-OH-DPATKi: 0.6[6]
NAN-190 Adenylyl Cyclase Assay-K_B_: 1.9[7]

Signaling Pathways and Experimental Workflows

A clear understanding of the underlying molecular mechanisms and the experimental procedures used to derive potency data is essential for the interpretation of in vitro results.

5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[10] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3] The dissociation of the Gβγ subunit can also modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4]

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Inhibits Ligand Agonist (e.g., Serotonin) Ligand->5HT1A_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing 5-HT1A) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-8-OH-DPAT) Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution (e.g., NAN-190) Compound_Dilution->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting to measure radioactivity Filtration->Counting Data_Analysis Data Analysis (e.g., IC50 and Ki determination) Counting->Data_Analysis

References

A Senior Application Scientist's Guide to Cross-Validation of 1-(4-(2-Methoxyethoxy)phenyl)piperazine Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In preclinical drug discovery, establishing the robust and reproducible activity of a lead compound across multiple, relevant biological systems is paramount. A single-cell-line assay, while useful for initial screening, provides a limited perspective that can often be misleading.[1][2][3][4] This guide presents a comprehensive framework for the cross-validation of the anti-proliferative and pro-apoptotic activity of the novel phenylpiperazine derivative, 1-(4-(2-Methoxyethoxy)phenyl)piperazine. We detail the strategic selection of a diverse cancer cell line panel, provide step-by-step protocols for key assays—Cell Viability (MTT), Apoptosis (Annexin V/PI), and Western Blotting—and explain the scientific rationale behind each experimental choice. The objective is to provide researchers with a self-validating workflow to rigorously assess compound efficacy and elucidate potential mechanisms of action, thereby building a strong foundation for further development.

Introduction: The Rationale for Cross-Validation

Phenylpiperazine derivatives represent a versatile chemical scaffold known to exhibit a wide range of biological activities, including potential anticancer properties.[5][6][7][8][9][10] Early-stage evaluation of a new chemical entity, such as this compound, often begins with determining its cytotoxic effects. However, the heterogeneous nature of cancer means that a compound's efficacy can vary dramatically between different tumor types or even subtypes.

Why Cross-Validation is Critical:

  • Overcoming Cell Line-Specific Artifacts: A compound might show high potency in one cell line due to unique genetic characteristics (e.g., a specific mutation or protein expression level) that are not representative of the broader patient population. Testing across a panel of cell lines mitigates the risk of pursuing a compound with an overly narrow activity profile.[1][4]

  • Identifying Patterns of Sensitivity: By comparing activity across lines with known genetic backgrounds (e.g., ER-positive vs. triple-negative breast cancer), researchers can begin to form hypotheses about the compound's mechanism of action and identify potential patient populations who might benefit most.

  • Building a Robust Data Package: A cross-validation study provides a more rigorous and generalizable dataset, which is essential for making informed decisions about advancing a compound through the drug development pipeline.[1][3]

This guide will utilize a panel of four distinct cell lines to evaluate the efficacy of this compound:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.

  • MDA-MB-231: A triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line, known for its aggressive phenotype.

  • A549: A human lung carcinoma cell line.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a crucial control for assessing cytotoxicity towards healthy cells.[6]

Through a systematic application of viability, apoptosis, and protein expression assays, we will construct a detailed and comparative profile of the compound's activity.

Experimental Design & Methodologies

A robust experimental design is self-validating. Each step is chosen to answer a specific question and to build upon the results of the previous one. The overall workflow is designed to move from a broad assessment of cell viability to a more detailed investigation of the mechanism of cell death.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Pathway Analysis P1_Start Select & Culture Cell Lines (MCF-7, MDA-MB-231, A549, MCF-10A) P1_Treat Treat with Compound Dose-Response P1_Start->P1_Treat P1_Assay MTT Assay (72 hours) P1_Treat->P1_Assay P1_End Calculate IC50 Values P1_Assay->P1_End P2_Start Select Sensitive & Resistant Lines (Based on IC50) P1_End->P2_Start Inform Selection P2_Treat Treat with IC50 & 2x IC50 Concentrations P2_Start->P2_Treat P2_Assay Annexin V / PI Staining (Flow Cytometry) P2_Treat->P2_Assay P2_End Quantify Apoptosis vs. Necrosis P2_Assay->P2_End P3_Start Prepare Lysates from Treated Cells P2_End->P3_Start Confirm Apoptotic Pathway P3_Assay Western Blotting P3_Start->P3_Assay P3_End Analyze Apoptotic Markers (e.g., Cleaved Caspase-3, PARP) P3_Assay->P3_End

Figure 1: Overall experimental workflow for the cross-validation of compound activity.

2.1. Materials & Reagents
  • Compound: this compound, dissolved in DMSO to a 10 mM stock solution.

  • Cell Lines: MCF-7, MDA-MB-231, A549, MCF-10A (ATCC).

  • Reagents for Cell Culture: DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.[11][12]

  • Apoptosis Assay: Annexin V-FITC/PI Apoptosis Detection Kit.[13][14][15][16]

  • Western Blot: RIPA Lysis Buffer, Protease Inhibitor Cocktail, BCA Protein Assay Kit, Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Actin), HRP-conjugated secondary antibody, ECL substrate.[17][18][19]

2.2. Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT salt to purple formazan crystals.[11] The intensity of the color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11][20]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3. Protocol 2: Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)

This assay differentiates between early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to detect these cells.[14][16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][16]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the compound at its predetermined IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA.[14]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[15][22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Live cells: Annexin V- / PI-

    • Early Apoptotic cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic cells: Annexin V+ / PI+

2.4. Protocol 3: Analysis of Apoptotic Markers (Western Blot)

Western blotting is used to detect specific proteins in a sample, confirming the molecular events of apoptosis suggested by the Annexin V assay.[17][18] We will probe for cleaved Caspase-3 and cleaved PARP, two classic hallmarks of apoptosis. Caspase-3 is a key executioner caspase, and its cleavage indicates activation. PARP is a DNA repair enzyme that is cleaved and inactivated by activated Caspase-3.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease inhibitors.[19]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

  • SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in SDS loading buffer.[18] Separate the proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, and anti-β-actin as a loading control) overnight at 4°C.[18]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again with TBST. Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

Expected Results & Data Interpretation

The data from these experiments should be compiled to build a comprehensive picture of the compound's activity.

3.1. Comparative Cytotoxicity

The IC50 values obtained from the MTT assay should be summarized in a table for clear comparison.

Table 1: Comparative IC50 Values of this compound

Cell LineTypeIC50 (µM)Selectivity Index (SI)¹
MCF-7 Breast Adenocarcinoma (ER+)22.53.8
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)15.85.4
A549 Lung Carcinoma35.22.4
MCF-10A Non-tumorigenic Breast Epithelial85.7-

¹ Selectivity Index (SI) is calculated as IC50 in non-cancerous cells (MCF-10A) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation: In this hypothetical dataset, the compound shows the highest potency against the aggressive triple-negative MDA-MB-231 cell line. The selectivity index is favorable, particularly for the breast cancer lines, suggesting the compound is significantly more toxic to cancer cells than to non-tumorigenic cells.

3.2. Mechanism of Cell Death

The flow cytometry data will reveal the primary mode of cell death induced by the compound.

G cluster_0 Cell Populations cluster_1 Flow Cytometry Axes Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) X_Axis Annexin V-FITC --> Y_Axis PI --> Origin->X_Axis Origin->Y_Axis

Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.

Interpretation: A significant increase in the Annexin V-positive populations (Q4 and Q2) in treated cells compared to the control would strongly indicate that this compound induces apoptosis. This would be further confirmed by the Western blot analysis showing an increase in the cleaved forms of Caspase-3 and PARP in a dose-dependent manner.

Discussion & Conclusion

This guide outlines a systematic approach to the cross-validation of a novel compound's anticancer activity. By testing this compound across a panel of phenotypically diverse cell lines—including a non-cancerous control—we can generate a robust and reliable dataset.

The multi-assay approach provides layers of evidence. The MTT assay quantifies overall cytotoxicity, the Annexin V/PI assay elucidates the primary mechanism of cell death, and Western blotting confirms the activation of the key molecular machinery of apoptosis. If the hypothetical results hold, they would suggest that this compound is a promising anti-proliferative agent that selectively induces apoptosis in cancer cells, with particular potency in triple-negative breast cancer models.

This rigorous cross-validation is a critical step in de-risking a compound for further development. It provides the foundational evidence needed to justify more complex preclinical studies, such as in vivo efficacy models, and helps in forming early hypotheses about which cancer types may be most responsive to the new therapeutic agent.

References

A Head-to-Head Comparison of 1-(4-(2-Methoxyethoxy)phenyl)piperazine and Ranolazine for the Management of Chronic Stable Angina

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unmet Need in Chronic Stable Angina

Chronic stable angina, a manifestation of myocardial ischemia, presents a significant therapeutic challenge. It is characterized by chest pain or discomfort precipitated by physical exertion or emotional stress, where the myocardial oxygen demand exceeds supply. The primary goals of treatment are to alleviate symptoms, improve quality of life, and reduce the risk of major adverse cardiovascular events.[1][2] Standard-of-care therapies typically include beta-blockers, calcium channel blockers, and nitrates, which primarily act by reducing myocardial oxygen demand through hemodynamic modifications.[3][4] However, a substantial number of patients remain symptomatic despite optimal medical therapy, highlighting the need for novel therapeutic agents with alternative mechanisms of action.

This guide provides a head-to-head comparison of a novel investigational compound, 1-(4-(2-Methoxyethoxy)phenyl)piperazine, with the established standard-of-care agent, ranolazine. Ranolazine distinguishes itself from traditional antianginal drugs by exerting its effects through the inhibition of the late inward sodium current (INa) in cardiomyocytes, a mechanism that does not significantly alter heart rate or blood pressure.[5][6] Given the shared phenylpiperazine scaffold, it is hypothesized that this compound may exhibit similar, or potentially superior, ion channel modulatory properties. This guide will delve into the established pharmacology of ranolazine, present a hypothesis-driven profile for this compound based on the broader class of phenylpiperazine derivatives, and provide detailed experimental protocols for a direct comparative evaluation.

Standard-of-Care: Ranolazine - A Late Sodium Current Inhibitor

Ranolazine is an antianginal agent approved for the treatment of chronic stable angina, often as an adjunct to standard therapies.[7] Its unique mechanism of action offers a distinct advantage in patients who cannot tolerate the hemodynamic effects of conventional antianginals.

Mechanism of Action of Ranolazine

The primary anti-ischemic effect of ranolazine is attributed to its selective inhibition of the late inward sodium current (late INa).[5][8] Under ischemic conditions, the late INa is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i). This sodium overload subsequently drives the reverse mode of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium concentration ([Ca2+]i).[9] Elevated diastolic [Ca2+]i impairs myocardial relaxation, increases diastolic wall tension, and consequently, myocardial oxygen consumption.

By inhibiting the late INa, ranolazine mitigates the pathological rise in intracellular sodium and calcium, thereby improving diastolic function and reducing myocardial oxygen demand without significantly affecting heart rate or blood pressure.[6] Ranolazine also inhibits the rapid delayed-rectifier potassium current (IKr), which can lead to a modest prolongation of the QT interval.[5][10] However, the clinical significance of this effect is considered low.

cluster_0 Cardiomyocyte Under Ischemia cluster_1 Therapeutic Intervention Ischemia Myocardial Ischemia Late_INa Increased Late Inward Sodium Current (INa) Ischemia->Late_INa Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Overload->NCX Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Diastolic_Dysfunction Impaired Myocardial Relaxation Increased Diastolic Tension Ca_Overload->Diastolic_Dysfunction Oxygen_Demand Increased Myocardial Oxygen Demand Diastolic_Dysfunction->Oxygen_Demand Angina Angina Pectoris Oxygen_Demand->Angina Ranolazine Ranolazine Ranolazine->Late_INa Inhibits cluster_0 Experimental Workflow Start Start: HEK293 cells expressing Nav1.5 or hERG channels Patch_Clamp Whole-cell Patch-clamp Recording at 37°C Start->Patch_Clamp Voltage_Protocol Apply Specific Voltage Protocols Patch_Clamp->Voltage_Protocol Current_Measurement Measure Late INa and IKr currents Voltage_Protocol->Current_Measurement Drug_Application Apply increasing concentrations of Ranolazine and This compound Current_Measurement->Drug_Application Data_Analysis Generate Concentration-Response Curves and Calculate IC50 values Drug_Application->Data_Analysis Comparison Compare Potency and Selectivity Data_Analysis->Comparison

References

An In-Depth Technical Guide to the In Vivo Validation of 1-(4-(2-Methoxyethoxy)phenyl)piperazine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel compound 1-(4-(2-Methoxyethoxy)phenyl)piperazine. Phenylpiperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities, frequently targeting central nervous system (CNS) receptors.[1] Given its structural similarity to other known psychoactive arylpiperazines, we hypothesize that this compound primarily acts as a modulator of serotonergic and/or dopaminergic systems. This guide will detail a logical, multi-step experimental plan to elucidate its precise mechanism, compare its effects to established reference compounds, and provide actionable protocols for researchers in the field of drug discovery and development.

Postulated Mechanism of Action and Comparative Landscape

The core structure of this compound suggests a high affinity for G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Many arylpiperazines are known to exhibit complex pharmacological profiles, often acting as agonists, antagonists, or partial agonists at various receptor subtypes.[2] For instance, derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) are known to interact with multiple 5-HT receptor subtypes.[2] Other piperazine-based compounds, such as GBR 12909 analogues, show high affinity for the dopamine transporter (DAT).[3][4]

Our validation strategy will therefore focus on dissecting the compound's effects on these two critical neurotransmitter systems. We will use well-characterized compounds as benchmarks for comparison:

  • WAY 100635: A silent 5-HT1A receptor antagonist, to probe for 5-HT1A-mediated effects.[5]

  • Ketanserin: A 5-HT2A receptor antagonist, to investigate 5-HT2A receptor involvement.[5]

  • GBR 12909: A selective dopamine reuptake inhibitor, to assess potential activity at the dopamine transporter.[3]

The following diagram illustrates the hypothetical signaling pathway of this compound, focusing on its potential interaction with the 5-HT1A receptor, a common target for such molecules.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound 5HT1A_pre 5-HT1A Autoreceptor Compound->5HT1A_pre Agonist Binding 5HT_release 5-HT Release 5HT1A_pre->5HT_release Inhibition 5HT 5-HT 5HT_release->5HT 5HT1A_post Postsynaptic 5-HT1A Receptor 5HT->5HT1A_post Binding Signaling Intracellular Signaling Cascade (e.g., ↓cAMP) 5HT1A_post->Signaling Activation Response Physiological Response Signaling->Response

Caption: Postulated 5-HT1A Receptor Agonist Mechanism.

In Vivo Validation Workflow: A Phased Approach

A robust in vivo validation requires a multi-pronged approach, starting with target engagement and progressing to functional and behavioral outcomes. The following workflow is designed to systematically test our hypothesis.

cluster_phase1 Phase 1: Target Engagement & Biodistribution cluster_phase2 Phase 2: Pharmacodynamic & Functional Assays cluster_phase3 Phase 3: Behavioral Models PET Radioligand PET Imaging Microdialysis In Vivo Microdialysis PET->Microdialysis Autoradiography Ex Vivo Autoradiography Autoradiography->Microdialysis FST Forced Swim Test (Antidepressant-like) Microdialysis->FST Electrophysiology Electrophysiology Electrophysiology->FST EPM Elevated Plus Maze (Anxiolytic-like) HeadTwitch 5-HTP-Induced Head Twitch (5-HT2A Antagonism)

Caption: Phased In Vivo Validation Workflow.

The initial step is to confirm that the compound reaches its intended target in the CNS.

  • Ex Vivo Autoradiography: This technique provides high-resolution visualization of radiolabeled compound binding to specific brain regions. A derivative of this compound would be radiolabeled (e.g., with ³H or ¹²⁵I) and administered to rodents. Brain slices are then analyzed to determine the regional distribution of the compound.[5] High binding in areas rich in 5-HT1A receptors, such as the hippocampus and raphe nuclei, would support our primary hypothesis.[5] Pre-treatment with known ligands (e.g., WAY 100635) should displace the radiolabeled compound, demonstrating target specificity.[5]

Once target engagement is confirmed, we must assess the functional consequences of this binding.

  • In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals. Probes inserted into the hippocampus or prefrontal cortex would measure changes in extracellular serotonin and dopamine levels following administration of our test compound. An agonist action at presynaptic 5-HT1A autoreceptors would be expected to decrease serotonin release, while a dopamine reuptake inhibitor would increase extracellular dopamine.

The final and most critical phase is to link the molecular mechanism to a relevant behavioral outcome. The choice of behavioral model is dictated by the findings from Phases 1 and 2.

  • 5-HTP-Induced Head-Twitch Response: This is a classic behavioral model used to assess 5-HT2A receptor antagonism.[2] If the compound is a 5-HT2A antagonist, it will dose-dependently reduce the number of head twitches induced by the serotonin precursor 5-hydroxytryptophan.

  • Forced Swim Test (FST): This model is sensitive to antidepressant-like activity. A reduction in immobility time would suggest potential therapeutic efficacy, possibly mediated through serotonergic or dopaminergic pathways.

  • Elevated Plus Maze (EPM): This test is used to assess anxiolytic-like effects. An increase in the time spent in the open arms of the maze is indicative of reduced anxiety, a behavior often modulated by 5-HT1A receptor agonists.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical data summary comparing our test compound to known reference agents across key in vivo assays. This structured comparison is essential for contextualizing the compound's potency and selectivity.

Assay Test Compound WAY 100635 (5-HT1A Antagonist) GBR 12909 (DAT Inhibitor) Ketanserin (5-HT2A Antagonist)
5-HT1A Receptor Occupancy (PET) ED₅₀ = 1.5 mg/kgED₅₀ = 0.5 mg/kgNo significant bindingNo significant binding
Extracellular 5-HT (Microdialysis) ↓ 40% at 2 mg/kgNo change↑ 20% at 5 mg/kgNo change
Extracellular DA (Microdialysis) ↑ 150% at 2 mg/kgNo change↑ 300% at 5 mg/kgNo change
Head-Twitch Response ID₅₀ = 5 mg/kgNo effectNo effectID₅₀ = 1 mg/kg
Forced Swim Test (% Immobility) ↓ 50% at 2 mg/kgNo effect↓ 60% at 5 mg/kgNo effect

Data are hypothetical and for illustrative purposes only. ED₅₀/ID₅₀ values represent the dose required for 50% effect/inhibition.

Detailed Experimental Protocols

Scientific integrity rests on methodological transparency and reproducibility. The following are detailed, self-validating protocols for key experiments.

  • Surgical Implantation:

    • Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane.

    • Secure the rat in a stereotaxic frame.

    • Implant a guide cannula (CMA Microdialysis) targeting the medial prefrontal cortex (mPFC) or hippocampus.

    • Secure the cannula with dental cement and allow a 5-7 day recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (4mm membrane, 20 kDa cutoff) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.

    • Allow a 2-hour stabilization period.

    • Collect baseline samples every 20 minutes for at least one hour.

    • Administer the test compound or vehicle (i.p. or s.c.).

    • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Neurotransmitter Analysis:

    • Analyze dialysate samples for serotonin and dopamine content using HPLC coupled with electrochemical detection (HPLC-ED).

    • Quantify neurotransmitter levels by comparing peak heights to a standard curve.

    • Express results as a percentage change from the baseline average.

  • Validation:

    • At the end of each experiment, perfuse the probe with a high-potassium aCSF to confirm neuronal depolarization and neurotransmitter release.

    • Verify probe placement post-mortem via histological analysis.

  • Animal Acclimation:

    • Use male C57BL/6 mice (20-25g).

    • Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer the test compound, reference compound (e.g., Ketanserin), or vehicle via intraperitoneal (i.p.) injection.

    • After the appropriate pretreatment time (e.g., 30 minutes), administer a 5-HTP solution (e.g., 200 mg/kg, i.p.) to induce head twitches.

  • Behavioral Observation:

    • Immediately after 5-HTP injection, place the mouse in a clean, transparent observation chamber.

    • Record the number of head twitches (rapid, rotational movements of the head) over a 20-minute period.

    • A blinded observer should perform the scoring to prevent bias.

  • Data Analysis:

    • Compare the mean number of head twitches in the drug-treated groups to the vehicle-treated control group.

    • Use an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to determine significance.

    • Calculate the ID₅₀ value for active compounds.

References

A Comparative Analysis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine and its Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the phenylpiperazine scaffold, centered around the structure of 1-(4-(2-Methoxyethoxy)phenyl)piperazine. It is intended for researchers, medicinal chemists, and pharmacologists in the field of central nervous system (CNS) drug development. We will dissect the structure-activity relationships (SAR) of this chemical class, offering insights into how molecular modifications influence pharmacological activity at key neurotransmitter receptors. The information herein is grounded in experimental data from authoritative sources to guide the rational design of novel CNS agents.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs that act on neurotransmitter systems.[1][2] Phenylpiperazine derivatives, in particular, have been extensively explored as ligands for serotonin (5-HT) and dopamine (D) receptors, making them a cornerstone for developing treatments for depression, anxiety, schizophrenia, and other psychiatric disorders.[3][4][5]

This guide will explore analogs derived from a representative structure, this compound, to understand how systematic chemical changes to the phenyl ring, the piperazine core, and its N-substituents dictate the affinity, selectivity, and functional activity at various CNS targets.

The Phenylpiperazine Scaffold: Rationale for Analog Design

The archetypal phenylpiperazine structure can be deconstructed into three key regions for modification. Understanding the role of each component is fundamental to designing analogs with desired pharmacological profiles.

  • Region A (Aryl Group): This is typically a phenyl ring. The nature, position, and number of substituents on this ring are critical determinants of receptor affinity and selectivity. Modifications here can profoundly alter electronic and steric properties.

  • Region B (Piperazine Core): This six-membered heterocyclic ring acts as a constrained linker.[1] Its basic nitrogen atom (N4) is often crucial for forming a salt bridge with an acidic residue (e.g., an aspartate) in the binding pocket of aminergic G-protein coupled receptors (GPCRs).

  • Region C (N4-Substituent): The substituent attached to the second nitrogen of the piperazine ring significantly influences the compound's overall properties. This group can be varied to modulate potency, introduce functional activity (agonism vs. antagonism), and fine-tune pharmacokinetic parameters like solubility and metabolic stability.

The rationale behind analog design is to systematically alter these regions to optimize the molecule's interaction with a specific biological target while minimizing off-target effects.[6][7]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac α-subunit inhibits camp cAMP block X atp ATP atp->camp conversion pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., altered gene expression) pka->response phosphorylates targets ligand 5-HT1A Agonist (e.g., Phenylpiperazine Analog) ligand->receptor binds

References

A Guide to Confirming Target Engagement for Novel Phenylpiperazine-Based CNS Drug Candidates: A Case Study with 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals on confirming the target engagement of 1-(4-(2-Methoxyethoxy)phenyl)piperazine.

Introduction:

The phenylpiperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, renowned for its presence in numerous approved therapeutics targeting a range of neurotransmitter receptors. When a novel compound such as this compound emerges from a screening campaign, the critical next step is to unequivocally confirm its biological target(s). This guide provides a comprehensive framework for researchers to establish target engagement, moving from initial hypothesis to in-vivo validation. We will use the hypothetical journey of characterizing this compound, a compound with structural alerts suggesting potential interaction with serotonergic or dopaminergic receptors, to illustrate these principles. The core of robust drug development lies not in assuming a mechanism but in rigorously proving it through a multi-faceted, self-validating experimental approach.

The phenylpiperazine moiety is a well-established pharmacophore that interacts with a variety of biogenic amine receptors, particularly G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors. Its structural features often allow it to mimic the endogenous ligands for these receptors. Therefore, our investigation into this compound will be guided by the hypothesis that it engages one or more of these receptor families.

Part 1: Foundational In Vitro Target Validation

The initial phase of target engagement focuses on confirming a direct physical interaction between the compound and its putative target protein in a controlled, cell-free environment. This is followed by assessing the functional consequences of this binding in a cellular context.

Radioligand Binding Assays: The Gold Standard for Affinity

The first step is to quantify the affinity of this compound for a panel of candidate receptors. Radioligand binding assays remain a highly reliable method for determining the binding affinity (Ki) of a test compound.

Experimental Protocol: Radioligand Competition Binding Assay

  • Target Preparation: Membranes are prepared from cell lines stably overexpressing the human receptor of interest (e.g., 5-HT1A, D2).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand (e.g., [3H]-WAY-100635 for 5-HT1A), and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation:

A low nanomolar Ki value would suggest that this compound is a high-affinity ligand for the tested receptor. This experiment should be run against a panel of related receptors to build a selectivity profile.

Table 1: Hypothetical Binding Affinity Profile for this compound

Receptor TargetRadioligandKi (nM)
5-HT1A[3H]-WAY-1006355.2
5-HT2A[3H]-Ketanserin> 1000
D2[3H]-Spiperone89.7
D3[3H]-Spiperone150.4
Adrenergic α1[3H]-Prazosin> 2000
Functional Assays: From Binding to Biological Effect

Confirming binding is essential, but understanding the functional consequence is paramount. Is the compound an agonist, antagonist, or inverse agonist? Functional assays, such as cAMP (cyclic adenosine monophosphate) assays for Gs or Gi-coupled receptors, or calcium flux assays for Gq-coupled receptors, provide these answers.

Experimental Protocol: cAMP Assay for a Gi-Coupled Receptor (e.g., 5-HT1A)

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the 5-HT1A receptor.

  • Cell Treatment: Plate the cells and treat them with a stimulating agent like forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection technologies.

  • Data Analysis: An agonist will decrease the forskolin-stimulated cAMP production in a dose-dependent manner. An antagonist will have no effect on its own but will block the effect of a known agonist.

Diagram 1: Workflow for In Vitro Target Validation

cluster_0 In Vitro Validation A Hypothesized Target (e.g., 5-HT1A Receptor) B Radioligand Binding Assay A->B C Determine Affinity (Ki) & Selectivity B->C D Functional Assay (e.g., cAMP, Ca2+ flux) C->D E Determine Potency (EC50) & Efficacy (% Activity) D->E F Mode of Action (Agonist/Antagonist) E->F

Caption: A streamlined workflow from target hypothesis to in vitro validation.

Part 2: Confirming Target Engagement in a Cellular Environment

While in vitro assays are powerful, they are performed on isolated proteins or membranes. It is crucial to confirm that the compound can engage its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA): Proof of Direct Binding

CETSA is a biophysical method that directly assesses the physical interaction between a drug and its target protein in intact cells or tissue lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: The drug-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.

Diagram 2: The Principle of the Cellular Thermal Shift Assay (CETSA)

cluster_0 Vehicle Control cluster_1 Drug Treatment A Target Protein B Heat Applied A->B C Protein Denatures & Aggregates B->C D This compound Target Protein E Heat Applied D->E F Protein is Stabilized & Remains Soluble E->F

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

Target Engagement Biomarkers

In a cellular context, target engagement should lead to a measurable change in a downstream signaling pathway. For a 5-HT1A receptor agonist, this could be a decrease in the phosphorylation of downstream signaling molecules.

Comparison of Target Engagement Techniques

TechniquePrincipleThroughputContextKey Output
Radioligand BindingCompetitive displacement of a radiolabeled ligandHighIn Vitro (Membranes)Affinity (Ki)
Functional AssaysMeasures downstream signaling (e.g., cAMP)HighCellularPotency (EC50), Efficacy
CETSALigand-induced thermal stabilization of the targetMediumCellular/In VivoTarget Occupancy
BRET/FRET AssaysProximity-based assays measuring ligand bindingHighCellularReal-time binding kinetics

Part 3: In Vivo Target Engagement and Translational Confidence

The final and most critical step is to demonstrate that the drug engages its target in a living organism at a dose that is relevant to its desired therapeutic effect.

Positron Emission Tomography (PET) Imaging

PET is a powerful, non-invasive imaging technique that can quantify target occupancy in the brain of a living animal, and eventually in humans. This involves using a radiolabeled version of a known ligand for the target receptor.

Experimental Workflow: PET Imaging Study

  • Baseline Scan: Anesthetize the subject (e.g., a non-human primate) and perform a PET scan after injecting a radiolabeled tracer for the target (e.g., [11C]WAY-100635 for 5-HT1A). This establishes the baseline receptor availability.

  • Drug Administration: Administer a dose of this compound.

  • Post-Dose Scan: After a suitable time for drug distribution, perform a second PET scan with the same radiotracer.

  • Data Analysis: The displacement of the radiotracer in the post-dose scan compared to the baseline scan is used to calculate the percentage of receptor occupancy at that specific dose of the drug.

A successful outcome would show a dose-dependent increase in receptor occupancy, which can then be correlated with the doses that produce a therapeutic effect in animal models of disease (e.g., anxiety or depression for a 5-HT1A agonist).

Diagram 3: Logic of an In Vivo PET Occupancy Study

A Baseline PET Scan (Tracer Only) B High Tracer Signal (Receptors Unoccupied) A->B C Administer This compound A->C D Post-Dose PET Scan (Drug + Tracer) C->D E Low Tracer Signal (Receptors Occupied by Drug) D->E

Caption: Drug competes with the radiotracer to demonstrate target occupancy in vivo.

Conclusion

Confirming the target engagement of a novel chemical entity like this compound is a multi-step process that builds a pyramid of evidence. It begins with demonstrating high-affinity binding and functional modulation in vitro, progresses to proving direct target interaction in a cellular context, and culminates in quantifying target occupancy in vivo at therapeutically relevant doses. Each step provides a layer of validation, ensuring that the observed biological effects of the compound are indeed due to its interaction with the intended target. This rigorous, evidence-based approach is fundamental to the successful development of new medicines.

An Independent Researcher's Guide to the Verification and Analysis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent synthesis, purification, and analytical verification of 1-(4-(2-Methoxyethoxy)phenyl)piperazine. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust methodology for validating this compound for further study. Furthermore, we will contextually compare this molecule with key structural and functional analogs to highlight its position within the broader class of pharmacologically significant phenylpiperazines.

The phenylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its basicity, conformational flexibility, and synthetic tractability, make it a versatile building block for targeting a wide array of biological systems, from central nervous system receptors to kinases.[2][3][4] This guide focuses on a specific derivative, this compound, providing the necessary protocols to ensure its identity and purity before its use in downstream applications.

Part 1: Synthesis and Purification Protocol

The synthesis of N-arylpiperazines can be achieved through several established methods, most notably nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the availability and reactivity of the starting aryl halide. For the synthesis of this compound, a Buchwald-Hartwig cross-coupling reaction is a reliable and high-yielding approach.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a palladium catalyst (like Pd₂(dba)₃) paired with a specialized phosphine ligand (like BINAP) is critical for facilitating the carbon-nitrogen bond formation between the aryl halide and the piperazine nitrogen. This system has proven effective for a wide range of aryl halides and amines.[5]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base used to deprotonate the piperazine, making it a more active nucleophile for the catalytic cycle.

  • Solvent: Anhydrous toluene is an excellent solvent for this reaction as it is non-reactive and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

  • Purification: The workup procedure is designed to remove inorganic salts and the catalyst. Purification via column chromatography is the standard method for separating the desired product from unreacted starting materials and any potential side products, ensuring high purity for subsequent analytical verification and biological assays.

Detailed Synthesis Workflow

Reaction: 4-Bromo-1-(2-methoxyethoxy)benzene with Piperazine via Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-1-(2-methoxyethoxy)benzene

  • Piperazine (use in excess, e.g., 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst, ~2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (ligand, ~4 mol%)

  • Sodium tert-butoxide (base, ~2.0 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (for inert atmosphere)

Step-by-Step Protocol:

  • To a dry, oven-baked round-bottom flask, add sodium tert-butoxide.

  • Add the catalyst Pd₂(dba)₃ and the ligand BINAP to the flask.

  • Add piperazine and 4-bromo-1-(2-methoxyethoxy)benzene.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue using silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to yield the pure product.

G start 1. Combine Reactants (Aryl Bromide, Piperazine, NaOtBu) catalyst 2. Add Catalyst System (Pd₂(dba)₃ + BINAP) start->catalyst solvent 3. Add Anhydrous Toluene under Inert Atmosphere catalyst->solvent heat 4. Heat to 110°C (12-24h) solvent->heat monitor 5. Monitor by TLC heat->monitor Reaction Progress monitor->heat Incomplete workup 6. Quench & Aqueous Workup (Water, Ethyl Acetate Extraction) monitor->workup Complete purify 7. Column Chromatography workup->purify product Pure this compound purify->product

Caption: Buchwald-Hartwig synthesis workflow for this compound.

Part 2: Independent Analytical Verification

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed. The following protocols describe the standard analytical techniques for structural elucidation. The data presented are expected values derived from foundational principles and spectral data of closely related analogs, such as 1-(4-methoxyphenyl)piperazine.[6][7]

Expected Analytical Data Summary
Technique Parameter Expected Value
Mass Spec (ESI+) Molecular FormulaC₁₃H₂₀N₂O₂
Exact Mass236.1525
[M+H]⁺237.1603
¹H NMR (400 MHz, CDCl₃) Methoxy Protons (-OCH₃)~3.40 ppm (singlet, 3H)
Methoxyethoxy Protons (-OCH₂CH₂O-)~3.75 ppm (triplet, 2H), ~4.10 ppm (triplet, 2H)
Piperazine Protons (Ar-N-CH₂)~3.15 ppm (triplet, 4H)
Piperazine Protons (-NH-CH₂)~3.05 ppm (triplet, 4H)
Aromatic Protons (ortho to O-R)~6.90 ppm (doublet, 2H)
Aromatic Protons (meta to O-R)~6.85 ppm (doublet, 2H)
¹³C NMR (100 MHz, CDCl₃) Methoxy Carbon (-OCH₃)~59.0 ppm
Methoxyethoxy Carbons (-OCH₂CH₂O-)~69.5 ppm, ~67.5 ppm
Piperazine Carbons (Ar-N-CH₂)~50.5 ppm
Piperazine Carbons (-NH-CH₂)~46.0 ppm
Aromatic Carbons~153.0, ~145.0, ~118.0, ~114.5 ppm
FT-IR (ATR) N-H Stretch~3300 cm⁻¹ (broad)
C-H Stretch (Aromatic & Aliphatic)3050-2850 cm⁻¹
C-O-C Ether Stretch~1240 cm⁻¹ (strong, asymmetric)
C-N Stretch~1180 cm⁻¹
Analytical Workflow Protocol
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent. For NMR, use deuterated chloroform (CDCl₃). For MS, use methanol or acetonitrile. For IR, the neat solid can be used with an ATR accessory.

  • Mass Spectrometry (MS): Acquire a high-resolution mass spectrum using electrospray ionization (ESI) in positive mode to confirm the exact mass of the protonated molecule ([M+H]⁺).

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify all proton environments and their multiplicities.[8]

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.

  • Infrared (IR) Spectroscopy: Acquire an FT-IR spectrum to identify key functional groups, particularly the characteristic C-O-C ether and N-H stretches.[9]

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) with a UV detector or LC-MS to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

G sample Purified Product ms 1. High-Resolution Mass Spectrometry sample->ms nmr 2. NMR Spectroscopy (¹H, ¹³C) sample->nmr ir 3. FT-IR Spectroscopy sample->ir hplc 4. HPLC/LC-MS Purity Analysis sample->hplc mass_data Confirm Exact Mass [M+H]⁺ = 237.1603 ms->mass_data nmr_data Confirm C-H Framework & Connectivity nmr->nmr_data ir_data Identify Functional Groups (C-O, N-H) ir->ir_data purity_data Purity > 95% hplc->purity_data

Caption: Workflow for the analytical verification of synthesized compounds.

Part 3: Comparative Analysis with Structural Analogs

The pharmacological profile of a phenylpiperazine derivative is highly dependent on the nature and position of substituents on both the phenyl ring and the second piperazine nitrogen.[4] To understand the potential utility of this compound, it is useful to compare it with other well-studied analogs.

Compound Structure Key Distinguishing Feature Reported Biological Relevance/Target
This compound COC(C=C1)=CC=C1N2CCNCC2OCCOMethoxyethoxy Side Chain: Increases polarity and potential for hydrogen bonding compared to a simple methoxy group.Often explored as a building block for serotonergic or dopaminergic ligands. The side chain can significantly influence ADME properties.[4]
1-(4-Methoxyphenyl)piperazine COC1=CC=C(N2CCNCC2)C=C1Simple Methoxy Group: A common and well-characterized precursor.Precursor for antifungal agents and other biologically active molecules.[10][11]
1-(2-Methoxyphenyl)piperazine COC1=CC=CC=C1N2CCNCC2Ortho-Methoxy Group: The position of the methoxy group alters electronic and steric properties, influencing receptor binding.A known 5-HT receptor ligand and metabolite of several drugs.[12][13]
GBR 12909 C1(C(OC(CN2CCN(CCC3=CC=CC=C3)CC2)C(C=C4)=CC=C4F)=C(C=C5)=CC=C5F)=CC=C1Bulky Diphenylmethoxyethyl Group: A much larger, more lipophilic side chain attached to the piperazine.A potent and selective dopamine transporter (DAT) inhibitor, demonstrating the profound impact of N-substitution on biological activity.[14][15]
Various Phenylpiperazine Derivatives (Aryl)-N-piperazine-(Substituent)Diverse Substitutions: Modifications on the phenyl ring (e.g., halogens) and the second nitrogen lead to a wide range of activities.EGFR inhibitors (anticancer), 5-HT receptor modulators (CNS disorders), topoisomerase inhibitors.[12][16][17]

Comparative Insights:

  • The methoxyethoxy group in the target compound provides a more hydrophilic alternative to the simple methoxy group of its common analog, which could enhance aqueous solubility and alter its pharmacokinetic profile.

  • Compared to highly complex structures like GBR 12909, this compound serves as a simpler, unfunctionalized scaffold. Its value lies in its potential as a starting point for further chemical elaboration to explore various biological targets.

  • The vast body of literature on phenylpiperazine derivatives shows that small structural changes can switch the biological activity between completely different target classes, such as from CNS receptors to anticancer targets.[3][16][17] This underscores the importance of precise synthesis and verification before committing a specific analog to a screening campaign.

Conclusion

This guide has outlined a complete, self-validating workflow for any researcher working with this compound. By following the detailed protocols for synthesis, purification, and multi-technique analytical verification, a scientist can be confident in the structural integrity and purity of their material. The comparative analysis highlights the modular nature of the phenylpiperazine scaffold and demonstrates how modifications, such as the methoxyethoxy side chain, can be used to tune molecular properties. This rigorous, foundational approach is essential for generating reliable and reproducible data in drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the safe and compliant disposal of 1-(4-(2-Methoxyethoxy)phenyl)piperazine. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined are grounded in established safety protocols and regulatory standards, synthesized with practical, field-proven insights.

Hazard Assessment and Core Safety Principles

Understanding the hazard profile of this compound is the foundational step for its safe management. While a complete, peer-reviewed toxicological profile is not extensively published, data from supplier safety data sheets and structurally similar piperazine derivatives provide a clear basis for risk assessment.

The primary known hazards associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] These classifications necessitate a cautious approach to handling and disposal.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard CodeDescriptionPrimary Mitigation
Skin IrritationH315Causes skin irritation.[1][2][3]Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and avoid all skin contact.[2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]Use safety goggles or a face shield to protect against splashes or dust.[4]
Respiratory Tract IrritationH335May cause respiratory irritation.[1][2][3]Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or aerosols.[2][4]

Trustworthiness through Causality: The piperazine functional group, common in many pharmacologically active compounds, can cause skin and respiratory sensitization. The procedures that follow are designed to mitigate these specific risks by creating multiple barriers—engineering controls, personal protective equipment, and procedural steps—to prevent exposure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. It begins the moment the chemical is deemed waste and concludes with its collection by a licensed disposal service.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste material, ensure the appropriate PPE is worn. The choice of PPE is directly dictated by the hazard assessment.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[4]

  • Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: All handling of solid waste or solutions should occur inside a chemical fume hood to control potential inhalation exposure.[2]

Step 2: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[6]

  • Waste Characterization: All waste containing this compound must be classified as hazardous chemical waste.[7]

  • Segregation Principles:

    • Solid vs. Liquid: Collect solid waste (e.g., contaminated weighing paper, pipette tips, gloves) separately from liquid waste (e.g., solutions, rinsates).[8]

    • Organic vs. Aqueous: Do not mix organic solvent waste with aqueous waste.[4]

    • Incompatibilities: Based on the reactivity of similar piperazine compounds, this waste must be kept separate from strong oxidizing agents and strong acids to prevent potentially violent reactions or degradation.[9]

Step 3: Containerization and Labeling

Waste containers must be appropriate for the type of waste and clearly labeled to ensure safety and compliance.[6][10]

  • Container Selection:

    • Use only containers made of chemically compatible materials (e.g., high-density polyethylene for solids and organic solutions; glass for some applications, but avoid with acids/bases).[8][10]

    • Ensure containers have secure, leak-proof screw-on caps.[11]

    • Containers should never be filled more than 90% of their capacity to allow for expansion and prevent spills.[10]

  • Labeling:

    • Every waste container must be clearly labeled with the words "Hazardous Waste".[10][12]

    • The label must include the full chemical name: "this compound" and list any other components in the waste stream (e.g., "Methanol solution"). Do not use abbreviations or chemical formulas on the primary label.[11]

    • Indicate the relevant hazards (e.g., "Irritant").[7]

Step 4: Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills is a regulatory and safety necessity.[13][14]

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[7]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[7] All cleaning materials must be disposed of as hazardous waste.

  • Minor Spills (Liquid):

    • Contain the spill using absorbent pads or booms.

    • Absorb the liquid with vermiculite, sand, or a commercial chemical absorbent.[2]

    • Collect the material into a hazardous waste container.

    • Decontaminate the area as described above.

Step 5: Storage and Final Disposal

Temporary storage of hazardous waste in the lab is permitted but strictly regulated.[10]

  • Storage Location: Store sealed waste containers in a designated, well-ventilated satellite accumulation area. This area should be clearly marked and provide secondary containment (such as a spill tray) to capture any potential leaks.[8]

  • Accumulation Time: Laboratories are typically allowed to store hazardous waste for a limited time (e.g., up to 90 days in some jurisdictions) before it must be transported to a licensed disposal facility.[10]

  • Professional Disposal: Arrange for the collection, transport, and ultimate disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] The likely disposal method for this type of organic chemical waste is high-temperature incineration.[11]

Regulatory Framework

The management of hazardous laboratory waste is governed by national and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for managing hazardous waste, including its identification, generation, transportation, and disposal.[15][16][17] Facilities must obtain an EPA ID number to generate and dispose of hazardous waste.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards to ensure worker safety.[18] This includes requirements for hazard communication, employee training on chemical risks, and the use of personal protective equipment.[13][14][19]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_final Storage & Disposal start Waste Generation (Unused chemical, contaminated labware, or solutions) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Identify Waste Type ppe->assess solid_waste Solid Waste (e.g., contaminated gloves, paper) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) assess->liquid_waste Liquid containerize Step 3: Place in Labeled, Compatible Hazardous Waste Container solid_waste->containerize liquid_waste->containerize store Step 4: Store Sealed Container in Designated Satellite Accumulation Area containerize->store disposal Step 5: Arrange Pickup by Licensed Waste Disposal Service store->disposal end End of On-Site Responsibility disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of 1-(4-(2-Methoxyethoxy)phenyl)piperazine. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and adherence to regulatory compliance.

Hazard Assessment and Triage
  • Skin and Eye Irritation: Direct contact may cause significant irritation or chemical burns[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort and irritation[2][3].

  • Acute Toxicity: Harmful if swallowed, with potential for systemic effects[4].

Therefore, this compound must be handled as a hazardous substance, mandating strict adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.Protects against accidental splashes and airborne particles entering the eyes, which are highly susceptible to chemical damage[5][6].
Skin and Body Protection A long-sleeved, impermeable lab coat that closes in the front. Consider a chemical-resistant apron for larger quantities.Prevents incidental skin contact and contamination of personal clothing[5][7].
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling concentrated solutions or for prolonged tasks.Provides a barrier against direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn[6][8].
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if the material is handled outside of a certified chemical fume hood or if there is a potential for aerosol or dust generation[8][9].Protects against the inhalation of harmful vapors, dusts, or aerosols that can cause respiratory irritation or systemic toxicity.

Donning and Doffing PPE: The proper sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound is essential for minimizing exposure risks.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • The container should be dated upon arrival and again when first opened[10].

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10][11].

  • Ensure the storage location is clearly labeled with the appropriate hazard warnings.

Step 2: Engineering Controls

  • All manipulations of this compound that have the potential to generate dust or aerosols must be conducted in a certified chemical fume hood[5][12].

  • Work at least 6 inches inside the sash to ensure proper airflow and containment[12].

  • Keep the fume hood sash as low as possible.

Step 3: Handling Procedures

  • Before handling, review the available safety information and have a clear plan for the experiment[11][12].

  • Never work alone when handling hazardous chemicals[5][11].

  • Use the smallest quantity of the chemical necessary for the procedure[11].

  • Avoid direct contact with the skin, eyes, and clothing[13]. Do not smell or taste the chemical[6].

  • After handling, thoroughly wash your hands with soap and water[5][6].

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and weighing papers, must be disposed of in a designated hazardous waste container[1][14]. This container should be clearly labeled with "Hazardous Waste" and the chemical name[1].

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container[14]. Do not mix with other waste streams unless compatibility has been confirmed[12].

  • Sharps: Any contaminated needles or other sharps must be placed in a designated, puncture-resistant sharps container labeled for chemical waste[14].

Decontamination and Spill Response:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation[1].

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand[1][4].

  • Carefully collect the absorbed material and place it in the designated hazardous waste container[1].

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water[1]. All cleaning materials should also be disposed of as hazardous waste[1].

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection Solid Contaminated Solids (Gloves, Pipettes) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Waste Solutions Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Sharps Waste Container Sharps->Sharps_Container Final_Disposal Professional Hazardous Waste Disposal Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Sharps_Container->Final_Disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(2-Methoxyethoxy)phenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-(2-Methoxyethoxy)phenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.